4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-chloro-4-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOACTPILUWRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444151 | |
| Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-19-1 | |
| Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Benzyloxy)-5-bromo-2-chloropyrimidine chemical properties
An In-depth Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: Properties, Reactivity, and Synthetic Protocols
Introduction
This compound is a polysubstituted pyrimidine derivative that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. Its strategic arrangement of distinct reactive sites—a nucleophilic substitution-prone chloro group, a cross-coupling-ready bromo group, and a readily cleavable benzyloxy ether—provides chemists with a powerful scaffold for the sequential and regioselective introduction of diverse functional groups. This trifunctional nature allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors and other targeted therapeutics.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the compound's core chemical properties, explores its reactivity profile with field-proven experimental protocols, and offers insights into its application in complex molecule synthesis.
Core Physicochemical and Spectroscopic Properties
Accurate identification and quality assessment are paramount in synthesis. The fundamental properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 205672-19-1 | [1][2] |
| Molecular Formula | C₁₁H₈BrClN₂O | [2] |
| Molecular Weight | 299.55 g/mol | [2][3] |
| Appearance | White to yellow powder or crystals | [1][4] |
| Melting Point | 114°C to 116°C | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][4] |
| InChI Key | PFOACTPILUWRCT-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | [2] |
Spectroscopic Signature
While experimental spectra should always be acquired for batch-specific confirmation, the following provides the expected spectroscopic characteristics for structural verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is distinguished by three main regions:
-
~8.5 ppm (s, 1H): A singlet corresponding to the lone proton on the pyrimidine ring (C6-H).
-
~7.3-7.5 ppm (m, 5H): A multiplet representing the five aromatic protons of the benzyl group.
-
~5.5 ppm (s, 2H): A sharp singlet for the two methylene protons (-CH₂-) of the benzyloxy group.
-
-
Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, providing unambiguous confirmation of elemental composition.
Synthesis and Purification
The most common synthetic route to this compound involves the selective reaction of a precursor like 5-bromo-2,4-dichloropyrimidine with benzyl alcohol. The C4 position of the dichloropyrimidine is significantly more reactive towards nucleophilic substitution than the C2 position, allowing for a regioselective synthesis.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
Causality: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the benzyl alcohol, forming the sodium benzylate alkoxide. This significantly enhances the nucleophilicity of the oxygen, enabling it to efficiently attack the electron-deficient C4 position of the pyrimidine ring. The reaction is initiated at 0°C to control the initial exothermic deprotonation step.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Nucleophile Formation: Slowly add benzyl alcohol (1.1 equivalents) via syringe. Stir the resulting suspension at 0°C for 30 minutes to ensure complete formation of the sodium benzylate.
-
Electrophile Addition: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dichloropyrimidine is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its three functional handles, which enables a programmed, stepwise elaboration of the scaffold.
Overview of Reactivity
The pyrimidine ring is electron-deficient, which activates the C2-chloro group for nucleophilic aromatic substitution (SNAr).[5][6] The C5-bromo and C2-chloro positions are both susceptible to palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling protocols, allowing for selective functionalization at C5.[7] Finally, the benzyloxy group can be cleaved under hydrogenolysis conditions to unmask a C4-hydroxyl group.
Caption: Regioselective reactions of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
This reaction is a robust method for forming a carbon-carbon bond at the C5 position, typically leaving the C2-chloro group intact for subsequent modification.
Causality: The oxidative addition of palladium(0) into the C-Br bond is kinetically favored over the stronger C-Cl bond, providing high selectivity under controlled conditions.[8] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8]
Caption: General workflow for Suzuki-Miyaura coupling.[9]
Experimental Protocol: Suzuki-Miyaura Coupling [9]
-
Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-18 hours.
-
Work-up & Purification: After cooling, proceed with a standard aqueous work-up and purify by column chromatography to obtain the 5-aryl-4-(benzyloxy)-2-chloropyrimidine.
After functionalizing the C5 position, the C2-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination, a powerful method for coupling with a wide range of primary and secondary amines.[10][11]
Causality: This reaction requires a specialized palladium catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos).[12] These ligands facilitate the challenging oxidative addition to the C-Cl bond and promote the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine in the catalytic cycle.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination [12]
-
Preparation: To a Schlenk tube, add the 2-chloropyrimidine substrate (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) source, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat three times).
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110°C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up & Purification: Cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate. Purify the crude material via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyrimidine ring allows for direct substitution of the C2-chloro group with strong nucleophiles, sometimes circumventing the need for a metal catalyst.[5] This method is often effective with alkoxides, thiolates, and some amines.
Causality: The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex.[5] The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The reaction rate is dependent on the nucleophilicity of the incoming group and the temperature.
Experimental Protocol: SNAr with an Amine [13]
-
Preparation: In a sealed tube, combine the 2-chloropyrimidine substrate (1.0 equiv.) and the desired amine (2.0-5.0 equiv., acting as both nucleophile and base) either neat or in a high-boiling polar aprotic solvent like DMSO or NMP.
-
Reaction: Heat the mixture to 100-150°C for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements (P-phrases): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Standard PPE including a lab coat, safety glasses, and chemical-resistant gloves should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C) to ensure long-term stability.[1]
References
- Jasińska, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Jasińska, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Sammelson, M. J., & Kurth, M. J. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
- Organic Chemistry Explained (2019). nucleophilic aromatic substitutions. YouTube.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Capot Chemical (2012). MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine. Capot Chemical.
- Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds.
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- PubChem. This compound. PubChem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
Sources
- 1. This compound | 205672-19-1 [sigmaaldrich.com]
- 2. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 205672-19-1 [sigmaaldrich.cn]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Cornerstone: A Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine in Modern Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2][3] Its structural resemblance to the purine core of ATP allows for competitive inhibition at the ATP-binding sites of numerous protein kinases, enzymes that have become critical targets in oncology and beyond.[1] Within this esteemed class of heterocycles, 4-(Benzyloxy)-5-bromo-2-chloropyrimidine (CAS 205672-19-1) has emerged as a particularly versatile and powerful building block. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and strategic applications of this key intermediate, with a focus on enabling the rational design of next-generation kinase inhibitors.
The strategic value of this molecule lies in its trifecta of functionalities: a stable benzyloxy protecting group at the C4 position, and two differentially reactive halogen atoms—a chlorine at C2 and a bromine at C5. This arrangement allows for a highly controlled, sequential introduction of diverse chemical moieties, a critical advantage in the construction of complex molecular architectures required for potent and selective kinase inhibition.[4]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is the bedrock of its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 205672-19-1 | [5][6] |
| Molecular Formula | C₁₁H₈BrClN₂O | [5][6] |
| Molecular Weight | 299.55 g/mol | [5][6] |
| IUPAC Name | 5-bromo-2-chloro-4-(phenylmethoxy)pyrimidine | [5][6] |
| Appearance | White to yellow powder or crystals | [7] |
| Melting Point | 114-116 °C | [5] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Inferred from reaction protocols. |
| Storage Conditions | Store under an inert atmosphere at 2-8 °C. | [8][9] |
Safety and Handling: this compound is classified with the GHS07 pictogram, indicating it is a hazardous substance.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7]
-
Handling: This compound should always be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[12]
Synthesis and Manufacturing
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and cost-drivers. A plausible and common synthetic route begins with the readily available 2,4-dichloro-5-bromopyrimidine.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position.[13] This regioselectivity is driven by the greater electron deficiency at C4, allowing for a selective substitution. Using a strong base like sodium hydride (NaH) deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then readily displaces the C4-chloride.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise with stirring.
-
Nucleophile Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Substrate Addition: Dissolve 2,4-dichloro-5-bromopyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is defined by the orthogonal reactivity of its two halogen substituents. The C2-chloro group is primed for nucleophilic aromatic substitution (SNAr), while the C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions. This allows for a predictable and stepwise elaboration of the pyrimidine core.
Caption: Key reaction pathways for functionalizing the core scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C2 position for attack by nucleophiles, most commonly amines.[14][15][16] This reaction is fundamental for installing a key pharmacophoric element found in many kinase inhibitors.[2]
Experimental Protocol: General SNAr Amination
Causality: This reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex.[15] The presence of a base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Setup: In a sealed reaction vial, dissolve this compound (1.0 equivalent) in a suitable solvent such as n-butanol or 1,4-dioxane.
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Reaction: Seal the vial and heat the mixture to 80-120 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to isolate the 2-amino-4-(benzyloxy)-5-bromopyrimidine product.
Suzuki-Miyaura Cross-Coupling at the C5 Position
The Suzuki coupling is a robust method for forming C-C bonds, enabling the introduction of aryl or heteroaryl groups at the C5 position.[17][18] This is a common strategy to extend the molecule into specific pockets of the kinase ATP-binding site.
Experimental Protocol: General Suzuki Coupling
Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[19] The base is required for the transmetalation step, and the choice of ligand is critical for catalyst stability and efficiency.[18][20]
-
Preparation: In a flame-dried Schlenk flask, combine the 2-substituted-4-(benzyloxy)-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80–100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination at the C5 Position
For the installation of nitrogen-based substituents at the C5 position, the Buchwald-Hartwig amination is the premier method.[21][22] This reaction is highly versatile, tolerating a wide range of amine coupling partners.
Experimental Protocol: General Buchwald-Hartwig Amination
Causality: Similar to the Suzuki reaction, this is a palladium-catalyzed process.[23] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to facilitate the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond.[23][24] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[24]
-
Preparation: In a glovebox or under an inert atmosphere, add the 2-substituted-4-(benzyloxy)-5-bromopyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.5 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-amino-pyrimidine product.
Application in Medicinal Chemistry: The Synthesis of Aurora Kinase Inhibitors
The true value of this compound is demonstrated in its application to synthesize biologically active molecules. The pyrimidine scaffold is central to many inhibitors of Aurora and Polo-like kinases, which are key regulators of the cell cycle and are frequently overexpressed in cancers.[2][3] The following workflow illustrates a representative synthesis of a generic pyrimidine-based kinase inhibitor scaffold.
Caption: A representative workflow for synthesizing a kinase inhibitor scaffold.
This synthetic sequence leverages the orthogonal reactivity of the starting material. First, an amine is installed at the C2 position via SNAr. This amine often serves as a key hydrogen-bond donor, interacting with the hinge region of the kinase.[2] Second, a Suzuki coupling at the C5 position introduces an aryl group that can be tailored to occupy hydrophobic pockets in the ATP-binding site, enhancing potency and selectivity.[25][26] Finally, the benzyloxy group at C4 can be removed via catalytic hydrogenation to reveal a hydroxyl group, which can act as another hydrogen bond donor or be further functionalized.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its pre-installed protecting group and orthogonally reactive halogen atoms provide a reliable and flexible platform for the synthesis of complex, highly functionalized pyrimidine derivatives. The ability to perform sequential SNAr and palladium-catalyzed cross-coupling reactions in a controlled manner is a significant advantage in the iterative process of drug design and optimization. As the demand for novel, selective kinase inhibitors continues to grow, the importance of foundational building blocks like this compound in accelerating the discovery of new medicines cannot be overstated.
References
- BenchChem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- BenchChem. Application Notes and Protocols for 2-(Chloromethyl)pyrimidine in Suzuki-Miyaura Coupling Reactions.
- Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Sigma-Aldrich. This compound.
- ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- BenchChem. Technical Support Center: Suzuki Coupling with Chloropyrimidines.
- Thermo Scientific. This compound, 97%.
- Guidechem. 5-Bromo-2-chloropyrimidine 32779-36-5 wiki.
- Smolecule. Buy 4-(Benzyloxy)-2-chloropyrimidin-5-ol | 885952-28-3.
- NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Gelest.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 205672-19-1.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- ChemicalBook.
- BLDpharm. 205672-19-1|this compound.
- Chemsrc. 5-Bromo-2,4-dichloropyrimidine | CAS#:36082-50-5.
- NIH. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Chemistry LibreTexts.
- Nolan, S. P., et al.
- Beilstein Journals.
- PubChem. This compound.
- Sigma-Aldrich. This compound.
- AccelaChem. 205672-19-1,this compound.
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- NIH.
- The Organic Chemistry Tutor.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Wiley. 5-Bromo-2-chloropyrimidine - SpectraBase.
- Sigma-Aldrich. This compound.
- Merck. This compound.
- Merck. This compound.
- Sigma-Aldrich. This compound.
- BenchChem.
- The Organic Chemistry Tutor.
- ChemicalBook. 5-Bromo-2-chloropyrimidine.
- PubChem. 4-(benzyloxy)-5-bromopyrimidine (C11H9BrN2O).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 205672-19-1 [sigmaaldrich.cn]
- 8. 205672-19-1 | CAS DataBase [chemicalbook.com]
- 9. 205672-19-1|this compound|BLD Pharm [bldpharm.com]
- 10. 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE - Safety Data Sheet [chemicalbook.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 205672-19-1 Name: [xixisys.com]
- 12. Page loading... [guidechem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine, a pivotal intermediate in medicinal chemistry. This document details its chemical and physical properties, outlines a robust synthesis strategy grounded in its unique reactivity profile, and explores its application as a versatile scaffold in drug discovery, particularly for kinase inhibitors. Furthermore, it establishes standardized protocols for analytical quality control and provides essential safety and handling information to ensure its effective and safe utilization in a research and development setting.
Core Compound Identification
Precise identification is the foundation of reproducible science. This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical development. Its key identifiers and molecular properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 299.55 g/mol | [1][2] |
| CAS Number | 205672-19-1 | [1][3][4][5] |
| Molecular Formula | C₁₁H₈BrClN₂O | [3][5] |
| IUPAC Name | 5-bromo-2-chloro-4-(phenylmethoxy)pyrimidine | [3] |
| Synonyms | 2-chloro-4-benzyloxy-5-bromopyrimidine | [3] |
| InChIKey | PFOACTPILUWRCT-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | [3] |
Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 114-116°C | [3][6] |
| Purity | Typically ≥97% or ≥98% | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [6] |
The Chemistry of a Privileged Scaffold: Synthesis and Reactivity
The Principle of Differential Reactivity
The synthetic utility of halogenated pyrimidines like this compound stems from the differential reactivity of its halogen substituents. This is a cornerstone concept for designing multi-step synthetic routes in drug development.
-
C2-Chloro Position : The chlorine atom at the C2 position is significantly activated by the electron-withdrawing nature of the two ring nitrogens. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position is the primary site for introducing nucleophiles, such as amines, which are common functionalities in kinase inhibitors for interacting with the hinge region of the kinase.[7][8]
-
C5-Bromo Position : The bromine atom at the C5 position is less reactive towards SNAr but is the preferred site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[7][9] The general reactivity order for halogens in these reactions is I > Br > Cl, allowing for chemoselective functionalization at the C5-bromo position while leaving the C2-chloro group available for subsequent reactions.[7][9]
This predictable, stepwise reactivity allows researchers to build molecular complexity in a controlled manner, making it an ideal scaffold for creating diverse compound libraries.
Illustrative Synthesis Pathway
The title compound is logically synthesized by introducing the benzyloxy group onto a suitable dihalogenated precursor. The following protocol is an illustrative method based on established nucleophilic substitution principles on a pyrimidine core. The causality for this specific design is the higher reactivity of the C4-chloro position in a precursor like 5-bromo-2,4-dichloropyrimidine compared to the C2-chloro position.[9]
Reaction: 5-bromo-2,4-dichloropyrimidine + Benzyl Alcohol → this compound
Protocol:
-
Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add benzyl alcohol (1.1 eq) to the solution.
-
Base-mediated Reaction: Cool the mixture in an ice bath (0°C) and add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise. The base deprotonates the benzyl alcohol, forming the more nucleophilic benzyl alkoxide.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Synthesis Reaction Diagram
Caption: Illustrative synthesis of the target compound.
Application in Drug Discovery & Medicinal Chemistry
Role as a Kinase Inhibitor Scaffold
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[10][11] Its structure is a bioisostere of the adenine base in ATP, allowing it to form key hydrogen bonding interactions within the hinge region of a kinase's ATP-binding pocket.[12] By decorating the this compound core using its differential reactivity, medicinal chemists can develop potent and selective inhibitors targeting specific kinases implicated in diseases like cancer.[11][13]
General Workflow in Fragment-Based Library Synthesis
The self-validating nature of this intermediate's reactivity makes it ideal for the parallel synthesis of compound libraries used in high-throughput screening.
-
Step 1 (SNAr at C2): React the this compound scaffold with a library of diverse amines. This reaction selectively functionalizes the C2 position, yielding a set of 2-amino-4-benzyloxy-5-bromopyrimidine intermediates.
-
Step 2 (Cross-Coupling at C5): Each intermediate from Step 1 is then subjected to a Suzuki-Miyaura cross-coupling reaction with a library of boronic acids. This functionalizes the C5 position.
-
Result (Compound Library): The result is a matrix of novel, 2,5-disubstituted pyrimidine derivatives, where each compound has a unique combination of substituents.
-
Screening: This library is then screened against a panel of kinases or other biological targets to identify "hit" compounds with desired activity.
-
Lead Optimization: Hits are further refined to improve potency, selectivity, and drug-like properties, leading to a potential clinical candidate.
Drug Discovery Workflow Diagram
Caption: General workflow for library synthesis.
Quality Control & Analytical Protocols
Ensuring the purity and identity of starting materials is critical. While a full structural elucidation requires a suite of techniques (NMR, MS, IR), High-Performance Liquid Chromatography (HPLC) is the standard for routine purity assessment.[14]
Protocol for Purity Determination by HPLC
This protocol provides a self-validating system for quantifying the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable.
Hazard Identification
This compound is considered hazardous and must be handled with appropriate care.
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [15] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |
Recommended Handling & Storage Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
-
Handling: Avoid all personal contact, including inhalation of dust.[16] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a sealed, labeled container for disposal.[15]
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[6]
References
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Showalter, H. D., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-6.
- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- PMC - NIH. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
- Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.
- Capot Chemical. (2012). MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine.
- Chemsrc. (2025). 5-Bromo-2,4-dichloropyrimidine | CAS#:36082-50-5.
- Chemsigma. (n.d.). 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE [205672-19-1].
- ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.
- PubMed. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods.
- Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound ,98% [m.chemicalbook.com]
- 3. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE [205672-19-1] | Chemsigma [chemsigma.com]
- 6. 205672-19-1 | CAS DataBase [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Structural Elucidation of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(benzyloxy)-5-bromo-2-chloropyrimidine, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices and the principles of self-validating systems to ensure scientific integrity.
Introduction
This compound (CAS No. 205672-19-1) is a substituted pyrimidine with a molecular formula of C₁₁H₈BrClN₂O and a molecular weight of 299.55 g/mol .[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their presence in nucleic acids and a wide range of biologically active compounds.[3][4] Accurate structural confirmation of such molecules is paramount for ensuring the integrity of subsequent research and development. This guide outlines a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to provide an unambiguous structural assignment.
The Strategic Workflow for Structure Elucidation
The structural elucidation of a novel or synthesized compound is a systematic process. The following workflow is designed to build a comprehensive and validated structural picture of this compound.
Caption: A logical workflow for the structural elucidation of this compound.
I. Foundational Analysis: Mass Spectrometry
Expertise & Experience: The initial step in characterizing any newly synthesized compound is to confirm its molecular weight. Mass spectrometry (MS) is the definitive technique for this purpose. For a molecule containing bromine and chlorine, the isotopic pattern observed in the mass spectrum is a critical and self-validating piece of evidence for the presence of these halogens.
Expected Data: The mass spectrum of this compound is expected to exhibit a distinctive isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[5]
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (¹²C₁₁H₈⁷⁹Br³⁵ClN₂O) | 297.95 | High |
| [M+2]⁺ | 299.95 | High |
| [M+4]⁺ | 301.95 | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
-
Data Acquisition: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate to detect the expected molecular ion.
II. Functional Group Identification: Infrared Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the aromatic rings, the C-O ether linkage, and the C-Cl and C-Br bonds.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C and pyrimidine C=N ring stretching |
| 1250-1000 | C-O-C (ether) stretching |
| 800-600 | C-Cl and C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer with an ATR accessory is used.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
III. Unraveling the Connectivity: Nuclear Magnetic Resonance Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between them.
¹H NMR Spectroscopy
Expected Data: The ¹H NMR spectrum will show signals corresponding to the protons of the benzyloxy group and the single proton on the pyrimidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Pyrimidine C6-H |
| ~7.5-7.3 | Multiplet | 5H | Phenyl protons |
| ~5.5 | Singlet | 2H | Methylene (-CH₂-) |
¹³C NMR Spectroscopy
Expected Data: The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Pyrimidine C4-O |
| ~160 | Pyrimidine C2-Cl |
| ~158 | Pyrimidine C6 |
| ~135 | Phenyl C1 (ipso) |
| ~129-128 | Phenyl C2, C3, C4 |
| ~100 | Pyrimidine C5-Br |
| ~70 | Methylene (-CH₂-) |
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. In this molecule, it will primarily confirm the coupling within the phenyl ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will definitively link the proton signals to their attached carbon signals (e.g., C6-H, methylene, and phenyl C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the overall structure. For example, a correlation between the methylene protons and the pyrimidine C4 carbon will confirm the benzyloxy linkage.
Caption: The relationship between 1D and 2D NMR experiments in structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
IV. Definitive 3D Structure: Single-Crystal X-ray Crystallography
Expertise & Experience: While spectroscopic methods provide excellent evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the atomic arrangement in three-dimensional space.[6][7] This technique is particularly valuable for confirming the substitution pattern on the pyrimidine ring.
Trustworthiness: A successful crystal structure determination provides a self-validating system by yielding precise bond lengths, bond angles, and torsion angles that can be compared with known values for similar chemical moieties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of halogens. Infrared spectroscopy identifies the key functional groups. A suite of 1D and 2D NMR experiments establishes the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical foundation for any further research or application of this important chemical intermediate.
References
- El-Sayed, M. A., et al. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Molecular Structure, 1230, 129878. [Link]
- Inam, A., et al. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1286, 135549. [Link]
- PubChem. This compound. [Link]
- ResearchGate.
- Wikipedia. X-ray crystallography. [Link]
- MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
- Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
Sources
- 1. This compound | 205672-19-1 [sigmaaldrich.cn]
- 2. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
4-(Benzyloxy)-5-bromo-2-chloropyrimidine spectral data
An In-depth Technical Guide to the Spectral Analysis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 205672-19-1), a key intermediate in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, making a thorough understanding of their structural characteristics essential.[1] This document, designed for researchers, scientists, and drug development professionals, details the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a cohesive structural profile. The guide synthesizes data from established spectroscopic principles and comparative analysis of related pyrimidine structures to present a robust, predictive model of the compound's spectral signature.
Introduction and Molecular Structure
This compound is a polysubstituted heterocyclic compound with the molecular formula C₁₁H₈BrClN₂O and a molecular weight of 299.55 g/mol .[2] Its structure features a pyrimidine core, a biologically significant scaffold, substituted with chloro, bromo, and benzyloxy groups.[1][3] These functional groups impart specific reactivity and physicochemical properties, making the molecule a versatile building block for more complex therapeutic agents.
Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. This guide will interpret the expected spectral data for this compound, providing a foundational reference for researchers working with this or structurally similar molecules.
Caption: Predicted primary fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1]
Experimental Protocol: KBr Pellet Method
This method is standard for acquiring IR spectra of solid samples.
1. Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. [1] * Press the resulting fine powder into a thin, transparent pellet using a hydraulic press. [1]2. Instrumentation & Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Spectral Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of a blank KBr pellet should be performed first. [1]
IR Spectral Data Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the various bonds within the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| ~ 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (Pyrimidine, Phenyl) [4] |
| ~ 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether [5] |
| ~ 800 - 600 | C-Cl Stretch / C-Br Stretch | Halogens |
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a self-validating system for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by benzylic cleavage. [3]Finally, IR spectroscopy identifies all key functional groups present in the molecule. [4]Together, these techniques provide an unambiguous and robust characterization, which is crucial for any further application of this compound in research and development.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- National Institutes of Health. (2022).
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH.
- The Royal Society of Chemistry. (2013).
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubChem. (n.d.). This compound. PubChem.
- PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem.
- Fisher Scientific. (n.d.). 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific. Fisher Scientific.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
- ChemicalBook. (2025). 5-Bromo-2-chloropyrimidine. ChemicalBook.
- SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. SpectraBase.
- Jurnal Kimia Sains dan Aplikasi. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
4-(Benzyloxy)-5-bromo-2-chloropyrimidine mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a substituted pyrimidine of interest in synthetic and medicinal chemistry. Lacking readily available experimental spectra in public databases, this document establishes a predictive framework for its analysis.[1][2] We will explore the foundational principles of its ionization and fragmentation, focusing on the distinct isotopic signatures imparted by its halogen substituents. Detailed, field-proven protocols for sample preparation and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. The core of this guide is a detailed prediction of fragmentation pathways under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID) in tandem mass spectrometry, supported by established fragmentation rules for its constituent chemical moieties. This guide is designed to equip researchers with the expertise to design experiments, interpret spectral data, and confidently identify this molecule and its analogues.
Introduction: The Analytical Challenge
This compound (C₁₁H₈BrClN₂O) is a heterocyclic compound featuring a pyrimidine core functionalized with three distinct groups: a benzyloxy ether, a bromine atom, and a chlorine atom.[3][4] Its polysubstituted and halogenated nature makes it a valuable building block in drug discovery and materials science. Mass spectrometry is the definitive analytical technique for confirming its molecular weight and elucidating its structure, yet its successful application requires a nuanced understanding of how the molecule will behave within the instrument.
The primary analytical challenge stems from the compound's complexity. The presence of two different halogens (Br and Cl) creates a highly characteristic but complex isotopic pattern for the molecular ion.[5][6] Furthermore, the molecule has several potential sites for fragmentation, including the labile benzyloxy group and the robust aromatic pyrimidine ring.[7][8][9] This guide provides the theoretical and practical foundation needed to navigate these challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrClN₂O | [3] |
| Average Mass | 299.55 Da | [4] |
| Monoisotopic Mass | 297.95085 Da | [3] |
| Topological Polar Surface Area | 35 Ų | [3] |
The Isotopic Signature: A Definitive Fingerprint
A key feature in the mass spectrum of this compound is the molecular ion (M⁺) cluster, which arises from the natural isotopic abundances of bromine and chlorine. Understanding this pattern is the first and most critical step in confirming the compound's identity.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
The combination of one chlorine and one bromine atom results in a distinctive cluster of four peaks for any fragment containing both atoms. The nominal monoisotopic mass corresponds to the ion containing ³⁵Cl and ⁷⁹Br. The subsequent peaks, denoted M+2, M+4, and M+6, arise from the various combinations of the heavier isotopes.
Table 2: Predicted Isotopic Distribution for the Molecular Ion [C₁₁H₈⁷⁹Br³⁵ClN₂O]⁺
| Ion | Nominal m/z | Isotope Combination | Relative Abundance (%) |
| M⁺ | 298 | ⁷⁹Br, ³⁵Cl | 100.0 |
| M+2 | 300 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 97.2 |
| M+4 | 302 | ⁸¹Br, ³⁷Cl | 31.9 |
| M+6 | 304 | (Negligible) | < 0.1 |
| Note: m/z values are rounded to the nearest integer for clarity. Exact mass measurements would use the monoisotopic mass of 297.95085 Da as the reference. |
The observation of this M, M+2, and M+4 pattern with an approximate intensity ratio of 100:97:32 is definitive proof of the presence of one bromine and one chlorine atom in the ion.[6]
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the stability of the resulting fragments. The molecule contains both a labile benzyloxy group, prone to cleavage, and a stable aromatic core. The ionization method used will determine the extent of fragmentation observed.[10]
Electron Ionization (EI) Fragmentation
EI is a high-energy ("hard") ionization technique typically coupled with GC-MS. It generates a radical cation (M⁺•) that undergoes extensive and predictable fragmentation. The most favorable cleavages produce stable neutral radicals or stable carbocations.[11] For this molecule, the benzylic C-O bond is the most probable initial cleavage site.
Key Predicted EI Fragments:
-
Tropylium Cation (m/z 91): The most characteristic fragmentation pathway for benzylic compounds is the cleavage of the benzylic bond to form the highly stable tropylium cation (C₇H₇⁺).[9] This is often the base peak in the spectrum.
-
Loss of Benzyl Radical (m/z 207): The complementary fragment from the primary cleavage is the charged pyrimidine ring radical cation. This fragment will retain the characteristic Br/Cl isotopic pattern.
-
Subsequent Fragmentation of the Pyrimidine Core: The m/z 207 fragment can undergo further fragmentation, such as the loss of a chlorine radical (Cl•), a bromine radical (Br•), or neutral molecules like HCN, which is a common loss from pyrimidine rings.[8]
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocols & Workflows
The choice of methodology depends on the sample matrix and the analytical goal. GC-MS is suitable for pure, thermally stable samples, while LC-MS offers greater versatility for complex mixtures and less stable compounds. [12][13]
General Sample Preparation Protocol
Proper sample preparation is crucial to avoid contamination and ensure reproducible results. [14][15]
-
Stock Solution: Accurately weigh ~1 mg of this compound. Dissolve it in 1.0 mL of a high-purity solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL for LC-MS or 10-100 µg/mL for GC-MS. [14]3. Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) into a 2 mL autosampler vial to remove any particulates that could block instrument lines.
-
Blanks: Prepare blank samples using the same solvent as the analyte to run before and after the sample, ensuring no carryover. [14]
GC-MS (EI) Protocol
This protocol is designed for structural confirmation and identification in relatively clean samples.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL injection volume with a split ratio of 20:1. Inlet temperature set to 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
LC-MS (ESI) Protocol
This protocol is ideal for quantification or for analyzing samples from complex matrices (e.g., reaction mixtures, biological samples).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole (QqQ), Q-TOF, or Orbitrap mass spectrometer.
-
LC Column: A C18 reverse-phase column, such as a Zorbax or Acquity C18 (100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
Initial: 5% B.
-
0-1 min: Hold at 5% B.
-
1-8 min: Ramp to 95% B.
-
8-10 min: Hold at 95% B.
-
10-10.1 min: Return to 5% B.
-
10.1-13 min: Re-equilibration at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): 800 L/hr at 350°C.
-
Data Acquisition: Full scan mode (m/z 100-500) to find the [M+H]⁺ precursor, followed by a data-dependent MS/MS experiment on the most intense ions in the molecular ion cluster.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to capture a full range of fragments.
-
Caption: General experimental workflow for MS analysis.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a multi-faceted process that relies on a predictive understanding of its unique isotopic signature and fragmentation behavior. This guide establishes that the primary cleavage event, under both EI and ESI-MS/MS conditions, involves the benzyloxy group, leading to the formation of a highly stable tropylium ion (m/z 91) and a halogenated pyrimidine fragment. The definitive identification of the molecular ion and any halogen-containing fragments is contingent upon recognizing the characteristic 100:97:32 isotopic pattern for a species containing one bromine and one chlorine atom.
For drug development professionals and researchers, adherence to the detailed protocols herein will ensure high-quality, reproducible data. Always begin analysis by searching for the predicted molecular ion cluster. Use high-resolution mass spectrometry whenever possible to confirm elemental composition from exact mass measurements. By combining this theoretical framework with rigorous experimental practice, scientists can confidently characterize this and structurally related compounds, accelerating research and development efforts.
References
Sources
- 1. aip.cz [aip.cz]
- 2. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 8. article.sapub.org [article.sapub.org]
- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. biocompare.com [biocompare.com]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. tecan.com [tecan.com]
An In-depth Technical Guide to the Synthesis of 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine
This guide provides a comprehensive technical overview for the synthesis of 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine, a key intermediate in the development of various pharmacologically active molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic synthesis, mechanistic rationale, and practical execution of the synthetic route, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring with halogens and alkoxy groups provides a versatile platform for generating diverse molecular architectures with a wide range of biological activities. 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine, in particular, offers three distinct points for further chemical modification, making it a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and other signaling pathway modulators.
This guide will focus on a robust and efficient two-step synthesis starting from the readily available 5-bromouracil. We will explore the chemical principles governing each transformation, providing a detailed, step-by-step protocol for each stage of the synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a pathway involving the formation of the key intermediate, 5-bromo-2,4-dichloropyrimidine, from 5-bromouracil. The subsequent step involves the selective introduction of the phenylmethoxy (benzyloxy) group at the C4 position.
Caption: Retrosynthetic pathway for the target molecule.
The success of this strategy hinges on the regioselective substitution of one of the chlorine atoms in the dichlorinated intermediate. The rationale behind the anticipated selectivity will be discussed in detail in the mechanistic overview.
Mechanistic Insights: The Basis for Regioselectivity
The key to the successful synthesis of 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine lies in the differential reactivity of the C2 and C4 positions of the 5-bromo-2,4-dichloropyrimidine intermediate. In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is due to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.
For 5-substituted-2,4-dichloropyrimidines, nucleophilic attack is preferentially directed to the C4 position. The presence of an electron-withdrawing group at the C5 position, such as bromine, further enhances the electrophilicity of the C4 carbon, making it the more favorable site for substitution.[1][2]
The reaction proceeds through a classic SNAr mechanism:
-
Nucleophilic Attack: The benzyl alcohol, deprotonated by a base to form the more nucleophilic benzyloxide anion, attacks the electron-deficient C4 carbon of the pyrimidine ring.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms.
-
Rearomatization: The complex then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 4-(Benzyloxy)-5-bromo-2-chloropyrimidine is a key intermediate in the synthesis of many such biologically active molecules.[4][5] Its effective use in drug discovery and development is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter. A comprehensive understanding of a compound's solubility profile is fundamental for optimizing its absorption, distribution, metabolism, and excretion (ADMET) profile, thereby enhancing its therapeutic potential.[1]
This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this guide will equip researchers with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to determine its solubility in a variety of relevant solvent systems. The principles and methodologies outlined herein are grounded in established pharmaceutical sciences and are designed to be broadly applicable to other poorly soluble pyrimidine derivatives.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 205672-19-1 | [6][7] |
| Molecular Formula | C₁₁H₈BrClN₂O | [6][7] |
| Molecular Weight | 299.55 g/mol | [6][7] |
| Physical Form | White to yellow powder or crystals | |
| Melting Point | 114°C to 116°C | [6] |
| Purity | Typically ≥97% | [6] |
| Storage | Inert atmosphere, 2-8°C | [8] |
The presence of a benzyloxy group and halogen atoms (bromine and chlorine) suggests that this compound is a lipophilic molecule with potentially low aqueous solubility.[9] The "like dissolves like" principle is a fundamental concept in predicting solubility, indicating that this compound will likely exhibit greater solubility in organic solvents with similar polarity.[10]
Experimental Workflow for Determining the Solubility Profile
A systematic approach is crucial for accurately determining the solubility of a compound. The following workflow, based on the widely accepted shake-flask method, provides a robust framework for obtaining reliable equilibrium solubility data.[11]
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Experimental Protocol: Equilibrium Solubility Determination
This protocol details the steps for determining the equilibrium solubility of this compound.
1. Materials and Reagents:
-
This compound (purity ≥ 97%)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), chloroform, ethyl acetate, tetrahydrofuran (THF))[12]
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
2. Procedure:
-
Step 1: Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
-
Step 2: Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[13]
-
Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[13]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the dissolved compound remains constant.[11]
-
-
Step 3: Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[10]
-
-
Step 4: Quantification:
-
Dilute the clear filtrate with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Step 5: Data Reporting:
-
Calculate the solubility of the compound in the test solvent, typically reported in mg/mL or µg/mL.
-
Anticipated Solubility Profile and Discussion
Based on its chemical structure, the following solubility trends for this compound can be anticipated:
-
Aqueous Solubility: Expected to be very low in water and neutral aqueous buffers due to its lipophilic nature. The solubility in aqueous media may be influenced by pH, although the molecule does not possess strongly acidic or basic functional groups.[13]
-
Polar Aprotic Solvents: Likely to exhibit good solubility in polar aprotic solvents such as DMSO, DMF, and THF.
-
Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents like ethanol and methanol.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexane is expected to be limited, while some solubility may be observed in solvents of intermediate polarity like chloroform and ethyl acetate.
The choice of solvent can significantly impact reaction rates and product formation in synthetic applications.[14] For instance, in the synthesis of related pyrimidine derivatives, solvents like acetonitrile and DMF have been utilized.[4]
Quantitative Solubility Data (Illustrative Template)
The following table serves as a template for recording experimentally determined solubility data for this compound.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | 25 | To be determined | To be determined |
| Chloroform | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
| Tetrahydrofuran (THF) | 25 | To be determined | To be determined |
Strategies for Solubility Enhancement
For compounds with poor aqueous solubility like this compound, various formulation strategies can be employed to improve their dissolution and bioavailability. These include:
-
Micronization: Reducing the particle size to increase the surface area available for dissolution.[15]
-
Use of Co-solvents: Blending solvents to achieve a desired polarity for solubilization.
-
Surfactant-based Formulations: Utilizing surfactants to form micelles that can encapsulate and solubilize hydrophobic compounds.[15]
Conclusion
A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in drug discovery and development. This guide has provided a robust framework for the systematic determination of its solubility, from outlining its key physicochemical properties to detailing a validated experimental protocol. By following the methodologies described herein, researchers can generate the critical data needed to advance their research and development efforts with this versatile pyrimidine derivative.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- This compound. (n.d.). PubChem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). ACS Omega.
- Influence of Solvent Nature on the Solubility of Halogenated Alkanes. (n.d.). ResearchGate.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Patsnap.
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.). Physical Chemistry Chemical Physics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 6. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 205672-19-1|this compound|BLD Pharm [bldpharm.com]
- 9. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
Substituted pyrimidines are a cornerstone of contemporary drug development, forming the core scaffold of numerous therapeutic agents.[1][2] Their versatile architecture allows for precise modulation of biological activity, making them invaluable in the design of kinase inhibitors, anti-infectives, and various other targeted therapies.[3][4] 4-(Benzyloxy)-5-bromo-2-chloropyrimidine (CAS No: 205672-19-1) is a particularly useful intermediate, offering multiple reactive sites for diversification and library synthesis.[5][6] The integrity of this starting material is paramount, as impurities or degradation products can compromise the entire synthetic route, leading to failed reactions, complex purification challenges, and ambiguous biological data. This guide elucidates the critical factors governing the stability of this compound and provides actionable protocols for its proper handling and storage.
Core Chemical Properties and Identification
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrClN₂O | [5][7] |
| Molecular Weight | 299.55 g/mol | [5][7] |
| Appearance | White to yellow powder or crystals | [7] |
| Melting Point | 114-116 °C | [8][9] |
| CAS Number | 205672-19-1 | [5][7] |
Chemical Stability and Potential Degradation Pathways
While this compound is reported to be stable under recommended storage conditions, its molecular structure contains several functional groups susceptible to degradation if handled improperly.[8] The primary environmental factors of concern are moisture, high temperatures, and incompatible substances .
Susceptible Functional Groups:
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution. This is the most likely site for hydrolytic degradation.
-
4-Benzyloxy Ether: The benzylic ether linkage can be susceptible to cleavage under acidic conditions.
-
5-Bromo Substituent: While generally more stable than the 2-chloro group, the bromine atom can also undergo nucleophilic substitution under certain conditions.
Postulated Degradation Pathway: Hydrolysis
The most probable degradation pathway in a laboratory setting is hydrolysis, initiated by atmospheric moisture or residual water in solvents. The electron-deficient pyrimidine ring makes the chlorine atom at the 2-position a prime target for nucleophilic attack by water.
Caption: Postulated hydrolytic degradation of this compound.
This reaction would lead to the formation of 5-Bromo-4-(benzyloxy)pyrimidin-2(1H)-one and hydrochloric acid. The presence of this acidic byproduct could then potentially catalyze further degradation, including cleavage of the benzyloxy group.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of this compound, strict adherence to the following storage and handling protocols is essential.
Storage Conditions
The consensus from supplier data sheets is clear and unambiguous.[6][7][10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and protects from light, although the compound is not explicitly listed as light-sensitive, this is a general best practice.[11] |
Handling Workflow
Proper handling is as crucial as correct storage. The following workflow should be adopted every time the compound is accessed.
Caption: Recommended workflow for handling this compound.
Causality Behind the Workflow:
-
Equilibration: Allowing the container to warm to room temperature before opening is a critical, often overlooked step. Opening a cold container in a room-temperature environment will cause atmospheric moisture to condense on the cold surfaces and inside the container, compromising the material.
-
Inert Atmosphere: This directly addresses the primary degradation risk: hydrolysis.[8]
-
Prompt Resealing: Minimizing the time the compound is exposed to the laboratory environment is key to preventing moisture uptake.
Incompatible Materials and Hazardous Decomposition
To prevent hazardous reactions and maintain the purity of the compound, avoid contact with the following substances[8]:
-
Strong Oxidizing Agents
-
Acids
-
Acid Chlorides
-
Acid Anhydrides
In the event of a fire, hazardous decomposition products may be generated. While specific data for this compound is limited, related pyrimidine structures are known to produce[12]:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)
-
Hydrogen chloride (HCl)
Protocol: Quality Control Check for Compound Integrity
For long-term stored material or when reaction inconsistencies arise, a simple quality control check can verify the integrity of your this compound stock.
Objective: To detect the presence of the primary hydrolytic degradation product, 5-Bromo-4-(benzyloxy)pyrimidin-2(1H)-one.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water).
-
Prepare a "forced degradation" sample by adding a small amount of water to a separate sample and warming gently for a short period. This will help in peak identification.
-
-
Analytical Technique: HPLC-MS
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Detection: UV detection (e.g., at 254 nm) and Mass Spectrometry (MS).
-
-
Data Analysis:
-
The mass spectrometer should be set to look for the mass of the parent compound (m/z ≈ 299.5) and the primary degradation product (m/z ≈ 281.0).
-
Compare the chromatogram of your stock sample to a reference standard (if available) or a freshly opened batch.
-
The presence of a significant peak corresponding to the degradation product indicates compromised material. The forced degradation sample will confirm the retention time and mass of this impurity.
-
Conclusion
The chemical integrity of this compound is contingent upon meticulous control of its storage and handling environment. The primary threat to its stability is hydrolysis, which can be effectively mitigated by maintaining a cold (2-8 °C), dry, and inert atmosphere. By implementing the protocols outlined in this guide, researchers can ensure the quality and reliability of this critical synthetic intermediate, thereby safeguarding the integrity of their research and development efforts in the vital field of medicinal chemistry.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Capot Chemical. (2012). Safety Data Sheet for 4-Benzyloxy-5-bromo-2-chloropyrimidine.
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-chloropyrimidine.
- Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 11(3), 413-421.[4]
- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(42), 26037-26057.[15]
- Kaur, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125.[1]
- Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Future Medicinal Chemistry, 6(9), 1031-1065.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 205672-19-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 205672-19-1 [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound | 205672-19-1 [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
4-(Benzyloxy)-5-bromo-2-chloropyrimidine safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 205672-19-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying principles of chemical safety, ensuring a self-validating system of risk mitigation in the laboratory.
Section 1: Compound Profile and Significance
This compound is a polysubstituted heterocyclic compound. Halogenated pyrimidines are significant structural motifs and versatile intermediates in medicinal chemistry, often utilized in the synthesis of targeted therapeutics, including kinase inhibitors and other biologically active molecules.[1][2][3] Its molecular structure presents multiple reactive sites, making it a valuable building block but also necessitating a thorough understanding of its chemical behavior and associated hazards for safe manipulation.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 205672-19-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₈BrClN₂O | [5][6][7] |
| Molecular Weight | 299.55 g/mol | [4][5][6][7] |
| Physical Form | White to yellow powder or crystals | [4][8] |
| Melting Point | 114°C to 116°C | [6] |
| Purity | Typically ≥97% |[4][6] |
Section 2: Hazard Identification and GHS Classification
A foundational element of safe handling is a complete understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as hazardous.[4][7]
Table 2: GHS Hazard Summary
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4][7] |
| Signal Word | Warning | [4][7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [4][7][8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician |[4][7][8] |
These classifications indicate that the primary risks associated with this compound are moderate acute toxicity upon ingestion or inhalation and irritant effects on the skin, eyes, and respiratory system. The solid, powdered form of the material increases the risk of aerosolization and subsequent inhalation.
Caption: End-to-end workflow for safe chemical handling.
Receiving and Storage Protocol
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, specifically within a refrigerator rated for chemical storage at 2-8°C. [4]3. Inert Atmosphere: The compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [5]Keep the container tightly closed. [5]4. Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [5]
Experimental Handling Protocol
-
Preparation: Conduct a pre-task safety analysis. Ensure all necessary equipment, including spill kits and waste containers, is ready.
-
PPE: Don the appropriate PPE as detailed in Table 3.
-
Aliquotting: Perform all weighing and transfers of the solid powder inside a chemical fume hood. Use a powder-containment balance enclosure if available to minimize dust generation.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing and dust formation.
-
Post-Handling: After use, securely seal the primary container and return it to its designated storage location.
-
Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
Waste Disposal Protocol
Proper disposal is a critical step to ensure environmental and personnel safety.
-
Segregation: Collect all waste materials, including surplus reagent, contaminated consumables (gloves, wipes), and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. This material should not be discarded down the drain or in regular trash. [5]3. Incineration: The recommended disposal method is chemical incineration equipped with an afterburner and scrubber to handle the halogenated byproducts. [5]
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
This information is not a substitute for professional medical advice. Always show the Safety Data Sheet (SDS) to responding medical personnel. [5] Table 4: First Aid for Exposure
| Exposure Route | Action | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [5]|
Accidental Release Measures
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the powder.
-
Control: Prevent further spread of the spill. Do not allow the product to enter drains. [5]4. Cleanup: Wearing full PPE (including respiratory protection), carefully sweep or scoop up the spilled solid material. Avoid creating dust. [5]Place the material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [5]* Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon dioxide, hydrogen chloride, and hydrogen bromide. [5][9]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products. [5]
Section 6: Toxicological and Stability Information
-
Toxicological Data: While specific LD50/LC50 data is not readily available for this compound, the GHS classification indicates it is harmful via ingestion and inhalation and is a significant irritant. [4][5][7]Prolonged or repeated exposure may lead to allergic reactions in certain individuals. [5]The full toxicological properties have not been exhaustively investigated. [9]* Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere). [5]* Reactivity: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [5]Avoid exposure to moisture, as it is hygroscopic. [5]
Section 7: Conclusion
This compound is a valuable research chemical whose safe use is predicated on a disciplined adherence to established safety protocols. The key to mitigating risk lies in understanding its specific hazards—irritation and moderate toxicity—and consistently applying a multi-layered safety strategy. This includes the mandatory use of engineering controls like fume hoods, the correct selection and use of personal protective equipment, and adherence to systematic procedures for handling, storage, and disposal. By internalizing the principles outlined in this guide, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
Sources
- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 205672-19-1 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 205672-19-1 [sigmaaldrich.com]
- 8. This compound | 205672-19-1 [sigmaaldrich.cn]
- 9. fishersci.com [fishersci.com]
commercial availability of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
An In-depth Technical Guide to the Commercial Availability and Application of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications and Physicochemical Properties
This compound (CAS No. 205672-19-1) is a polysubstituted pyrimidine derivative designed for use as a versatile building block in organic synthesis.[1] Its structure incorporates multiple reactive sites, making it a valuable precursor for creating diverse molecular libraries, particularly in the search for novel therapeutic agents. The compound typically presents as a white to yellow powder or crystalline solid.[2]
A thorough understanding of its properties is paramount for its effective application and storage. Key specifications sourced from leading commercial suppliers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 205672-19-1 | [1][2][3] |
| Molecular Formula | C₁₁H₈BrClN₂O | [4] |
| Molecular Weight | 299.55 g/mol | [2][3] |
| Appearance | White to yellow powder or crystals | [2] |
| Typical Purity | 97% - 98% | [2][5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][6] |
| InChI Key | PFOACTPILUWRCT-UHFFFAOYSA-N | [2] |
Expert Insight: The mandated storage condition of 2-8°C under an inert atmosphere is critical.[2] The pyrimidine ring is susceptible to hydrolysis, particularly at the C2-chloro position. Refrigeration slows kinetic degradation pathways, while an inert atmosphere (e.g., argon or nitrogen) prevents reactions with atmospheric moisture and oxygen, ensuring the compound's long-term integrity and reproducibility in experiments.
Commercial Procurement and Supplier Landscape
This compound is readily available from several major chemical suppliers catering to the research and development sector. Procurement is straightforward for institutions with established chemical purchasing systems.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 98% | Often sold under the BLD Pharmatech brand.[2][3] |
| Thermo Scientific | 97% | Formerly part of the Alfa Aesar portfolio.[5] |
| BLD Pharmatech | Not specified | A primary manufacturer listed by distributors.[7] |
| Ambeed, Inc. | Not specified | Listed as a brand available through distributors like Sigma-Aldrich.[3] |
Procurement Workflow: For researchers, acquiring this compound typically involves requesting a quote through an institution's procurement portal, referencing the specific catalog number from the chosen supplier. A Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) should always be requested and reviewed prior to use. The CoA provides lot-specific data on purity and identity, while the SDS details critical safety, handling, and disposal information.[2]
Caption: Standard workflow for procuring research chemicals.
Strategic Utility in Medicinal Chemistry
The synthetic value of this compound stems from the differential reactivity of its halogenated positions. This feature enables chemists to perform sequential, regioselective modifications, making it an ideal scaffold for building complex molecules like kinase inhibitors.[8][9]
-
C2-Chloro Position: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This activates the C2-chloro position for Nucleophilic Aromatic Substitution (SNAr) . It readily reacts with nucleophiles, such as amines, which is a common strategy for introducing fragments that interact with the hinge region of protein kinases.[9]
-
C5-Bromo Position: The C5-bromo position is significantly less reactive towards SNAr but is perfectly suited for transition metal-catalyzed cross-coupling reactions . This site allows for the introduction of aryl or heteroaryl groups via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the exploration of different pockets within a target's active site.[9][10]
-
C4-Benzyloxy Group: The benzyloxy group serves as a stable protecting group for a 4-hydroxy functionality. This group can be removed later in the synthesis (typically via hydrogenolysis) to reveal a hydroxyl group, which can act as a crucial hydrogen bond donor or be used for further functionalization.
Caption: Sequential functionalization strategy.
Exemplary Synthetic Protocols
The following protocols are generalized methodologies based on established reactivity patterns for this class of compounds.[9][10] Researchers must optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position
This procedure illustrates the introduction of an aryl group at the C5-bromo position, a key step in building molecular complexity.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the 5-aryl-4-(benzyloxy)-2-chloropyrimidine product.
Causality Explained: The palladium catalyst is essential for the catalytic cycle that couples the pyrimidine and the boronic acid. The base is required to activate the boronic acid, and the solvent system is chosen to solubilize both organic and inorganic reagents.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol demonstrates the substitution of the C2-chloro group with an amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the 2-amino-4-(benzyloxy)-5-bromopyrimidine.
Causality Explained: The electron-withdrawing pyrimidine ring stabilizes the negative charge buildup during the nucleophilic attack (the Meisenheimer complex), facilitating the substitution of the chloride. DIPEA acts as a scavenger for the HCl generated during the reaction, driving it to completion.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
Hazard Profile: Based on aggregated GHS data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage Protocol:
-
Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2]
-
The container should be flushed with an inert gas like argon or nitrogen before sealing to displace air and moisture.[2]
-
Keep away from oxidizing agents and strong bases.
Conclusion
This compound is a commercially accessible and highly valuable intermediate for drug discovery and medicinal chemistry. Its well-defined, differential reactivity at the C2 and C5 positions provides a robust platform for the sequential construction of complex, substituted pyrimidines. By understanding its properties, procurement channels, and applying rational synthetic protocols, researchers can effectively leverage this building block to generate novel molecules with significant therapeutic potential.
References
- AOBChem USA. (n.d.). 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis.
- PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
Sources
- 1. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 205672-19-1 [sigmaaldrich.com]
- 3. This compound - [sigmaaldrich.com]
- 4. Buy 4-(Benzyloxy)-2-chloropyrimidin-5-ol | 885952-28-3 [smolecule.com]
- 5. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | 205672-19-1 [sigmaaldrich.com]
- 7. 1261806-75-0|5-Bromo-2-chloropyridine-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: A Cornerstone Intermediate in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a recurring structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in key biological interactions, most notably by mimicking the purine bases of DNA and RNA and by forming critical hydrogen bonds with enzyme targets like kinases.[2][3] Within this class of heterocycles, 4-(Benzyloxy)-5-bromo-2-chloropyrimidine has emerged as a particularly powerful and versatile building block for the synthesis of novel therapeutics.
This technical guide provides an in-depth analysis of the chemical properties, synthetic utility, and strategic applications of this compound. We will explore the causality behind its reactivity, detail validated experimental protocols, and examine its role in the development of targeted therapies, offering field-proven insights for drug discovery professionals.
Physicochemical Profile and Reactivity Analysis
The utility of this compound is rooted in its distinct and predictable reactivity, which allows for sequential and regioselective functionalization. This is a direct consequence of the electronic properties of the substituted pyrimidine ring.
| Property | Value | Source |
| CAS Number | 205672-19-1 | [4][5] |
| Molecular Formula | C₁₁H₈BrClN₂O | [5] |
| Molecular Weight | 299.55 g/mol | [4][5] |
| Physical Form | White to yellow powder or crystals | |
| Storage | Inert atmosphere, 2-8°C |
Core Reactivity Pillars:
-
C2-Chloro Position: The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring significantly lower the electron density at this position, making it electrophilic and prone to attack by a wide range of nucleophiles (amines, alcohols, thiols). This reaction is often the first step in a synthetic sequence.[2][6]
-
C5-Bromo Position: The bromine atom at the C5 position is primarily reactive towards palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6] While the C2-Cl bond can also undergo cross-coupling, the C-Br bond is generally more reactive under these conditions, allowing for selective functionalization at the C5 position after the C2 position has been addressed.[7]
-
C4-Benzyloxy Group: This group serves two critical functions. First, it acts as a robust protecting group for the C4-hydroxyl functionality. Second, its ether linkage can be readily cleaved—typically via hydrogenation—at a later synthetic stage to reveal a hydroxyl group. This unmasked -OH can serve as a crucial hydrogen bond donor for target engagement or as a handle for further derivatization.
This differential reactivity provides chemists with a reliable and strategic blueprint for constructing complex molecules in a controlled, stepwise manner.
Caption: Reactivity sites of this compound.
Synthetic Workflow and Experimental Protocols
The logical progression for elaborating the this compound scaffold typically involves an initial SNAr reaction at the C2 position, followed by a cross-coupling reaction at the C5 position. This sequence leverages the higher reactivity of the C2-chloro group towards nucleophiles.
Caption: General synthetic workflow for sequential functionalization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol describes a representative amination reaction at the C2 position. The choice of a mild base like cesium carbonate is crucial to prevent side reactions.
Objective: To substitute the C2-chloro group with a primary or secondary amine.
Methodology:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine (1.1 - 1.5 eq) and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or a mixture thereof.[6]
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling at the C5 Position
This protocol details the formation of a carbon-carbon bond at the C5 position using a boronic acid derivative.
Objective: To substitute the C5-bromo group with an aryl or heteroaryl moiety.
Methodology:
-
Vessel Preparation: To a reaction vessel, add the 2-substituted-4-(benzyloxy)-5-bromopyrimidine intermediate from Protocol 1 (1.0 eq) and the desired arylboronic acid (1.2 - 1.5 eq).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[6]
-
Solvent System: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Application Spotlight: Crafting Kinase Inhibitors
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[2] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Many kinase inhibitors are classified as Type I inhibitors, which bind to the active conformation of the kinase in the ATP-binding pocket.[3]
The 2-aminopyrimidine motif, readily synthesized from this compound, is an excellent mimic of the adenine ring of ATP. It forms one or two crucial hydrogen bonds with the "hinge" region of the kinase, a key anchoring interaction for potent inhibition.[3]
Caption: General binding mode of a pyrimidine inhibitor in a kinase ATP pocket.
The synthetic strategy using this compound allows for the systematic exploration of Structure-Activity Relationships (SAR):
-
The C2-substituent (R¹): Introduced via SNAr, this group is positioned to interact with the solvent-exposed region or front pocket.
-
The C5-substituent (R²): Installed via cross-coupling, this vector points towards the "back pocket" of the ATP-binding site. Modifying this group is a common strategy to achieve selectivity for a specific kinase or to target inactive (e.g., DFG-out) conformations.[3]
-
The C4-substituent: After debenzylation, the C4-OH can provide an additional hydrogen bond or be further modified to improve pharmacokinetic properties.
Furthermore, the inherent reactivity of the chloropyrimidine core has been exploited to develop covalent inhibitors . In this approach, the electrophilic pyrimidine ring undergoes an SNAr reaction with a non-catalytic cysteine residue near the ATP-binding site, forming a permanent, irreversible bond. A series of covalent inhibitors for the kinase MSK1 was discovered starting from a 2,5-dichloropyrimidine hit, highlighting the potential for this scaffold in covalent drug design.[8][9]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the this compound core has yielded key insights into the SAR of pyrimidine-based inhibitors.
| Position | Modification | General Impact on Activity | Rationale / Example |
| C2 | Small to medium-sized amines | Potency: Forms key hydrogen bonds with the kinase hinge. | The 2-amino group is a bioisostere for the N6 of adenine. |
| C4 | Small alkoxy groups (after debenzylation) | Solubility/Properties: Can improve physicochemical properties without disrupting binding. | Introduction of a 2-hydroxyethoxy group was a key step in the synthesis of Macitentan, an endothelin receptor antagonist.[6] |
| C5 | Aryl or heteroaryl groups | Potency & Selectivity: Can access hydrophobic back pockets, leading to enhanced affinity and selectivity over other kinases. | The presence of a para-bromo substituent on a phenyl ring has been shown to significantly enhance anticancer activity in some series.[10] |
| C5 | Alkynyl groups (Sonogashira coupling) | Vectorial Extension: Provides a rigid linker to probe different regions of the binding site. | Used to extend into deeper pockets of the target enzyme. |
Conclusion and Future Perspectives
This compound is more than a mere chemical reagent; it is a strategic platform for efficient and rational drug design. Its well-defined and differential reactivity at the C2, C4, and C5 positions provides a reliable roadmap for synthesizing complex and diverse molecular architectures. This control allows medicinal chemists to systematically probe the structure-activity relationships of their compounds, accelerating the journey from hit identification to lead optimization.
The continued application of this intermediate in the synthesis of kinase inhibitors, covalent therapeutics, and other targeted agents underscores its enduring value. As drug discovery programs continue to demand novel chemical matter with precisely tuned biological activity, the versatility of this compound ensures it will remain a cornerstone of the medicinal chemist's toolkit for the foreseeable future.
References
- Guenin, E., et al. (2023). Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5‐Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan‐1). ResearchGate.
- PubChem. (n.d.). This compound.
- Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed.
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
- Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
- Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed.
- Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed.
- Paul, S., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Multi-Functionalized Pyrimidine Core
An In-Depth Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: A Cornerstone Intermediate in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors and receptor antagonists.[1][2] Its value lies in its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within biological targets.[2] this compound (CAS No. 205672-19-1) emerges as a particularly powerful synthetic intermediate.[3] Its design is not accidental; it is a strategic convergence of three distinct, orthogonally reactive functional groups on a single pyrimidine ring. This guide provides a comprehensive exploration of this intermediate, detailing its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.
The molecule's utility is rooted in the differential reactivity of its substituents: a chloro group at the C2 position, highly activated for nucleophilic aromatic substitution (SNAr); a bromo group at the C5 position, primed for transition metal-catalyzed cross-coupling reactions; and a benzyloxy group at the C4 position, which serves as a protecting group for a hydroxyl function.[2][4] This arrangement allows for a sequential and highly controlled functionalization, enabling the construction of complex, multi-substituted pyrimidines from a single, versatile starting material.
| Property | Value |
| CAS Number | 205672-19-1[3] |
| Molecular Formula | C₁₁H₈BrClN₂O[3][5] |
| Molecular Weight | 299.55 g/mol [3] |
| Appearance | White to yellow powder or crystals |
| Melting Point | 114°C to 116°C[5] |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of the Core Intermediate
The most common and logical pathway to this compound begins with a more basic, di-halogenated pyrimidine. The synthesis leverages the differential reactivity of the halogen atoms on the pyrimidine ring, allowing for a selective substitution. A typical precursor is 5-bromo-2,4-dichloropyrimidine. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This allows for the selective introduction of the benzyloxy group at C4.
Experimental Protocol: Synthesis from 5-Bromo-2,4-dichloropyrimidine
Objective: To synthesize this compound via selective nucleophilic substitution.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add benzyl alcohol (1.1 equivalents) and anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Nucleophilic Substitution: Prepare a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirring sodium benzylate solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white or pale yellow solid.
Caption: Synthetic route to the title compound.
A Triad of Reactivity: Strategic and Sequential Functionalization
The synthetic power of this compound lies in the predictable and sequential reactivity of its functional groups. This allows for a modular approach to building complex molecules.
-
C2-Chloro Group (The SNAr Site): The chlorine atom at the C2 position is flanked by two electron-withdrawing nitrogen atoms, rendering this position highly electron-deficient.[2] This electronic property makes it the primary site for Nucleophilic Aromatic Substitution (SNAr).[2] This reaction is fundamental for introducing amine-containing fragments that often serve as hinge-binding motifs in kinase inhibitors.[2] The mechanism is typically depicted as a two-step addition-elimination process via a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[6][7]
-
C5-Bromo Group (The Cross-Coupling Site): The bromine atom at the C5 position is the ideal handle for transition metal-catalyzed cross-coupling reactions. In palladium-catalyzed processes, the reactivity of carbon-halogen bonds follows the general trend of C-I > C-Br > C-Cl.[8][9] This inherent reactivity difference ensures that reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations can be performed selectively at the C5-bromo position while leaving the C2-chloro position untouched, provided the conditions are carefully controlled.[9][10]
-
C4-Benzyloxy Group (The Protected Hydroxyl): The benzyloxy group is a robust protecting group for the C4-hydroxyl functionality. Its removal, typically via catalytic hydrogenolysis (e.g., H₂, Pd/C), unmasks a hydroxyl group. This newly revealed functional group can then participate in further reactions, such as etherification or conversion to a triflate for another cross-coupling reaction, adding another layer of synthetic versatility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activity of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The compound 4-(Benzyloxy)-5-bromo-2-chloropyrimidine represents a highly versatile yet underexplored chemical scaffold. While no direct biological activity has been reported for this specific molecule, its 2,4,5-substitution pattern is characteristic of several classes of potent bioactive agents, including protein kinase inhibitors and tubulin polymerization modulators.[3] This technical guide serves as a forward-looking prospectus for researchers, scientists, and drug development professionals. It outlines the therapeutic potential of this scaffold, grounded in the established activities of structurally related compounds. We provide a scientific rationale for its potential as a precursor to potent kinase inhibitors and detail a comprehensive, tiered experimental workflow—from initial biochemical screening to cell-based mechanistic validation—to systematically investigate this potential.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][4] This versatility is evident in its presence in fundamental biological molecules like DNA and RNA, as well as in a wide array of FDA-approved drugs. In oncology, pyrimidine derivatives have proven exceptionally fruitful, largely due to their ability to function as ATP-competitive inhibitors of protein kinases.[1][3][4]
Kinases are critical regulators of cellular signaling pathways that, when dysregulated, are primary drivers of cancer cell proliferation and survival.[4] Many pyrimidine-based inhibitors achieve their potency and selectivity by mimicking the adenine base of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3][5] The 2,4,5-trisubstituted pyrimidine motif, in particular, has been successfully exploited to generate potent inhibitors of targets like EGFR, Aurora Kinase, and tubulin, leading to anticancer effects.[6]
1.1. The Subject Compound: this compound
This compound (CAS No. 205672-19-1) is a synthetic intermediate that possesses three distinct, chemically addressable positions, making it an ideal starting point for the creation of a diverse chemical library.
-
C2-Chloro Position: A primary site for nucleophilic aromatic substitution. This position is critical, as the introduction of substituted aniline moieties here can establish the crucial hydrogen bond interactions with the kinase hinge region.[3]
-
C4-Benzyloxy Position: This bulky group influences solubility and can make important steric or hydrophobic interactions in a binding pocket. It can also be readily debenzylated to a hydroxyl group for further functionalization.
-
C5-Bromo Position: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of diverse aryl or heteroaryl groups that can extend into solvent-exposed regions of a binding pocket, often conferring target selectivity and increased potency.[3]
Given these structural features, we hypothesize that derivatives of this scaffold are strong candidates for potent inhibitors of cancer-relevant protein kinases.
Proposed Research & Screening Cascade
A logical and efficient path to exploring the biological potential of this scaffold involves a multi-stage screening approach. The initial goal is to synthesize a focused library of derivatives and screen them broadly to identify primary "hits," which can then be subjected to more detailed mechanistic studies.
The proposed workflow is depicted below.
Caption: Proposed workflow for synthesis and biological evaluation.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for executing the proposed screening cascade.
Protocol 1: Primary Biochemical Screen - ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput, luminescence-based method for measuring kinase activity.[1][6] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity. Its high sensitivity and universal applicability make it ideal for primary screening of compound libraries against a panel of kinases.[1][7]
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup (384-well plate, 5 µL volume):
-
To each well, add 1 µL of the appropriate kinase and substrate/peptide mixture in kinase reaction buffer.
-
Add 1 µL of test compound dilution (or DMSO for vehicle control).
-
Add 3 µL of ATP solution to initiate the reaction.
-
Controls: Include "no enzyme" wells for background and "vehicle only" (DMSO) wells for 100% activity.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[7]
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[6]
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (0% activity = no enzyme; 100% activity = vehicle control). Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.
Protocol 2: Secondary Cellular Screen - MTT Cytotoxicity Assay
Rationale: The MTT assay is a standard colorimetric method to assess cell viability.[8] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a measure of a compound's cytotoxic or cytostatic effects.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF7 breast cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Mechanistic Validation - Western Blot for Target Engagement
Rationale: If a compound shows potent activity against a specific kinase (e.g., EGFR) and corresponding cellular cytotoxicity, Western blotting can confirm that the compound inhibits the target's signaling pathway within the cell.[10] This is achieved by measuring the phosphorylation status of the kinase and its key downstream effectors (e.g., ERK). A reduction in phosphorylation indicates successful target engagement.[11]
Methodology:
-
Cell Treatment: Seed cells (e.g., A431, which overexpresses EGFR) in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound (and vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 10 minutes to induce receptor phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors . The latter is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (BSA is preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR Y1173).
-
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-Actin).
Data Presentation & Interpretation
Quantitative data from the screening cascade should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Screening Data for a Derivative Series
| Compound ID | Target Kinase (Biochemical IC₅₀, nM) | Cytotoxicity (A549 Cell GI₅₀, nM) |
|---|---|---|
| Parent Cmpd | >10,000 | >10,000 |
| Derivative A-1 | EGFR: 55 | 120 |
| Derivative A-2 | VEGFR2: 150 | 450 |
| Derivative A-3 | EGFR: 650 | 2,100 |
| Staurosporine | EGFR: 6 | 25 |
| Gefitinib | EGFR: 28 | 95 |
A potent "hit" like Derivative A-1 would show strong biochemical potency that translates well into cellular activity, making it a priority candidate for mechanistic follow-up via Western blot.
A successful Western blot would show a dose-dependent decrease in the p-EGFR and p-ERK signals in compound-treated cells compared to the EGF-stimulated control, while total EGFR and Actin levels remain unchanged. This provides strong evidence that the compound's cytotoxic effect is mediated through the inhibition of the target kinase pathway.
Caption: Simplified EGFR signaling pathway indicating the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics, particularly protein kinase inhibitors. Its chemical tractability allows for the rapid generation of diverse derivatives. The systematic, multi-tiered screening approach detailed in this guide—combining high-throughput biochemical assays, cell-based cytotoxicity screens, and mechanistic validation studies—provides a clear and robust framework for unlocking this potential. Successful identification of potent and selective inhibitors would warrant further investigation into their pharmacokinetic properties, in vivo efficacy, and potential as next-generation targeted cancer therapies.
References
- Ialongo, D., Madia, V. N., Messore, A., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Stashko, M. A., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Stashko, M. A., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed.
- National Institutes of Health (NIH). (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.
- Murtuda, A. (2023). MTT (Assay protocol). Protocols.io.
- Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?.
- ACS Publications. (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry.
- Liu, X., et al. (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. PubMed.
- National Institutes of Health (NIH). (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC.
- ResearchGate. (n.d.). Western blot analysis of EGFR, AKT, ERK 1/2 and their phosphorylated forms.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- ResearchGate. (n.d.). Designing of kinase hinge binders: A medicinal chemistry perspective.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, pyrimidine derivatives represent a "privileged scaffold," a molecular framework that consistently appears in a wide array of therapeutic agents.[1][2] Their prevalence is rooted in their ability to mimic endogenous nucleobases and engage in crucial hydrogen bonding interactions with biological targets, leading to significant applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6]
Among the myriad of pyrimidine building blocks, 4-(benzyloxy)-5-bromo-2-chloropyrimidine stands out as a particularly versatile and powerful starting material.[7][8] Its utility stems from the exquisitely differentiated reactivity of its three functional sites:
-
C5-Bromo Position: The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[9][10]
-
C2-Chloro Position: While less reactive than the C-Br bond in cross-coupling, the C2-chloro position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogens.[11][12]
-
C4-Benzyloxy Group: This group serves a dual purpose. It acts as a stable protecting group for the C4-hydroxyl functionality and can be readily removed in later synthetic steps (typically via hydrogenolysis) to unmask a key hydrogen bond donor or to access alternative derivatives.
This differential reactivity allows for a programmed, sequential approach to molecular construction, enabling researchers to build complex, three-dimensional structures with precision and control. This guide provides a detailed exploration of the core synthetic transformations involving this compound, complete with mechanistic insights, field-proven protocols, and troubleshooting advice for drug development professionals.
Part 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling
The preferential reactivity of the C5-bromo position is a cornerstone of synthetic strategies using this scaffold. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that this step occurs preferentially at the C5 position under controlled conditions.[9][10]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[13][14]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. A Palladium(0) species undergoes oxidative addition into the C5-Br bond. Subsequent transmetalation with a boronic acid or ester (activated by a base) and final reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[14]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - [sigmaaldrich.com]
- 8. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Regioselective Suzuki Coupling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Authored by a Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activity and synthetic tractability.[1][2][3][4] 4-(Benzyloxy)-5-bromo-2-chloropyrimidine is a highly valuable, dihalogenated building block that enables the strategic, sequential introduction of diverse functionalities. This guide provides a comprehensive technical overview and a robust experimental protocol for the regioselective Suzuki-Miyaura cross-coupling reaction, targeting the C5-bromo position. We will delve into the mechanistic principles dictating this selectivity, offer detailed guidance on parameter optimization, and present a troubleshooting framework to empower researchers in drug discovery and chemical development to leverage this versatile substrate effectively.
Principle of the Reaction: Mechanism and Chemoselectivity
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[5][6] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note & Protocol: Chemoselective Sonogashira Coupling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: Synthesizing Privileged Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of complex molecular architectures.[1][4]
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[5] The ability to selectively introduce alkynyl moieties onto this heterocycle provides a powerful route to novel drug candidates and versatile synthetic intermediates. This guide provides a detailed protocol and expert insights for the Sonogashira coupling of a di-halogenated substrate, 4-(benzyloxy)-5-bromo-2-chloropyrimidine. The primary challenge and strategic opportunity with this substrate lies in achieving high chemoselectivity, leveraging the differential reactivity of the C-Br and C-Cl bonds to functionalize the C5 position exclusively.
Reaction Principle & Chemoselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[5][6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond.
-
Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a reactive copper(I) acetylide intermediate.[7]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium(II) complex. Subsequent reductive elimination yields the final coupled product and regenerates the active Pd(0) catalyst.[8]
For this compound, the key to a successful synthesis is exploiting the inherent reactivity differences between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl .[8][9][10] This principle dictates that the C5-bromo bond is significantly more susceptible to oxidative addition by the palladium catalyst than the more robust C2-chloro bond.[10] By employing mild reaction conditions (e.g., room temperature or gentle heating), the Sonogashira coupling can be directed with high selectivity to the C5 position, leaving the C2-chloro substituent untouched for potential subsequent diversification.[9]
Figure 1: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the chemoselective Sonogashira coupling at the C5 position of this compound. Optimization may be necessary for specific terminal alkynes.
Materials and Reagents
| Reagent | Grade | Supplier | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | >97% | Commercial | 1.0 equiv. (322.6 mg) | Starting material. |
| Terminal Alkyne | Synthesis Grade | Commercial | 1.1 - 1.2 equiv. | Ensure purity; moisture sensitive alkynes may require special handling. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial | 0.03 - 0.05 equiv. (3-5 mol%) | Air-sensitive catalyst. Handle under inert gas. |
| Copper(I) Iodide (CuI) | >98% | Commercial | 0.05 - 0.10 equiv. (5-10 mol%) | Co-catalyst. Should be a fine, off-white powder. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, >99.5% | Commercial | 2.0 - 3.0 equiv. | Serves as base and can act as a ligand. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | 5 - 10 mL | Reaction solvent. Must be degassed. |
| Ethyl Acetate, Hexanes | ACS Grade | Commercial | As needed | For work-up and chromatography. |
| Saturated aq. NH₄Cl, Brine | Reagent Grade | In-house prep. | As needed | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | As needed | For drying organic layers. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure
-
Glassware Preparation: Ensure a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is thoroughly oven-dried or flame-dried. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To the cooled flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and Copper(I) Iodide (0.10 equiv.).
-
Inert Atmosphere: Seal the flask with septa. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent and Reagent Addition: Through a septum, add anhydrous, degassed THF (approx. 5 mL per mmol of substrate) via syringe. Follow with the addition of triethylamine (2.0 equiv.). Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe over 2-3 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-16 hours). For less reactive alkynes, the reaction may be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove catalyst residues and inorganic salts, washing the pad with additional ethyl acetate.[8][12]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[13][14] The eluent system will depend on the polarity of the product but a gradient of hexanes and ethyl acetate is a common starting point.
Expert Insights & Troubleshooting
-
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(PPh₃)₂ can also be used, as it is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] The CuI co-catalyst is crucial for increasing the reaction rate, allowing the transformation to proceed under mild conditions.[1][6]
-
Base: Triethylamine or diisopropylamine are used not only to neutralize the HBr byproduct but also to facilitate the formation of the copper acetylide.[1] An excess is used to ensure the reaction medium remains basic.
-
Solvent: THF and DMF are excellent solvents for solubilizing the reactants and catalysts. They must be rigorously degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) because oxygen can oxidize and deactivate the Pd(0) catalyst and promote the undesirable homocoupling (Glaser coupling) of the terminal alkyne.[1]
-
Temperature: Starting at room temperature is key for ensuring chemoselectivity. Only if the reaction is sluggish should gentle heating be applied, as higher temperatures may begin to activate the C-Cl bond.
-
-
Troubleshooting Common Issues:
-
Problem: Low or no conversion.
-
Possible Cause: Inactive catalyst (oxidized Pd), insufficient degassing, or impure reagents.
-
Solution: Use fresh, high-purity catalysts. Ensure the entire setup is under a robust inert atmosphere. Use freshly distilled, anhydrous solvents and bases.
-
-
Problem: Significant alkyne homocoupling (Glaser product) is observed.
-
Problem: Formation of the di-substituted product (reaction at both C5-Br and C2-Cl).
-
Possible Cause: Reaction temperature is too high, or reaction time is excessively long.
-
Solution: Maintain the reaction at room temperature or the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
-
Protocol Validation & Characterization
Trustworthiness through Analysis: A protocol's reliability is confirmed by rigorous analysis.
-
In-Process Control: The reaction should be monitored every 1-2 hours using TLC (visualized with UV light and/or potassium permanganate stain) or LC-MS. A successful reaction will show the disappearance of the this compound spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Final Product Characterization: The identity and purity of the column-purified product, 4-(benzyloxy)-2-chloro-5-(alkynyl)pyrimidine, must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the alkyne protons (if applicable) and the correct aromatic substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Vedantu. (n.d.).
- SynArchive. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Gawas, P. W., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids. [Link]
- Eid, E. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Chen, H., et al. (2024).
- Shields, J. D., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
- Norrby, P.-O., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. thalesnano.com [thalesnano.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of contemporary pharmaceuticals, owing to its presence in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring is a pivotal task in drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile method for the derivatization of halopyrimidines.
This technical guide focuses on the SNAr reactions of 4-(benzyloxy)-5-bromo-2-chloropyrimidine, a highly functionalized and versatile building block. The presence of three distinct substituents—a benzyloxy group, a bromine atom, and a chlorine atom—offers a rich platform for selective chemical modifications. This guide will provide a detailed exploration of the mechanistic principles governing its reactivity, field-proven protocols for its reaction with various nucleophiles, and insights into the subsequent functionalization of the resulting products.
Mechanistic Insights: Understanding the Regioselectivity of SNAr on this compound
The nucleophilic aromatic substitution on the pyrimidine ring proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, arising from the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles. The regioselectivity of this attack on this compound is a subject of considerable interest and is governed by the electronic effects of the substituents.
-
The Role of the Halogen Leaving Groups: In dihalopyrimidines, the chloride at the C4 position is generally more susceptible to nucleophilic attack than the chloride at the C2 position. However, the substitution pattern in our target molecule significantly alters this reactivity profile.
-
Directing Effect of the Benzyloxy Group: The benzyloxy group at the C4 position is a potent electron-donating group through resonance. This donation of electron density to the pyrimidine ring deactivates the C4 position towards nucleophilic attack. Consequently, the C2 position becomes the more electrophilic and, therefore, the preferred site for nucleophilic substitution.
-
Influence of the Bromo Substituent: The bromine atom at the C5 position is an electron-withdrawing group via induction, which generally enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. While it might slightly activate the C4 position, the strong electron-donating effect of the adjacent benzyloxy group is the dominant factor in directing the substitution to the C2 position.
Therefore, it is predicted that nucleophilic aromatic substitution on this compound will occur with high regioselectivity at the C2 position.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific nucleophiles and scales. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
General Experimental Workflow
Caption: General workflow for SNAr on this compound.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the synthesis of 2-amino-4-(benzyloxy)-5-bromopyrimidines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Solvent: Ethanol, 2-Propanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine salts): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq). If using an amine salt, add the base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (for alcohols) or 80-100 °C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(benzyloxy)-5-bromopyrimidine.
Rationale: The choice of solvent depends on the solubility of the amine and the desired reaction temperature. Alcohols are good, environmentally friendly options, while DMF can be used for less reactive amines. A base is typically not required when using free amines, but is necessary for amine salts to liberate the free nucleophile.
Protocol 2: Thiolation with Thiols
This protocol outlines the synthesis of 2-(alkyl/aryl)thio-4-(benzyloxy)-5-bromopyrimidines.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH) (1.2 - 2.0 equivalents)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a suspension of the base (e.g., NaH, 1.2 eq) in the anhydrous solvent at 0 °C, add the thiol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (if using NaH).
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale: Thiols are generally more acidic than alcohols and require a base to form the more nucleophilic thiolate. NaH is a strong, non-nucleophilic base suitable for this purpose. The reaction is typically faster than with amines and can often be performed at lower temperatures.
Protocol 3: Alkoxylation with Alcohols
This protocol describes the synthesis of 2-alkoxy-4-(benzyloxy)-5-bromopyrimidines.
Materials:
-
This compound
-
Alcohol (can be used as solvent or as a reagent, 1.5 - 5.0 equivalents)
-
Base: Sodium hydride (NaH) or Sodium metal (Na) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., THF)
-
Round-bottom flask with reflux condenser
Procedure:
-
If the alcohol is not the solvent, dissolve it (1.5 eq) in an anhydrous solvent.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature until gas evolution ceases.
-
Add a solution of this compound (1.0 eq) to the alkoxide mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Rationale: Alcohols are weaker nucleophiles than amines or thiols and require a strong base to form the corresponding alkoxide. The reaction often requires elevated temperatures to proceed at a reasonable rate.
| Nucleophile Class | Typical Base | Typical Solvent | Typical Temperature |
| Primary/Secondary Amines | None or DIPEA | Ethanol, DMF | 80-120 °C |
| Thiols | NaH, K₂CO₃ | THF, DMF | Room Temp - 80 °C |
| Alcohols | NaH, Na | Alcohol, THF | Reflux |
Further Functionalization: The Gateway to Diverse Scaffolds
The 2-substituted-4-(benzyloxy)-5-bromopyrimidine products of the SNAr reactions are valuable intermediates for further diversification. The bromine atom at the C5 position is now primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents.
Caption: Sequential functionalization of this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Substituted-4-(benzyloxy)-5-bromopyrimidine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
Procedure:
-
In a Schlenk flask, combine the 2-substituted-4-(benzyloxy)-5-bromopyrimidine (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The predictable regioselectivity of nucleophilic aromatic substitution at the C2 position, driven by the electronic influence of the benzyloxy group, allows for the controlled introduction of a diverse array of functional groups. The resulting 2-substituted-5-bromopyrimidines can be further elaborated through palladium-catalyzed cross-coupling reactions, providing a powerful strategy for the rapid generation of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to leverage this important scaffold in drug discovery and development.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem. 2015, 80, 15, 7757–7763. [Link]
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 70(7), 1471-1478. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[3][4] Kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.
This guide focuses on the strategic utilization of 4-(benzyloxy)-5-bromo-2-chloropyrimidine , a versatile and strategically functionalized starting material for the synthesis of a diverse library of 2,4,5-trisubstituted pyrimidine-based kinase inhibitors. The differential reactivity of the halogen atoms at the C2 and C5 positions—the C5-bromo being more susceptible to palladium-catalyzed C-C bond formation and the C2-chloro being amenable to nucleophilic substitution or C-N bond formation—provides a robust platform for sequential and regioselective chemical modifications.[6][7]
This document will provide a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data on the biological activity of representative kinase inhibitors derived from this core structure.
Strategic Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors
The synthetic strategy hinges on a two-step sequential cross-coupling approach. The first step typically involves a Suzuki-Miyaura coupling to install a carbon-based substituent at the more reactive C5-bromo position. The second step involves a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) at the C2-chloro position to introduce a key hydrogen-bond-donating amino group, which often interacts with the hinge region of the kinase active site.
Figure 1: General workflow for the synthesis of 2,4,5-trisubstituted pyrimidine kinase inhibitors.
PART 1: Suzuki-Miyaura Coupling at the C5 Position
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[6] In the context of this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C5 position under carefully controlled conditions.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice for this transformation.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and offer a good balance of reactivity and functional group tolerance.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically employed to dissolve both the organic starting materials and the inorganic base.[7] Degassing the solvents is crucial to prevent oxidation and deactivation of the palladium catalyst.
Detailed Experimental Protocol: Synthesis of 5-Aryl-4-(benzyloxy)-2-chloropyrimidine (General Procedure)
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-(benzyloxy)-2-chloropyrimidine.
Self-Validation: The successful synthesis of the intermediate can be confirmed by:
-
LC-MS: Observation of the expected molecular ion peak.
-
¹H NMR: Disappearance of the singlet corresponding to the C5-proton of the starting material (if present) and the appearance of new aromatic signals from the coupled aryl group.
PART 2: Buchwald-Hartwig Amination at the C2 Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] It is a highly versatile method for introducing a wide range of primary and secondary amines at the C2 position of the pyrimidine core, a crucial step in the synthesis of many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The coupling at the less reactive C-Cl bond often requires a more active catalyst system. This typically involves a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with a bulky, electron-rich phosphine ligand like XPhos or BINAP.[2] These ligands facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to maintain the activity of the catalyst.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-aryl-4-(benzyloxy)pyrimidine (General Procedure)
This protocol is a generalized procedure and may require optimization for specific amines.
Materials:
-
5-Aryl-4-(benzyloxy)-2-chloropyrimidine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Oven-dried Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed, anhydrous toluene.
-
Add the 5-aryl-4-(benzyloxy)-2-chloropyrimidine and the desired amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 2-amino-5-aryl-4-(benzyloxy)pyrimidine.
Self-Validation: The final product can be characterized by:
-
LC-MS: Confirmation of the expected molecular weight.
-
¹H and ¹³C NMR: Appearance of signals corresponding to the amine substituent and shifts in the pyrimidine ring signals consistent with the change in substitution.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Targeting Key Kinase Signaling Pathways
The 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed to develop inhibitors against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinase 9 (CDK9), Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).
Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway
CDK9 is a key regulator of transcriptional elongation.[1] It forms a complex with Cyclin T to create the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[8] In many cancers, there is a high dependency on these survival proteins, making CDK9 an attractive therapeutic target.
Figure 2: Simplified CDK9 signaling pathway and point of inhibition.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[9] Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors that promote B-cell proliferation and survival.[6] Dysregulation of the BTK pathway is implicated in various B-cell malignancies.
Figure 3: Simplified BTK signaling pathway and point of inhibition.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR family of receptor tyrosine kinases (FGFR1-4) are activated by fibroblast growth factors (FGFs).[10] Ligand binding induces receptor dimerization and autophosphorylation, which triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, that regulate cell proliferation, differentiation, and survival.[11][12] Aberrant FGFR signaling is a known driver in various solid tumors.
Figure 4: Simplified FGFR signaling pathway and point of inhibition.
Data Presentation: Structure-Activity Relationships
The following tables summarize the inhibitory activities of representative 2,4,5-trisubstituted pyrimidine-based kinase inhibitors. The data highlights how modifications at the C2 and C5 positions of the pyrimidine core influence potency and selectivity.
Table 1: Inhibitory Activity of Representative 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitors
| Compound ID | R² (C2-substituent) | R⁵ (C5-substituent) | CDK9 IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
| 1a | 2-Aminophenyl | 4-Fluorophenyl | 15 | >10-fold | [8] |
| 1b | 4-Aminophenyl | 4-Fluorophenyl | 25 | >8-fold | [8] |
| 1c | 2-Aminophenyl | 3-Chlorophenyl | 8 | >20-fold | [8] |
Data is representative and compiled from analogous series to illustrate SAR trends.
Table 2: Inhibitory Activity of Representative 2,4,5-Trisubstituted Pyrimidine BTK Inhibitors
| Compound ID | R² (C2-substituent) | R⁵ (C5-substituent) | BTK IC₅₀ (nM) | Reference |
| 2a | Aniline | Phenyl | 74 | [13] |
| 2b | 3-Fluoroaniline | Phenyl | 55 | [13] |
| 2c | Aniline | 4-Methoxyphenyl | 139 | [13] |
Data is representative and compiled from analogous series to illustrate SAR trends.
Table 3: Inhibitory Activity of Representative 2,4,5-Trisubstituted Pyrimidine FGFR Inhibitors
| Compound ID | R² (C2-substituent) | R⁵ (C5-substituent) | FGFR1 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 3a | 3,5-Dimethoxyaniline | 4-Acryloylpiperazine | 1.1 | 5.4 | [14] |
| 3b | 3,5-Dimethoxyaniline | 4-Methylpiperazine | 27 | 2.0 | [15] |
| 3c | 2,6-Dichloro-3,5-dimethoxyaniline | 4-Acryloylpiperazine | 9.2 | 11.9 | [16] |
Data is representative and compiled from analogous series to illustrate SAR trends.
Conclusion
The this compound scaffold is a powerful and versatile starting point for the synthesis of potent and selective kinase inhibitors. The strategic, sequential functionalization of this building block via robust and well-established cross-coupling methodologies allows for the systematic exploration of the chemical space around the privileged 2,4,5-trisubstituted pyrimidine core. The protocols and insights provided in this guide are intended to empower researchers in the design and synthesis of novel kinase inhibitors for a range of therapeutic targets, ultimately contributing to the advancement of drug discovery and development.
References
- Cohen, P., Cross, D., & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551–569.
- Zheng, J., Zhang, W., Li, L., He, Y., Wei, Y., Dang, Y., & Guo, Z. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry, 10, 863626. [Link]
- Al-Obeidi, F. A., & Lam, K. S. (2000). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. International Journal of Molecular Sciences, 20(24), 6249. [Link]
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. [Link]
- Touat, M., Ileana, E., Postel-Vinay, S., André, F., & Soria, J. C. (2015). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 21(23), 5228–5234. [Link]
- Pujala, B., et al. (2017). Dual Inhibition of Bruton's Tyrosine Kinase and Phosphoinositide-3-Kinase p110δ as a Therapeutic Approach to Treat Non-Hodgkin's B Cell Malignancies.
- Wikipedia.
- MDPI.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). [Link]
- Bentham Science.
- Wikipedia. Bruton's tyrosine kinase. [Link]
- Al-Salama, Z. T. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments.
- Chandregowda, V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 598-619. [Link]
- ResearchGate. IC50 values of a panel of CDK9 inhibitors. [Link]
- ResearchGate. CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. [Link]
- ResearchGate. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
- Hu, Y., et al. (2017). 2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors. European Journal of Medicinal Chemistry, 139, 60-70. [Link]
- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology, 9(8), 1757–1763. [Link]
- ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values. [Link]
- ResearchGate. IC 50 values of remibrutinib, rilzabrutinib and other BTK inhibitors. [Link]
- ResearchGate. Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]
- ResearchGate. KLK2-FGFR2 fusion is sensitive to FGFR inhibitors. [Link]
- Byth, K., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1856-1866. [Link]
- Rath, S. L., & Senapati, S. (2013). Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design. PLoS ONE, 8(9), e73836. [Link]
- Al-Said, M. S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]
- ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]
- NCBI. Probe Reports from the NIH Molecular Libraries Program. [Link]
- FDA.
- Springer.
- Squires, M. S., et al. (2015). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 58(18), 7455–7467. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors | MDPI [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Cornerstone of Kinase Inhibitor Synthesis: Application Notes for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine in Anticancer Drug Development
Introduction: The Privileged Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1] In the realm of oncology, pyrimidine derivatives are of paramount importance, forming the structural core of numerous approved and investigational anticancer agents.[2] Their success stems from their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors at the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[4] Small molecule kinase inhibitors have, therefore, become a major focus of modern cancer drug discovery.[2]
This technical guide focuses on 4-(benzyloxy)-5-bromo-2-chloropyrimidine , a highly versatile and strategically designed intermediate for the synthesis of potent and selective kinase inhibitors. The trifunctional nature of this molecule—possessing a reactive chloro group at the C2 position, a bromo group at the C5 position, and a protected hydroxyl group (benzyloxy) at the C4 position—offers a powerful platform for controlled, sequential chemical modifications. This allows for the systematic construction of complex, highly functionalized pyrimidine-based drugs. We will explore the synthesis of this key intermediate, its strategic application in palladium-catalyzed cross-coupling reactions, and its role in the development of targeted anticancer agents, such as Cyclin-Dependent Kinase (CDK) inhibitors.[5]
I. Synthesis of the Key Intermediate: this compound
The journey to advanced kinase inhibitors begins with the reliable synthesis of the core building block. The preparation of this compound is achieved through a regioselective process starting from the commercially available 5-bromo-2,4-dichloropyrimidine.
Causality of Regioselectivity
The key to this synthesis is the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom at N3 on the C4 position, which stabilizes the Meisenheimer complex intermediate more effectively than the N1 and N3 atoms do for the C2 position. This inherent electronic property allows for the selective displacement of the C4-chloro substituent by benzyl alcohol in the presence of a base, leaving the C2-chloro group intact for subsequent diversification.
Protocol 1: Synthesis of this compound
This protocol details the regioselective synthesis from 5-bromo-2,4-dichloropyrimidine.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Amount |
| 5-Bromo-2,4-dichloropyrimidine | 227.88 | 1.0 | (e.g., 10.0 g) |
| Benzyl Alcohol | 108.14 | 1.1 | (e.g., 5.2 mL) |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | (e.g., 2.1 g) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 200 mL) |
| Saturated aq. NH4Cl solution | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Step-by-Step Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq.).
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add benzyl alcohol (1.1 eq.) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Prepare a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white to yellow solid.[6]
II. Application in Anticancer Agent Synthesis: Building the Kinase Inhibitor Core
The strategic placement of the three functional groups on the pyrimidine ring allows for a modular and powerful approach to synthesizing complex kinase inhibitors. The differential reactivity of the C5-bromo and C2-chloro positions is the key to this strategy.[1]
-
C5-Bromo Position: This position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .[7] This reaction is ideal for introducing a wide variety of aryl or heteroaryl groups, which often occupy the solvent-exposed region of the kinase ATP-binding site and are crucial for modulating potency and selectivity. The C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond.[8]
-
C2-Chloro Position: The C2-chloro group is activated towards nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .[1][8] This allows for the introduction of amine side chains, which are critical for forming hydrogen bond interactions with the "hinge region" of the kinase, a conserved motif essential for anchoring inhibitors in the ATP-binding pocket.
This sequential, regioselective functionalization is exemplified in the synthesis of various potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5][9]
Caption: General workflow for kinase inhibitor synthesis.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective C-C bond formation at the C5-bromo position.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| This compound | 299.55 | 1.0 |
| Arylboronic Acid | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| 1,4-Dioxane | - | - |
| Water | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).[11]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 v/v mixture).[7]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography to yield the 5-aryl-4-benzyloxy-2-chloropyrimidine intermediate.
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
This protocol details the subsequent C-N bond formation at the C2-chloro position.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| 5-Aryl-4-benzyloxy-2-chloropyrimidine | Varies | 1.0 |
| Primary or Secondary Amine | Varies | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.02 (2 mol%) |
| XPhos | 476.67 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 |
| Anhydrous Toluene | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst Pd₂(dba)₃ (0.02 eq.) and the phosphine ligand XPhos (0.04 eq.).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Under a positive pressure of Argon, add the 5-aryl-4-benzyloxy-2-chloropyrimidine intermediate (1.0 eq.), the desired amine (1.2 eq.), and the base, sodium tert-butoxide (1.5 eq.).[8]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to obtain the desired 2-amino-5-aryl-4-benzyloxypyrimidine.
III. Troubleshooting and Safety Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive palladium catalyst; Inefficient base; Poor quality boronic acid. | Ensure an inert atmosphere is maintained. Use a pre-catalyst or activate the catalyst in situ. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Use fresh, high-purity boronic acid.[8] |
| Side Reactions (e.g., Homocoupling) | High catalyst loading; High temperature. | Reduce the catalyst loading. Optimize the reaction temperature; sometimes lower temperatures over longer times are more effective. |
| Low Yield in Buchwald Amination | Air/moisture contamination; Inappropriate ligand/base combination; Sterically hindered amine. | Use Schlenk techniques and anhydrous, degassed solvents. Screen different phosphine ligands (e.g., RuPhos, SPhos). Consider a stronger base or higher temperature for less reactive amines.[12] |
| Incomplete Deprotection | Inactive Pd/C catalyst; Insufficient hydrogen pressure. | Use fresh, high-quality Pd/C catalyst. Ensure the reaction system is properly sealed and increase hydrogen pressure (use a Parr shaker if available). For resistant substrates, consider alternative methods like BCl₃. |
Safety Precautions:
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases (like NaH and NaOtBu) are air- and moisture-sensitive and can be pyrophoric or corrosive. Handle them under an inert atmosphere in a well-ventilated fume hood.[8]
-
Solvents: Anhydrous solvents like THF and toluene are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.
IV. Conclusion
This compound is a master key for unlocking diverse chemical space in the pursuit of novel anticancer agents. Its well-defined and predictable reactivity allows for the strategic, sequential installation of pharmacophoric elements essential for potent kinase inhibition. The protocols outlined in this guide provide a robust framework for researchers to synthesize this key intermediate and leverage its unique properties in palladium-catalyzed cross-coupling and amination reactions. By understanding the principles of regioselectivity and carefully controlling reaction conditions, drug development professionals can efficiently construct libraries of sophisticated pyrimidine-based compounds, accelerating the discovery of the next generation of targeted cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Hardy, A., et al. (2010). Design and synthesis of 2-amino-4-(3-aminophenylamino)-5-chloropyrimidines as Chk1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1773-1776.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- MDPI. (2020). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies.
- Pozo, A. G., et al. (2013). CDK inhibitors in oncology: a patent review (2010 - 2012).
- Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. National Institutes of Health.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Kashani, S. K., & Jessiman, J. E. (2021).
- Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. National Institutes of Health.
- Patsnap. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Patsnap. (2021). Synthesis method of ruxolitinib intermediate.
- Zhang, X., et al. (2019). Synthesis process of ruxolitinib. PubChem.
- European Patent Office. (2019). SYNTHESIS PROCESS OF RUXOLITINIB.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Note & Protocols: Strategic Synthesis of 2,4,5-Substituted Pyrimidines from 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 2,4,5-trisubstituted pyrimidines, a scaffold of high interest in medicinal chemistry and drug discovery.[1][2] We focus on the strategic functionalization of the versatile building block, 4-(benzyloxy)-5-bromo-2-chloropyrimidine. The protocols herein detail methodologies for selective palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—followed by deprotection of the benzyloxy group. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for constructing complex pyrimidine libraries.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif found in a multitude of FDA-approved drugs and biologically active molecules. Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions make it a cornerstone in modern drug design.[3] Specifically, 2,4,5-substituted pyrimidines offer a three-dimensional vector for substituent placement, enabling fine-tuning of pharmacological properties. The starting material, this compound, is an ideal precursor for building molecular diversity due to its distinct and orthogonally reactive sites.[4][5]
The Strategic Building Block: this compound
This compound[6][7][8] is a solid, stable compound featuring three key functionalities ripe for synthetic manipulation:
-
C5-Bromo Bond: This is the most reactive site for standard palladium-catalyzed cross-coupling reactions due to the general reactivity trend of halogens (I > Br > Cl).[3][4][9] This allows for initial, selective functionalization at the C5 position under milder conditions.
-
C2-Chloro Bond: While less reactive than the C-Br bond, the chloro group at the C2 position is activated by the electron-deficient nature of the pyrimidine ring.[4][10] It can be targeted for substitution under more forcing conditions or after the C5 position has been modified, enabling sequential diversification.
-
C4-Benzyloxy Group: This ether serves as a masked hydroxyl group, protecting the pyrimidin-4-one tautomer. It is stable to many cross-coupling conditions and can be readily removed in a final step via catalytic hydrogenation to reveal a hydrogen bond donor.[11]
The strategic, sequential functionalization of this molecule provides a powerful workflow for generating complex pyrimidine derivatives.
Caption: General workflow for sequential functionalization.
Palladium-Catalyzed Cross-Coupling Protocols
All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and reaction efficiency.
C-C Bond Formation: Suzuki-Miyaura Coupling at C5
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, typically by coupling an organoboron reagent with an organic halide.[12][13] For this compound, this reaction can be performed with high selectivity at the C5-bromo position.
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for this transformation. For more challenging substrates, catalysts with specialized ligands like Pd(dppf)Cl₂ may offer improved yields by promoting the catalytic cycle and preventing catalyst deactivation.
-
Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃, K₂CO₃) is essential. The base activates the boronic acid in the transmetalation step of the catalytic cycle.[14]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used to dissolve both the organic-soluble pyrimidine and the water-soluble inorganic base.
Sources
- 1. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - [sigmaaldrich.com]
- 7. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | 205672-19-1 [sigmaaldrich.cn]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
reaction of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine with arylboronic acids
An Application Guide to the Chemoselective Suzuki-Miyaura Cross-Coupling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has become an indispensable tool in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly the biaryl and heteroaryl motifs prevalent in biologically active compounds.[4][5][6]
The substrate, this compound, is a highly valuable and functionalized building block in medicinal chemistry.[7] It features a pyrimidine core, a heterocyclic scaffold known to enhance pharmacokinetic properties, and two distinct electrophilic sites: a C-Br bond at the 5-position and a C-Cl bond at the 2-position.[6] This di-halogenated structure presents a unique opportunity for selective functionalization. The inherent difference in reactivity between carbon-bromine and carbon-chlorine bonds in palladium-catalyzed reactions typically allows for a targeted coupling.[3][6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a chemoselective Suzuki-Miyaura reaction on this compound. The focus is to selectively couple arylboronic acids at the more reactive C5-bromo position, yielding 4-(benzyloxy)-5-aryl-2-chloropyrimidine intermediates. These products retain the C2-chloro substituent, which serves as a handle for subsequent downstream modifications, enabling the rapid generation of diverse and complex pyrimidine-based compound libraries.
Reaction Principles: Mechanism and Chemoselectivity
A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a square-planar Pd(II) complex. This step is often rate-determining.
-
Transmetalation: In the presence of a base, the organic group from the activated organoboron species (a boronate complex) is transferred to the Pd(II) center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Chemoselectivity with this compound
The key to the successful application of this substrate is achieving high chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the nature of the carbon-halogen bond. The general order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[3][6][8] For the target substrate, the C5-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C2-Cl bond.[13]
This difference in reactivity allows for the selective formation of the C-C bond at the C5 position while leaving the C2-chloro group untouched under carefully controlled conditions. This preserved chloro group is a valuable synthetic handle for subsequent reactions, such as another cross-coupling or a nucleophilic aromatic substitution (SNAr), enabling a modular approach to complex molecule synthesis.
Optimizing Key Experimental Parameters
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. Each parameter plays a critical role in catalyst stability, reaction rate, and overall yield.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is crucial. For this transformation, a standard and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .[14][15] This Pd(0) complex is ready to enter the catalytic cycle directly. Alternatively, a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] can be used in combination with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) species.[5] The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can be employed to accelerate the oxidative addition and reductive elimination steps.[12]
-
Base: The base is not merely a spectator; it plays an essential role in activating the arylboronic acid.[11][16] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then efficiently transmetalates its aryl group to the palladium center.[12]
-
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base, often effective in a biphasic solvent system (e.g., toluene/water).[17][18]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for less reactive substrates.[6]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for promoting difficult couplings.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base is often dissolved).[17]
-
1,4-Dioxane, Tetrahydrofuran (THF), or Toluene: These are common organic solvents for Suzuki reactions.[1][11]
-
Aqueous Co-solvent: The addition of water is common and often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][18] A typical ratio might be 4:1 or 5:1 organic solvent to water.
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the selective C5-arylation of this compound. Optimization may be required for particularly electron-rich or electron-poor arylboronic acids.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed deionized water
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[6]
-
Degassing: Bubble the inert gas through the stirred reaction mixture for another 10 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask under a positive flow of inert gas.[6]
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (e.g., 20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.[6]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.[6] Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(benzyloxy)-5-aryl-2-chloropyrimidine.
Representative Data
The following table summarizes expected outcomes for the coupling with various arylboronic acids under the optimized protocol.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 6 | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 5 | 90 - 98 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80 - 90 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12 | 70 - 85 |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction was rigorously degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Quality: Boronic acids can degrade over time (protodeboronation); use fresh or properly stored material.[1] Ensure solvents are anhydrous.
-
Catalyst Activity: The palladium catalyst may be old or deactivated. Use a fresh batch or a different catalyst/ligand system.
-
-
Formation of Side Products:
-
Homocoupling (Ar-Ar): This arises from a side reaction of the boronic acid, often promoted by oxygen. Thorough degassing can minimize this.
-
Protodeboronation (Ar-H): The boronic acid is replaced by a hydrogen atom. This can occur with prolonged heating or in the presence of excess water/base. Using slightly less than the stoichiometric amount of water or a shorter reaction time may help.
-
Reaction at C2-Cl: If coupling at the chlorine position is observed, the reaction temperature or time may be too high. Reducing the temperature or using a less active catalyst system can enhance selectivity for the C-Br bond.
-
-
Safety:
-
Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks.
-
Handle inorganic bases with care, as they can be corrosive.
-
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound provides a robust and efficient pathway to synthesize valuable 4-(benzyloxy)-5-aryl-2-chloropyrimidine intermediates. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, this protocol allows for targeted C-C bond formation at the C5 position. The resulting products are primed for further diversification at the C2 position, making this methodology a powerful tool for constructing novel compound libraries in the pursuit of new therapeutic agents. Careful control over the catalyst, base, solvent, and reaction atmosphere is critical to achieving high yields and excellent chemoselectivity.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
The Strategic Amination of a Privileged Scaffold: A Guide to C-N Bond Formation with 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: The Pyrimidine Core and the Power of C-N Bond Formation
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold holds a privileged status. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility has made pyrimidine derivatives a cornerstone in the design of therapeutic agents, with a significant number of FDA-approved drugs, particularly protein kinase inhibitors, featuring this heterocyclic core.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor, allowing for the fine-tuning of a molecule's pharmacological profile.
Among the myriad of synthetic transformations, the formation of carbon-nitrogen (C-N) bonds stands out as a paramount strategy for introducing molecular diversity and modulating biological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as an indispensable tool for this purpose.[2][3] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have revolutionized the synthesis of arylamines, replacing harsher, more traditional methods.[2][3]
This guide provides a comprehensive overview and detailed experimental protocols for the selective C-N bond formation on 4-(benzyloxy)-5-bromo-2-chloropyrimidine, a versatile building block for the synthesis of novel compounds. We will delve into the principles of chemoselectivity, provide step-by-step procedures, and offer insights to empower researchers in their synthetic campaigns.
Understanding the Reactivity Landscape: Chemoselectivity in Action
The substrate at the heart of this guide, this compound, presents two distinct electrophilic sites for cross-coupling: a bromine atom at the C5 position and a chlorine atom at the C2 position. The successful and predictable synthesis of a desired target molecule hinges on the ability to selectively functionalize one of these positions.
The chemoselectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[4] This trend is inversely correlated with the C-X bond dissociation energy, meaning that the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step of the catalytic cycle—is more facile for heavier halogens.[4]
Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[1] This inherent difference in reactivity allows for the selective Buchwald-Hartwig amination at the C5 position, leaving the C2-chloro substituent intact for potential subsequent transformations. This stepwise functionalization is a powerful strategy for the construction of complex, highly substituted pyrimidine derivatives. While coupling at the less reactive C-Cl bond is possible, it typically requires more robust catalytic systems, including more electron-rich and bulky phosphine ligands, and potentially higher reaction temperatures.[1][5]
The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle, depicted below, illustrates the key steps that culminate in the formation of the desired C-N bond.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[2][6]
-
Amine Coordination and Deprotonation: The amine (HNR'R'') coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][6]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the desired aminated product (Ar-NR'R''). This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Experimental Protocols for the Selective Amination at the C5-Position
The following protocols provide a detailed guide for performing the Buchwald-Hartwig amination on this compound. A general workflow is presented first, followed by a specific example.
General Experimental Workflow
A systematic approach is crucial for the success of any cross-coupling reaction. The following workflow outlines the key stages of the experimental procedure.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Benzyloxy)-2-chloro-5-(phenylamino)pyrimidine
This protocol is a starting point for the selective amination of this compound with aniline at the C5-position. Optimization of reaction parameters may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.).
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add this compound (1.0 equiv.).
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Add aniline (1.2 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation.
-
Heat the mixture to 100 °C using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-(benzyloxy)-2-chloro-5-(phenylamino)pyrimidine.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
The reaction should be performed in a well-ventilated fume hood.[1]
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.[1]
Data Presentation: A Guide to Reaction Parameter Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common reagents and conditions that can be varied for optimization.
| Parameter | Reagent/Condition | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precatalysts, respectively. The choice often depends on air stability and ease of handling. |
| Ligand | XPhos, RuPhos, BINAP, dppf | The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often effective for challenging couplings.[1] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice, but other bases may be preferable for substrates with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility. |
| Temperature | 80-120 °C | The reaction temperature is a critical parameter to optimize. Higher temperatures may be required for less reactive substrates but can also lead to side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate ligand or base- Low reaction temperature | - Use fresh, high-quality reagents.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Screen different ligands and bases.- Increase the reaction temperature incrementally. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or other proton sources- Non-optimal reaction conditions | - Use anhydrous, degassed solvents and ensure an inert atmosphere.- Optimize the base and temperature. |
| Difficulty in Product Isolation/Purification | - Similar polarity of product and starting materials- Formation of baseline impurities | - Optimize the chromatographic conditions (solvent system).- Consider a different workup procedure to remove impurities before chromatography. |
Conclusion
The selective C-N bond formation on this compound via the Buchwald-Hartwig amination is a robust and versatile synthetic strategy. By understanding the principles of chemoselectivity and carefully optimizing reaction conditions, researchers can efficiently access a wide array of novel pyrimidine derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, empowering them to explore new chemical space and advance their research programs.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
Sources
Application Notes and Protocols: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine as a Versatile Precursor for the Synthesis of Novel Antiviral Compounds
Authored by: A Senior Application Scientist
Introduction: The Central Role of the Pyrimidine Scaffold in Antiviral Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence is particularly notable in the field of virology, where pyrimidine analogues function as nucleoside reverse transcriptase inhibitors (NRTIs), protease inhibitors, and modulators of host-cell kinases essential for viral replication.[3][4][5] The ability of the pyrimidine scaffold to engage in hydrogen bonding and other key molecular interactions makes it an ideal framework for designing potent and selective antiviral drugs.[1]
This guide focuses on a highly functionalized and versatile pyrimidine precursor: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine . This compound is strategically designed for the efficient construction of diverse molecular libraries aimed at antiviral drug discovery. Its three key features—a reactive chlorine atom at the C2 position, a versatile bromine atom at the C5 position, and a cleavable benzyloxy protecting group at the C4 position—offer chemists a powerful toolkit for sequential and site-selective modifications. These notes provide detailed protocols and the underlying scientific rationale for leveraging this precursor in the synthesis of next-generation antiviral candidates.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible synthesis.
Key Properties
The essential properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 205672-19-1 | [6] |
| Molecular Formula | C₁₁H₈BrClN₂O | [6] |
| Molecular Weight | 299.55 g/mol | [7] |
| Physical Form | White to yellow powder or crystals | |
| Purity | Typically ≥97% | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Safety and Handling
As with all halogenated heterocyclic compounds, appropriate safety measures must be strictly followed.
-
Hazard Statements: The compound is considered hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures:
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[10]
Synthetic Pathways and Experimental Protocols
The strategic placement of the chloro and bromo substituents allows for orthogonal chemical modifications, primarily through Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Pathway Overview: Orthogonal Functionalization
The differential reactivity of the C-Cl and C-Br bonds is the key to the precursor's utility. The C2-Cl bond is highly activated towards nucleophilic attack, while the C5-Br bond is ideal for metal-catalyzed cross-coupling. This allows for a stepwise and controlled elaboration of the pyrimidine core.
Caption: Synthetic workflow for antiviral core synthesis.
Protocol 1: Regioselective C2-Amination via SNAr
The electron-deficient nature of the pyrimidine ring makes the C2 and C4 positions highly susceptible to nucleophilic attack.[11] In this precursor, the C4 position is protected, directing nucleophiles selectively to the C2 position. This reaction is fundamental for installing amine side chains, a common feature in many kinase inhibitors and antiviral agents.[12][13]
Rationale: The reaction proceeds via a Meisenheimer intermediate, a stabilized anionic adduct. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens and the C5-bromo substituent.[11] Using a mild base like diisopropylethylamine (DIPEA) is sufficient to scavenge the HCl generated without promoting unwanted side reactions.
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane (approx. 0.2 M concentration).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 50 °C to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-(benzyloxy)-5-bromopyrimidine product.
Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The C5-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] This reaction enables the formation of a C-C bond, linking aryl or heteroaryl moieties to the pyrimidine core—a strategy often used to enhance potency and modulate pharmacokinetic properties.[17]
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl systems.[16] The choice of palladium catalyst and ligand is critical for achieving high yields.[18] A catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is effective. An inorganic base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step in the catalytic cycle.[18] A mixed solvent system, often dioxane and water, is used to dissolve both the organic and inorganic reagents.[15]
Detailed Protocol:
-
Reagent Preparation: To a Schlenk flask, add the 4-(benzyloxy)-5-bromo-2-substituted-pyrimidine (from Protocol 1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the C5-arylated pyrimidine.
Final Step: Deprotection of the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the C4-hydroxyl functionality. Its removal is typically the final step to unmask the pyrimidin-4-one scaffold, which is often crucial for biological activity.
Rationale: Catalytic hydrogenation is the most common and clean method for removing a benzyl ether. Palladium on carbon (Pd/C) is the standard catalyst, and hydrogen gas is the reagent. The reaction is clean, and the byproduct (toluene) is volatile and easily removed.
Protocol:
-
Dissolve the fully functionalized pyrimidine in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected compound.
Structure-Activity Relationship (SAR) Implications
This precursor provides a logical framework for systematic SAR exploration. By varying the substituents at the C2 and C5 positions, researchers can fine-tune the molecule's properties to optimize antiviral activity and drug-like characteristics.
Caption: Logical map for Structure-Activity Relationship (SAR) studies.
-
C2 Position (SNAr): Substituents here often project into the active site of an enzyme. Varying the size, polarity, and hydrogen-bonding capacity of the amine introduced can directly impact target affinity and selectivity.[19]
-
C5 Position (Coupling): The introduction of aryl or heteroaryl groups can explore deeper pockets of a binding site or establish crucial π-stacking interactions. These modifications are also critical for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
C4 Position (OH): The resulting hydroxyl group (after deprotection) can act as a critical hydrogen bond donor or acceptor, anchoring the molecule to the target protein.
By systematically applying the protocols described herein, research teams can rapidly generate a focused library of novel pyrimidine derivatives, accelerating the discovery of new and effective antiviral therapies.
References
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity.
- 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE - Safety D
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- This compound. Sigma-Aldrich.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
- Synthesis and Biological Effects of Acyclic Pyrimidine Nucleoside Analogues. PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- 4-(Benzyloxy)
- MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine. Capot Chemical.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Compar
- This compound CID 10732937. PubChem.
- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- 5-Bromo-2-chloropyrimidine SAFETY D
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
- Amination of Dichloropyrimidines: A Compar
- 4-(benzyloxy)
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine.
- This compound. Sigma-Aldrich.
- Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed.
- 205672-19-1 | this compound. BLDpharm.
- Plant-derived extracts and natural products with antiviral activity. Frontiers.
- 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific. Fisher Scientific.
- Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed.
- Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI.
- Synthesis and anti-influenza virus activity of novel pyrimidine deriv
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Deriv
- Synthesis and anti-influenza virus activity of dihydrofuran-fused perhydrophenanthrenes with a benzyloxy-type side-chain. PubMed.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 5. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]
- 6. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 205672-19-1 [sigmaaldrich.com]
- 8. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due in part to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often leading to improved pharmacological profiles.[3] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of pyrimidine rings is of paramount importance in the field of drug discovery.[4][5]
This guide focuses on 4-(benzyloxy)-5-bromo-2-chloropyrimidine , a highly versatile and strategically important building block.[6] The presence of two distinct halogen atoms at the C2 and C5 positions offers a unique opportunity for sequential and site-selective functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[7][8] This document provides a detailed examination of the principles governing the selective reactivity of this substrate and offers field-proven protocols for its application in key cross-coupling transformations.
Core Principle: Understanding Site-Selectivity
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity of this step generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[3][9]
For this compound, this principle dictates that the C5-Br bond is significantly more reactive towards oxidative addition than the C2-Cl bond.[9] This inherent reactivity difference is the key to achieving high chemoselectivity. By carefully controlling the reaction conditions—specifically the choice of palladium catalyst, ligand, base, and temperature—one can selectively functionalize the C5 position while leaving the C2-chloro substituent untouched for subsequent synthetic manipulations. While the C5-Br bond is more labile, the electron-deficient nature of the pyrimidine ring does activate the C2-Cl bond, which can be targeted under more forcing conditions or with specialized catalyst systems, often after the C5 position has been functionalized.[3][10]
The Palladium Catalytic Cycle: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding and optimizing these transformations.[11][12] The cycle begins with a palladium(0) species, which is the catalytically active form.
The three key steps are:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C5-Br bond of our substrate), forming a Pd(II) intermediate.[13]
-
Transmetalation : The organometallic coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center, displacing the halide.[13] For C-N couplings, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex.[14]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Protocols for Selective C5-Functionalization
The following protocols are designed to selectively target the C5-bromo position of this compound. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for coupling aryl or vinyl boronic acids (or their esters) with organic halides.[13] Its tolerance for a wide range of functional groups makes it a workhorse in medicinal chemistry.[15]
| Component | Recommended Reagents & Conditions | Rationale / Expert Notes |
| Substrate | This compound (1.0 equiv.) | --- |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv.) | A slight excess ensures complete consumption of the pyrimidine substrate. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ often provides better results for more challenging substrates due to the ligand's properties.[16] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.) | The base is crucial for activating the boronic acid in the transmetalation step.[15] Cesium carbonate is often effective at lower temperatures. |
| Solvent | 1,4-Dioxane/H₂O (4:1), DME, or Toluene/EtOH/H₂O | A mixture including water is typically required to solubilize the base and facilitate the reaction. Solvents must be degassed. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without causing decomposition. Monitor progress by TLC or LC-MS. |
Step-by-Step Experimental Protocol:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress every 1-2 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-(benzyloxy)-2-chloropyrimidine.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl or vinyl halides, creating alkynyl-substituted heterocycles.[17] The reaction is co-catalyzed by palladium and copper(I).[10]
| Component | Recommended Reagents & Conditions | Rationale / Expert Notes |
| Substrate | This compound (1.0 equiv.) | --- |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective pre-catalysts for this transformation. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | CuI is essential for the Sonogashira catalytic cycle, forming a copper acetylide intermediate.[17] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv.) | The amine base acts as both the base and often as a solvent or co-solvent. It neutralizes the H-X byproduct. |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the solubility of the starting materials. Ensure it is anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings are often efficient at or slightly above room temperature. |
Step-by-Step Experimental Protocol:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like degassed THF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the amine base (e.g., Et₃N, 2.0 equiv.).[18]
-
Reaction: Stir the mixture at room temperature and monitor progress by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive substrates.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5-alkynyl-4-(benzyloxy)-2-chloropyrimidine.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][19] The choice of ligand is critical for achieving high efficiency.[9]
| Component | Recommended Reagents & Conditions | Rationale / Expert Notes |
| Substrate | This compound (1.0 equiv.) | --- |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | The reaction is broadly applicable to a wide range of amines. |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine ligands are essential.[20] They promote reductive elimination and stabilize the catalyst. Xantphos is often a good starting point.[21] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate.[9] NaOt-Bu is very common. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic, and degassed solvents are mandatory. |
| Temperature | 80-110 °C | Higher temperatures are typically needed to drive the C-N bond formation. |
Step-by-Step Experimental Protocol:
-
Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Extraction & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 4: Stille Coupling for C-C Bond Formation
The Stille reaction couples organostannane (tin) reagents with organic halides.[22] While organotin compounds are toxic and require careful handling, the reaction is highly reliable and tolerant of many functional groups.[23][24]
| Component | Recommended Reagents & Conditions | Rationale / Expert Notes |
| Substrate | This compound (1.0 equiv.) | --- |
| Coupling Partner | Organostannane (e.g., R-SnBu₃) (1.1-1.3 equiv.) | Stannanes are air and moisture stable. A small excess is sufficient.[22] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These catalysts are highly effective for Stille couplings. |
| Additive (Optional) | LiCl or CuI | LiCl can accelerate the transmetalation step. CuI can act as a co-catalyst, particularly for vinylstannanes. |
| Solvent | Toluene, Dioxane, or DMF | Anhydrous, degassed, non-protic solvents are required. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the catalytic cycle efficiently. |
Step-by-Step Experimental Protocol:
-
Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane reagent (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Stir vigorously and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF and stirred for 1 hour, which precipitates tributyltin fluoride.
-
Filtration and Extraction: Filter the mixture through celite, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
- Developing Ligands for Palladium(II)
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google AI Search.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Google AI Search.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Google AI Search.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. (n.d.). Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Google AI Search.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
- Buchwald–Hartwig amin
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Stille reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.). Benchchem.
- Stille Coupling. (n.d.). NROChemistry.
- A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- This compound | 205672-19-1. (n.d.).
- This compound. (n.d.). PubChem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Stille Coupling | NROChemistry [nrochemistry.com]
Synthesis of Macitentan Analogues: A Strategic Guide Utilizing 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: The Therapeutic Promise of Macitentan and the Quest for Novel Analogues
Macitentan, an orally active dual endothelin receptor antagonist, has emerged as a significant therapeutic agent for the treatment of pulmonary arterial hypertension (PAH), a debilitating and life-threatening condition.[1][2] Its mechanism of action involves the blockade of both endothelin A (ETA) and endothelin B (ETB) receptors, which play a crucial role in vasoconstriction and cell proliferation.[3] The clinical success of Macitentan has spurred considerable interest in the synthesis of its analogues to explore structure-activity relationships, optimize pharmacokinetic profiles, and potentially expand therapeutic applications to other cardiovascular and fibrotic diseases.
At the heart of many synthetic strategies for Macitentan and its derivatives lies the versatile building block, 4-(Benzyloxy)-5-bromo-2-chloropyrimidine . This guide provides a comprehensive overview and detailed protocols for the strategic application of this key intermediate in the synthesis of Macitentan analogues, aimed at researchers and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
The Strategic Importance of this compound
The utility of this compound stems from the differential reactivity of its three functional groups: the C2-chloro, the C5-bromo, and the C4-benzyloxy moieties. This differential reactivity allows for a stepwise and controlled introduction of various substituents, a cornerstone of analogue synthesis.
-
C2-Chloro Position: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to introduce a variety of side chains.
-
C5-Bromo Position: The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[4][5] This chemoselectivity is pivotal for the regioselective introduction of aryl or alkynyl groups at the C5 position.
-
C4-Benzyloxy Group: The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality. Its removal, typically via hydrogenolysis, can be performed in the later stages of the synthesis to unmask a key hydrogen bond donor or to enable further functionalization.
This inherent reactivity profile allows for a convergent synthetic design, where different fragments of the target analogue can be synthesized separately and then coupled to the pyrimidine core.
Synthetic Pathways to Macitentan Analogues
A general and adaptable synthetic strategy for Macitentan analogues using this compound is outlined below. This modular approach allows for the systematic variation of different parts of the molecule.
Sources
- 1. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
protecting group strategies for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine reactions
An In-Depth Guide to Protecting Group Strategies for Reactions of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, halogenated pyrimidines are indispensable building blocks. Their prevalence in FDA-approved drugs, particularly as kinase inhibitors, underscores their value as "privileged scaffolds".[1][2] Among these, this compound stands out as a highly versatile intermediate. Its utility stems from three key features: a stable protecting group at the C4 position and two differentially reactive halogenated sites, C2 and C5.
This guide provides a detailed exploration of the strategic use of the benzyloxy protecting group in concert with the chemoselective functionalization of the C2-chloro and C5-bromo positions. We will delve into the causality behind experimental choices for common transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), and conclude with robust protocols for the critical deprotection step.
The Role of the Benzyloxy Protecting Group: More Than Just a Mask
The 4-position of a pyrimidine ring, if unprotected as a hydroxyl group, exists in a tautomeric equilibrium with its corresponding pyrimidone form. This ambiguity can lead to undesired side reactions and complicates regiochemical outcomes. The benzyloxy group serves to "lock" the molecule in the desired ether form, preventing tautomerization and ensuring predictable reactivity at the other positions.
The benzyl ether is renowned for its stability across a wide array of reaction conditions, including the basic and organometallic environments typical of cross-coupling reactions.[3][4] This stability allows for extensive synthetic manipulations at the C2 and C5 positions before its planned, late-stage removal to unveil the final 4-hydroxypyrimidine core.
Chemoselectivity: The C5-Bromo vs. C2-Chloro Conundrum
The synthetic strategy for this compound hinges on the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl.[5][6] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C2-Cl bond. This inherent reactivity difference is the cornerstone of selective, sequential functionalization.[6]
Conversely, for nucleophilic aromatic substitution (SNAr), reactivity is governed by the electron deficiency of the carbon atom. The C2 and C4 positions of the pyrimidine ring are the most electron-deficient due to the inductive effect of the adjacent ring nitrogens. With the C4 position blocked, the C2-chloro group becomes the primary site for nucleophilic attack, a reaction pathway largely orthogonal to the palladium-catalyzed transformations at C5.[2][7]
Caption: Logical Relationship of Reactivity and Site Selectivity.
Application & Protocols I: Palladium-Catalyzed Cross-Coupling at C5
The selective functionalization of the C5-bromo position is typically the first strategic step, leveraging the greater reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds with organoboron reagents. It is widely favored for its mild conditions and the commercial availability of a vast library of boronic acids.[8]
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice, though combinations of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can enhance catalytic activity, especially for less reactive substrates.[5]
-
Base: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[5][9]
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or THF/water, is used to dissolve both the organic-soluble pyrimidine and the water-soluble inorganic base.[5][10]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C5
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment, which prevents catalyst degradation.[5]
-
Reagent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio. The final concentration should be approximately 0.1 M with respect to the pyrimidine substrate.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the 5-aryl-4-(benzyloxy)-2-chloropyrimidine product.[5]
| Parameter | Recommended Conditions | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | Pd(PPh₃)₄ is reliable. Ligand-based systems can improve yields for challenging substrates.[5][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a good starting point; K₃PO₄ is a stronger base that can be effective.[5][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve all reagents. Degassing is critical.[5][10] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle without degrading the catalyst. |
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation, enabling the synthesis of arylamines from aryl halides.[11][12] The chemoselectivity for the C5-Br position is pronounced.[6]
Causality of Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are critical for facilitating the reductive elimination step and preventing β-hydride elimination.[11][13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yield, selective, and reproducible results in your synthetic endeavors.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: My Suzuki coupling reaction shows low to no conversion of the this compound. What are the potential causes and how can I fix this?
Answer:
Low or no conversion is a common hurdle in Suzuki couplings, especially with heteroaromatic substrates. The issue can typically be traced back to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
A. Catalyst System and Ligand Choice:
The palladium catalyst is the heart of the reaction. Its effectiveness is highly dependent on the choice of ligand. For an electron-deficient substrate like a dihalopyrimidine, a robust catalytic system is essential.[1][2][3]
-
Expertise & Experience: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[1] To counteract this, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][3] These ligands sterically shield the palladium, preventing unwanted coordination with the pyrimidine nitrogen, and their electron-donating nature promotes the rate-determining oxidative addition step.[4]
-
Troubleshooting Steps:
-
Switch to a more robust ligand: If you are using a less bulky ligand like PPh₃, consider switching to a Buchwald-type ligand.
-
Use a pre-catalyst: Modern palladium pre-catalysts are designed for high activity and stability, often providing more reproducible results.
-
Increase catalyst loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor inhibition issues.
-
B. Reaction Conditions: Base, Solvent, and Temperature:
The choice of base, solvent, and temperature are all interconnected and crucial for a successful reaction.
-
Base Selection: The base is required to activate the boronic acid for the transmetalation step.[5][6][7] For challenging substrates, stronger bases are often more effective.
-
Solvent System: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with the addition of water, are typically effective.[3][4][5] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4]
-
Anhydrous Conditions: If you observe significant protodeboronation of your boronic acid, switching to anhydrous conditions with a base like KF might be beneficial.[7]
-
-
Temperature: Suzuki reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction to completion.[8]
-
Optimization: If you see no reaction at a lower temperature, a careful increase in temperature may be necessary. Conversely, if side reactions are prevalent, lowering the temperature could be advantageous.[8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[9]
-
C. Reagent Quality and Reaction Setup:
The purity of your starting materials and the integrity of your reaction setup are paramount.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[10] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3][10]
-
Reagent Purity:
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the pyrimidine. How can I minimize these?
Answer:
The formation of side products is a clear indication that the desired cross-coupling pathway is competing with other undesired reactions. Here’s how to address the most common culprits:
A. Homocoupling of the Boronic Acid:
This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[3][6]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed by sparging with an inert gas or by using the freeze-pump-thaw method.[3]
-
Use a Pd(0) Source: If you are using a Pd(II) pre-catalyst, it can directly react with the boronic acid to form the homocoupled product.[3] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize this at the beginning of the reaction.[3]
-
B. Dehalogenation of the Pyrimidine:
In this side reaction, the starting material is reduced instead of coupled. This occurs when the organopalladium intermediate reacts with a hydride source.[4][10]
-
Potential Hydride Sources: Solvents like THF or alcohols, or even the amine bases, can sometimes act as hydride donors.[4]
-
Troubleshooting Steps:
-
Screen Ligands and Bases: The choice of ligand and base can significantly influence the rate of reductive elimination versus dehalogenation. A systematic screening may be necessary.
-
Lower the Reaction Temperature: Dehalogenation can sometimes be more prevalent at higher temperatures.[6]
-
C. Protodeboronation:
This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[10][11]
-
Causes: The presence of water and a strong base can facilitate the hydrolysis of the boronic acid.[3]
-
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol or MIDA boronic esters are generally more stable towards protodeboronation.[10]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize this side reaction.
-
Optimize Base and Temperature: Screen different bases and try to run the reaction at the lowest effective temperature.[3]
-
Frequently Asked Questions (FAQs)
Question: Which halogen is expected to react first in this compound under Suzuki coupling conditions?
Answer:
In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl.[12][13][14] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for selective mono-functionalization at the C-5 position under carefully controlled conditions. To favor coupling at the more reactive C-Br bond, milder reaction conditions can be employed.[13] Achieving coupling at the less reactive C-Cl bond would typically require more forcing conditions, such as higher temperatures and a more robust catalyst system, and is usually performed after the C-5 position has been functionalized.[13]
Question: How do I select the optimal palladium catalyst and ligand for this specific substrate?
Answer:
The this compound substrate is an electron-deficient heterocycle. This electronic nature, combined with the potential for nitrogen coordination to the palladium, necessitates a carefully chosen catalyst system.
-
Catalyst: Both Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ and Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be effective.[9] Modern pre-catalysts often offer better stability and reproducibility.
-
Ligand: This is the most critical component for this substrate.
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos are highly recommended. Their steric bulk helps prevent catalyst deactivation by the pyrimidine nitrogens, and their electron-donating properties facilitate the oxidative addition step, which is often rate-limiting.[1][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for their strong electron-donating ability and robustness.[3]
-
A screening of a few different ligands is often the most effective way to identify the optimal choice for your specific boronic acid partner.
Question: What are the recommended bases and solvents, and what is the rationale behind their selection?
Answer:
The base and solvent work in concert to facilitate the key steps of the catalytic cycle.
-
Bases: The primary role of the base is to form a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[5][6]
-
K₃PO₄, Cs₂CO₃, K₂CO₃: These are excellent choices. They are strong enough to promote the reaction but generally do not cause degradation of sensitive functional groups.[3][5][6]
-
Aqueous vs. Anhydrous: An aqueous base solution is often used, as water can help dissolve the base and accelerate transmetalation.[4] However, if protodeboronation is an issue, an anhydrous base like KF should be considered.[7]
-
-
Solvents: The solvent needs to provide good solubility for all components at the reaction temperature.
-
Ethers (1,4-Dioxane, THF): These are very common and effective solvents for Suzuki couplings.[4]
-
Aromatics (Toluene): Toluene is another good choice, especially for reactions at higher temperatures.[4]
-
Amides (DMF, DMAc): These polar aprotic solvents can also be used and may be beneficial for less soluble substrates.[4]
-
Solvent Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is a very common and effective system.[15]
-
The optimal combination will depend on the specific boronic acid being used, so a small-scale screen of conditions is often a prudent first step.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1 - 1.5 equiv |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Standard catalyst loading |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligand to prevent catalyst inhibition and promote oxidative addition.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv, effective for activating the boronic acid.[3][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | Common and effective solvent system for Suzuki couplings.[4][15] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction to completion.[8] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the Pd(0) catalyst.[10] |
General Experimental Protocol
-
Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).[16]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the degassed solvent. Add this catalyst solution to the main reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- BenchChem. (n.d.). effect of base and solvent on Suzuki coupling with bromoquinolines.
- ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Pyrimidine Substrates.
- BenchChem. (n.d.). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BenchChem. (n.d.). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing pyrimidine scaffolds. Here, we address common challenges and questions regarding catalyst selection for cross-coupling reactions with the versatile building block, 4-(benzyloxy)-5-bromo-2-chloropyrimidine. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions - Foundational Principles
This section addresses fundamental questions about the reactivity of this compound, providing a solid basis for experimental design.
Q1: What is the expected order of reactivity for the C-Br and C-Cl bonds on the pyrimidine ring?
A1: The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the bond dissociation energy (BDE) of the C-X bond and the electronic environment of the reaction site.
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and thus more reactive than the C-Cl bond. The general reactivity trend based on BDE is C-I > C-Br >> C-Cl.[1] This means that the oxidative addition of a Pd(0) catalyst, which is often the rate-determining step, occurs much more readily at a C-Br bond than at a C-Cl bond.[2][3]
-
Electronic Effects of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system.[4] This electronic deficiency activates attached halogens toward oxidative addition. The positions alpha (C2/C6) and gamma (C4) to the ring nitrogens are particularly activated.[5]
For your substrate, This compound , you have a C-Cl bond at the activated C2 position and a C-Br bond at the C5 position. Despite the C2 position being more electronically activated, the significantly lower bond dissociation energy of the C-Br bond dominates. Therefore, the C5-Br bond is expected to be substantially more reactive than the C2-Cl bond under standard palladium-catalyzed conditions.[6]
Q2: How can I achieve selective cross-coupling at the C5 position (C-Br)?
A2: Achieving selective functionalization at the C5-Br bond is the most straightforward approach for this substrate. Because of the inherent reactivity difference, standard palladium catalysts can often provide excellent selectivity.
To ensure high selectivity:
-
Use a "classic" palladium catalyst system: Catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with triphenylphosphine (PPh₃) are often sufficient to activate the C-Br bond without significantly reacting with the more robust C-Cl bond.[6]
-
Control the reaction temperature: Running the reaction at a moderate temperature (e.g., 80-90 °C) will favor the kinetically preferred reaction at the more reactive C-Br bond.[7] Higher temperatures could begin to activate the C-Cl bond, potentially leading to a loss of selectivity.
-
Avoid overly active catalyst systems: While modern, highly active catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are excellent for activating C-Cl bonds, they might be too active for this transformation and could lead to undesired side reactions or coupling at the C2 position. It is best to start with a less active system to maximize selectivity.
Q3: Which cross-coupling reactions are commonly performed on this type of substrate?
A3: Dihalogenated pyrimidines are versatile substrates for a variety of powerful C-C and C-N bond-forming reactions. The most common and useful transformations include:
-
Suzuki-Miyaura Coupling: Reacts the substrate with an organoboron reagent (boronic acid or ester) to form a C-C single bond. This is one of the most widely used and versatile cross-coupling methods.[4][8]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the substrate with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines.[7][9][10]
-
Sonogashira Coupling: Creates a C-C triple bond by reacting the substrate with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7][11][12]
By selectively reacting at the C5-Br bond, the C2-Cl bond remains available for a subsequent, different cross-coupling reaction, allowing for a divergent and efficient synthesis of highly functionalized pyrimidines.
Part 2: Troubleshooting Guide - Common Experimental Issues
Even with a well-designed experiment, challenges can arise. This section provides a structured approach to diagnosing and solving common problems.
Troubleshooting Workflow: Low or No Yield
Here is a logical workflow to follow when you encounter a low-yielding or failed reaction.
Caption: A workflow diagram for troubleshooting low yields.
Q4: My reaction has a low yield or failed completely. What are the most likely causes?
A4: This is a common issue, especially with heteroaromatic substrates. Let's break down the potential culprits:
-
Inactive Catalyst System: The active Pd(0) species is sensitive to oxygen.
-
Cause: Insufficient degassing of solvents and reagents, or an old/decomposed palladium precursor or ligand.[13]
-
Solution: Ensure your solvent is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Use fresh, high-purity catalyst and ligand. Consider using a pre-formed, air-stable palladium precatalyst (e.g., an XPhos-Pd-G3 precatalyst, though this is highly active) if in situ generation proves unreliable.[14]
-
-
Incorrect Base or Solvent: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) and the solvent dictates the solubility and reactivity of all components.[15]
-
Cause: The chosen base may be too weak or poorly soluble. For example, Na₂CO₃ might be insufficient.
-
Solution: For Suzuki couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, especially with challenging substrates.[7][13] A solvent system that can partially dissolve the base, such as 1,4-dioxane/water or toluene/water, is often beneficial.[15]
-
-
Catalyst Deactivation by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[13]
-
Cause: This is an inherent property of the substrate.
-
Solution: While more critical for C-Cl bond activation, using a suitable phosphine ligand helps shield the palladium center. Even for C-Br coupling, if deactivation is suspected, switching to a slightly bulkier ligand than PPh₃, such as P(tBu)₃, may be beneficial.
-
Q5: I'm observing a mixture of products (mono-substituted at C2 and C5, and di-substituted). How can I improve selectivity for the C5-Br position?
A5: Poor selectivity indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C2-Cl bond.
-
Reduce Reaction Temperature: This is the most effective tool for improving selectivity. Lowering the temperature from 100-110 °C to 80 °C can dramatically favor reaction at the more labile C-Br bond.
-
Re-evaluate the Catalyst System: If you are using a highly active catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos), it is likely activating both positions. Switch to a less reactive system. Pd(PPh₃)₄ is an excellent starting point for selective C-Br coupling.[6][8]
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed to form the desired C5-coupled product, stop the reaction to prevent the slower, subsequent coupling at the C2 position.
Q6: My palladium catalyst turned into a black precipitate ("palladium black"). What happened?
A6: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into metallic palladium, which is catalytically inactive.[11]
-
Cause: This can be triggered by excessive temperatures, impurities (especially oxygen), or an inappropriate ligand-to-metal ratio that fails to stabilize the soluble Pd(0) species.
-
Solution:
-
Improve Degassing: Ensure all oxygen is rigorously excluded from the reaction.
-
Check Ligand Stoichiometry: Ensure you are using an adequate amount of phosphine ligand (a Pd:Ligand ratio of 1:2 to 1:4 is common for monodentate ligands).
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.
-
Use High-Purity Reagents: Ensure solvents and reagents are free of impurities that could poison the catalyst.
-
Part 3: Catalyst & Condition Selection Guides
The optimal catalyst system depends on the specific transformation you wish to perform. The following tables provide recommended starting points for common cross-coupling reactions, focusing on selective functionalization at the C5-Br position.
Table 1: Suzuki-Miyaura Coupling Recommendations (Selective for C5-Br)
Reaction: Formation of a C(sp²)-C(sp²) bond with an aryl/heteroaryl boronic acid.
| Component | Recommendation | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | A reliable, pre-formed Pd(0) catalyst. Excellent for selective C-Br activation.[8] |
| Pd(OAc)₂ (2-5 mol%) + PPh₃ (4-10 mol%) | Generates the active Pd(0) species in situ. Cost-effective. | |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is often effective for heteroaryl halides. K₂CO₃ is a good general-purpose base.[7][13] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common, effective solvent system that aids in dissolving the inorganic base.[7] |
| Toluene / H₂O (4:1) | An alternative aprotic solvent system. | |
| Temperature | 80 - 90 °C | Sufficient to activate the C-Br bond while minimizing reaction at the C-Cl bond. |
Table 2: Buchwald-Hartwig Amination Recommendations (Selective for C5-Br)
Reaction: Formation of a C-N bond with a primary or secondary amine.
| Component | Recommendation | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) precursor for amination reactions.[7] |
| Ligand | BINAP (2-4 mol%) or Xantphos (2-4 mol%) | Bidentate phosphine ligands are often required to facilitate the C-N reductive elimination step. These are moderately active and should retain selectivity.[7][10] |
| Base | NaOtBu or K₃PO₄ (1.5-2 equiv.) | NaOtBu is a strong, non-nucleophilic base standard for this reaction. K₃PO₄ can be a milder alternative.[7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, aprotic solvents are essential for Buchwald-Hartwig amination. |
| Temperature | 90 - 110 °C | Amination often requires slightly higher temperatures than Suzuki coupling. Monitor for selectivity. |
Table 3: Sonogashira Coupling Recommendations (Selective for C5-Br)
Reaction: Formation of a C-C triple bond with a terminal alkyne.
| Component | Recommendation | Rationale & Comments |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, robust catalyst for Sonogashira couplings. |
| Co-catalyst | Copper(I) Iodide (CuI) (4-10 mol%) | The copper co-catalyst is crucial for the traditional Sonogashira mechanism.[12] |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv.) | The amine base acts as both a base and often as the solvent. |
| Solvent | DMF or THF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temp. to 60 °C | Sonogashira couplings can often be run under milder conditions, which is ideal for selectivity. |
Part 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative experiment.
Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective coupling of an arylboronic acid at the C5-Br position of this compound.
Catalyst Selection Logic Tree
Caption: Decision tree for initial catalyst system selection.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 equiv., 3 mol%)
-
Triphenylphosphine (PPh₃, 0.06 equiv., 6 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the pyrimidine starting material.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[13] The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot corresponding to the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-(benzyloxy)-2-chloro-5-arylpyrimidine product.[8]
References
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters. [Link]
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. American Chemical Society. [Link]
- Seltzman, H. H., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Organic Letters. [Link]
- Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Manuscript. [Link]
- Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]
- Neufeldt, S. R., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Wikipedia. (2023).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Al-Suwaidan, I. A., et al. (2013).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
avoiding side reactions with 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments and avoid common side reactions.
Understanding the Reagent: A Chemist's Perspective
This compound is a polysubstituted pyrimidine offering multiple reaction sites for synthetic diversification. The inherent reactivity differences between the C2-chloro, C4-benzyloxy, and C5-bromo positions allow for a range of selective transformations. However, this complex reactivity profile can also lead to undesired side reactions if not properly managed. This guide will help you anticipate and mitigate these challenges.
Key Structural Features and Reactivity:
-
C2-Chloro: Activated towards nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. It is generally less reactive than the C4 and C6 positions in dichloropyrimidines.[1]
-
C5-Bromo: Primarily reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The C-Br bond is more readily activated than the C-Cl bond in these reactions.[2]
-
C4-Benzyloxy: A protective group that can be susceptible to cleavage under harsh acidic or reductive conditions.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable steps for resolution.
Issue 1: Low Yield or No Reaction in Cross-Coupling at the C5-Bromo Position
Question: I am attempting a Suzuki-Miyaura coupling at the C5-bromo position, but I am observing low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in cross-coupling reactions with this substrate often points to issues with catalyst activity, reaction conditions, or the stability of the reactants.
Potential Causes & Solutions:
-
Catalyst Inactivation: The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.
-
Inefficient Transmetalation: The transfer of the organometallic reagent to the palladium center can be a rate-limiting step.
-
Recommendation: The choice of base is critical. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, consider milder options like NaHCO₃.[3]
-
-
Suboptimal Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with added water, are generally effective.[4]
-
-
Inadequate Temperature: Insufficient thermal energy can prevent the reaction from overcoming its activation barrier.
-
Recommendation: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be beneficial. Microwave irradiation can also be a highly effective method for improving yields and reducing reaction times.[5]
-
Issue 2: Debromination or Dechlorination (Hydrodehalogenation)
Question: My reaction is producing a significant amount of the debrominated or dechlorinated pyrimidine byproduct. How can I prevent this?
Answer:
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[6]
Potential Causes & Solutions:
-
Presence of Protic Sources: Water, alcohols, or even trace moisture can serve as a proton source for the hydrodehalogenation of the aryl-palladium intermediate.
-
Recommendation: Ensure all solvents and reagents are anhydrous. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
-
-
β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, β-hydride elimination from the palladium intermediate can occur, leading to the formation of an alkene and a palladium-hydride species, which can then reductively eliminate to give the dehalogenated product.
-
Recommendation: This is more relevant when using alkyl-organometallics. For aryl couplings, this is less of a concern.
-
-
Reductive Cleavage: Certain reaction conditions can promote the reductive cleavage of the carbon-halogen bond.[7]
-
Recommendation: Optimize the choice of base and solvent. Some bases, in combination with certain solvents, can promote this side reaction.
-
Issue 3: Cleavage of the Benzyloxy Protecting Group
Question: I am observing the formation of a byproduct corresponding to the loss of the benzyl group from my pyrimidine. What conditions are causing this and how can I avoid it?
Answer:
The benzyloxy group is generally stable, but it can be cleaved under certain conditions, particularly those involving strong acids or catalytic hydrogenation.
Potential Causes & Solutions:
-
Acidic Conditions: Trace acidic impurities in your reagents or solvents, or the generation of acidic species during the reaction, can lead to the hydrolysis of the benzyl ether.
-
Recommendation: Ensure all reagents and solvents are neutral. If acidic conditions are unavoidable for a subsequent step, consider a more acid-stable protecting group.
-
-
Reductive Conditions: If you are performing a reaction that involves a reducing agent or catalytic hydrogenation (e.g., to remove a different functional group), the benzyloxy group is susceptible to cleavage.
-
Recommendation: Avoid harsh reductive conditions. If reduction is necessary, consider milder reagents or catalytic systems that are less likely to affect the benzyloxy group.
-
Issue 4: Competing Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
Question: During my cross-coupling reaction at the C5-bromo position, I am also seeing substitution at the C2-chloro position by my nucleophilic coupling partner or other species in the reaction mixture. How can I improve the selectivity?
Answer:
While the C5-bromo position is generally more reactive in palladium-catalyzed couplings, the C2-chloro position is susceptible to SNAr, especially with nucleophilic reagents.[8]
Potential Causes & Solutions:
-
High Reaction Temperatures: Higher temperatures can provide enough energy to overcome the activation barrier for SNAr at the C2 position.
-
Recommendation: Run the reaction at the lowest effective temperature that still allows for efficient cross-coupling at the C5 position.
-
-
Strongly Nucleophilic Reagents: Highly nucleophilic species in the reaction mixture can directly attack the C2 position.
-
Recommendation: If possible, choose less nucleophilic coupling partners or bases. The choice of solvent can also influence the nucleophilicity of the reagents.
-
-
Ligand Effects: The ligand on the palladium catalyst can influence the relative rates of cross-coupling and SNAr.
-
Recommendation: Experiment with different ligands to find one that promotes the desired cross-coupling reaction at a lower temperature, thereby minimizing the competing SNAr.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of the reagent, it should be stored under an inert atmosphere at 2-8°C.[9][10] This minimizes potential degradation from moisture and air.
Q2: Which palladium catalyst is most effective for selective cross-coupling at the C5-bromo position?
A2: While several palladium catalysts can be effective, modern catalysts with bulky, electron-rich ligands are often preferred for challenging substrates. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ can be used, but more advanced systems with ligands such as XPhos or SPhos may offer better results, especially for less reactive coupling partners.[3][11] For Buchwald-Hartwig aminations, specific catalysts and ligands tailored for C-N bond formation should be employed.[12][13]
Q3: Can I perform a sequential cross-coupling, first at the C5-bromo position and then at the C2-chloro position?
A3: Yes, this is a common and effective strategy for synthesizing highly functionalized pyrimidines. The greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling allows for selective reaction at the C5 position under milder conditions.[2] Subsequently, more forcing conditions or a more active catalyst system can be used to achieve a second cross-coupling at the C2-chloro position.[14]
Q4: I need to perform a nucleophilic substitution at the C2-chloro position. What are the key considerations?
A4: For a selective SNAr at the C2-position, the C4-position is generally more reactive in dichloropyrimidines.[15] However, in your substrate, the C4 position is protected. The C2-chloro is still activated towards nucleophilic attack. The choice of nucleophile, solvent, and temperature will be critical in achieving a clean and efficient reaction. Softer nucleophiles and carefully controlled temperatures can help minimize side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C5-Bromo Position
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Side Reaction | Potential Causes | Mitigation Strategies |
| Low Conversion | Catalyst inactivation, inefficient transmetalation, suboptimal solvent, low temperature. | Use bulky/electron-rich ligands, screen bases, optimize solvent and temperature. |
| Hydrodehalogenation | Protic sources, β-hydride elimination. | Use anhydrous conditions, inert atmosphere, optimize base and solvent. |
| Benzyloxy Cleavage | Acidic or harsh reductive conditions. | Ensure neutral conditions, avoid strong reducing agents. |
| Competing SNAr | High temperature, strong nucleophiles. | Use lowest effective temperature, consider nucleophilicity of reagents. |
Visualizing Reaction Pathways
Decision Tree for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Dehalogenation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- News of Pharmacy. (n.d.). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[11][16][17]triazole[1,5-c]quinazolines: physico-chemical properties and the hypoglycemic activity of the compounds synthesized.
- PubMed. (n.d.). Biological dehalogenation and halogenation reactions.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Royal Society of Chemistry. (n.d.). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). Scheme 2. Pyrimidine ring hydrolytic cleavage mechanism.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
- ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 205672-19-1 [sigmaaldrich.cn]
- 10. This compound | 205672-19-1 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Derivatives
Welcome to the technical support center for the purification of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of chemical intermediates. The purity of these building blocks is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: Impurities typically arise from three main sources: unreacted starting materials, side-reactions, and product degradation. Identifying potential impurities is the first step in developing a robust purification strategy.
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | 5-Bromo-2,4-dichloropyrimidine, Benzyl alcohol | Incomplete reaction during the Williamson ether synthesis step.[1] |
| Side-Reaction Products | Dibenzyl ether, Isomeric pyrimidine products | Self-condensation of benzyl alcohol; use of impure starting materials containing isomers.[2] |
| N-acylureas | Potential byproducts in certain pyrimidine synthesis routes, complicating purification.[3] | |
| Degradation Products | 5-Bromo-2-chloro-4-hydroxypyrimidine | Debenzylation of the product under harsh acidic or basic conditions. |
Q2: What are the primary laboratory-scale methods for purifying this compound?
A: The two most effective and widely used methods are column chromatography and recrystallization. For exceptionally challenging separations or when very high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (Prep-HPLC) may be employed.[4]
-
Flash Column Chromatography: The workhorse for purifying complex mixtures, separating the target compound from impurities with different polarities.[5] It offers high resolution but can be time-consuming and solvent-intensive for large scales.
-
Recrystallization: A cost-effective and scalable technique ideal for purifying crude solids that are already relatively pure (>85-90%).[4] Its success hinges on finding a suitable solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[6]
Q3: How do I decide whether to use column chromatography or recrystallization?
A: The choice depends on the purity of your crude material and the nature of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but achieving perfect separation requires careful optimization. Here are solutions to common problems.
Q4: I'm seeing overlapping spots on my TLC after the column. How can I improve the separation?
A: This is a classic sign of insufficient resolution. The key is to increase the difference in how strongly your product and the impurities adhere to the silica gel.
-
Optimize the Solvent System: The polarity of your eluent is the most critical factor.[7] Aim for a solvent system that gives your target compound an Rf value of 0.2-0.4 on a TLC plate.[4] If spots are overlapping, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).[7]
-
Use a Gradient Elution: Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[7]
-
Reduce the Sample Load: Overloading the column is a common mistake that leads to broad bands and poor separation. A general rule is to load no more than 1-5% of the silica gel's weight.[7]
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica bed create channels where the solvent and sample flow through without proper interaction, ruining separation. Pack the column carefully as a slurry to create a uniform bed.[7]
Caption: Troubleshooting workflow for poor column chromatography separation.
Q5: My product is eluting immediately with the solvent front. What should I do?
A: This indicates your eluent is far too polar. Your compound is spending all its time in the mobile phase and not interacting with the stationary phase. You must switch to a much less polar solvent system. For example, if you are using 1:1 hexane:ethyl acetate, try 10:1 or 20:1 hexane:ethyl acetate.[7]
Q6: My yield after chromatography is very low. Where could my product have gone?
A: Low recovery can be frustrating. Potential causes include:
-
Irreversible Adsorption: Highly polar or functionalized compounds can stick permanently to the silica gel. Try flushing the column with a very polar solvent (like 10% methanol in dichloromethane) after you believe your product has eluted to see if more material comes off.
-
Incomplete Elution: You may have stopped collecting fractions too early. Always continue collecting fractions and checking by TLC until you are certain nothing else is eluting.
-
Sample Loss During Loading: If using a "dry loading" technique, ensure all the silica-adsorbed sample is transferred to the column.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can be more of an art than a science.
Q7: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What's wrong?
A: Failure to crystallize is almost always due to the solution not being sufficiently saturated.
-
Too Much Solvent: This is the most common cause.[7] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Supersaturation: Sometimes a solution needs a nudge to begin crystallization. Try scratching the inside surface of the flask at the solvent line with a glass rod.[8] The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cold solution can initiate crystallization.[8]
Q8: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.
-
Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Cool Slowly: Allow the flask to cool much more slowly. Insulating the flask can help. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Change Solvents: The boiling point of your chosen solvent may be too high. Consider a lower-boiling point solvent or a different solvent pair.
Caption: Troubleshooting workflow for failed recrystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general framework for purifying this compound on silica gel.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf of the desired product is approximately 0.2-0.4.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent. Ensure the silica bed is compact, level, and free of air bubbles.[5][7]
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[7][9]
-
Elution: Carefully add the eluent to the column. Apply positive pressure (flash chromatography) to force the solvent through the column at a steady rate.[5]
-
Fraction Collection & Analysis: Collect the eluate in fractions (e.g., in test tubes). Analyze the collected fractions by TLC to identify those containing the pure product.[4][10]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[4]
Protocol 2: Two-Solvent Recrystallization
This method is effective when finding a single ideal solvent is difficult.
-
Solvent System Selection: Select a solvent pair consisting of a "good" solvent in which the compound is highly soluble (e.g., ethanol, ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., water, hexane). The two solvents must be miscible.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent to form a clear solution.[4][7]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.[6]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and ensure the solution is clear.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities. Dry the purified crystals under vacuum.[4]
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Benchchem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Purine Synthesis from 4,5-Diaminopyrimidine.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. (n.d.). Common impurities in commercial 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
- Magritek. (n.d.). Column Chromatography.
- ArtMolecule. (n.d.). Impurities and Degradation products.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
- American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Organic Process Research & Development.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Benzyloxy-3-fluorobenzoic Acid via Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromo-3,5-dimethylphenol by Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. magritek.com [magritek.com]
byproduct formation in 4-(Benzyloxy)-5-bromo-2-chloropyrimidine reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed to provide expert advice and troubleshooting assistance for common issues encountered during reactions involving this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and extensive experience in the field.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Question: I am performing a Suzuki-Miyaura coupling at the 5-bromo position of this compound, but my yields are consistently low and I observe starting material recovery. What could be the cause?
Answer: Low yields in cross-coupling reactions with this substrate can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inhibition by the Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to the formation of inactive catalyst complexes. This is a common issue with nitrogen-containing heterocycles.[1]
-
Solution: Employ specialized ligands designed to resist coordination with the substrate and stabilize the active palladium catalyst. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective in these scenarios.
-
-
Premature Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst agglomeration and deactivation.[1] This can be caused by high temperatures or the presence of impurities.
-
Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1] Consider lowering the reaction temperature and extending the reaction time.
-
-
Incorrect Reaction Site Selectivity: While palladium-catalyzed cross-coupling reactions generally favor the C-Br bond over the C-Cl bond due to differences in bond dissociation energy (reactivity order: I > Br > Cl), careful optimization is still required to ensure selectivity.[2][3][4]
-
Solution: Use a palladium catalyst known for high selectivity in C-Br bond activation, such as Pd(PPh₃)₄. Monitor the reaction closely by TLC or LC-MS to avoid side reactions at the C2-chloro position.
-
Issue 2: Unintended Debenzylation of the Starting Material or Product
Question: During my reaction, I am observing the formation of a byproduct that appears to be the debenzylated pyrimidone derivative. Why is this happening and how can I prevent it?
Answer: The benzyloxy group is a commonly used protecting group, but it can be labile under certain conditions, particularly those involving palladium catalysis or acidic environments.
Potential Causes & Solutions:
-
Palladium-Catalyzed Debenzylation: Some palladium catalysts, especially in the presence of a hydrogen source (e.g., residual water, certain solvents), can facilitate hydrogenolysis of the benzyl ether.
-
Solution: Screen different palladium catalysts and ligands. In some cases, catalysts that are less prone to facilitating hydrogenolysis may be required. Ensure strictly anhydrous conditions.
-
-
Acidic Byproducts: The reaction itself might generate acidic species that can cleave the benzyl ether. For instance, in some cross-coupling reactions, the regeneration of the active catalyst can produce acidic byproducts.
-
Solution: Add a non-nucleophilic base to the reaction mixture to neutralize any in situ generated acid. Proton sponges or hindered amine bases can be effective.
-
-
Instability to Reaction Conditions: Prolonged heating can also lead to thermal degradation and debenzylation.
-
Solution: Optimize the reaction temperature and time to achieve a balance between reaction completion and minimizing byproduct formation.
-
Issue 3: Formation of Pyrimidone Byproducts via Hydrolysis
Question: I am noticing a significant amount of a polar byproduct, which I suspect is the corresponding pyrimidone from hydrolysis of the 2-chloro group. What conditions favor this side reaction?
Answer: The 2-chloro position on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis, especially under aqueous or acidic/basic conditions.[5][6]
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, leading to the hydrolysis of the C-Cl bond to form a pyrimidone. The 2-chloro position is particularly activated towards nucleophilic attack.[6]
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Basic Conditions: Strong bases used in cross-coupling reactions can promote hydrolysis if water is present.
-
Solution: If using an aqueous base (e.g., K₂CO₃ in a biphasic system), minimize the amount of water and consider using alternative, non-aqueous base systems like K₃PO₄ in an organic solvent.
-
-
Workup Procedure: Hydrolysis can also occur during the aqueous workup if the mixture is acidic or basic and is stirred for an extended period.
-
Solution: Perform the aqueous workup quickly and at a neutral pH if possible. If the product is stable, extract it promptly into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[2][3] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the 5-position under carefully controlled conditions.
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position is more reactive?
A2: Yes, the 2-chloro position is highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[7][8] The 5-bromo position is generally less reactive towards SNAr. Therefore, you can selectively displace the chloride with various nucleophiles (e.g., amines, thiols) while leaving the bromide intact for subsequent cross-coupling reactions.[9]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with any halogenated heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q4: What are the best practices for storing this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light to prevent degradation. Storing it under an inert atmosphere can further prolong its shelf life.
Experimental Protocols & Data
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C-5 Position
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | |
| Boronic Acid | Aryl- or heteroarylboronic acid (1.1-1.5 equiv) | |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A common choice for selective C-Br activation. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | A base is required for the transmetalation step.[10] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | Degassed solvents are crucial. |
| Temperature | 80-100 °C | Monitor to avoid debenzylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation. |
Workflow for Troubleshooting Byproduct Formation
Here is a logical workflow to diagnose and address byproduct formation during your reactions.
Caption: Troubleshooting workflow for byproduct formation.
Diagram of Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus common side reactions.
Caption: Competing reaction pathways for the substrate.
References
- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.
- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- Nucleophilic aromatic substitutions. YouTube.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Pd-catalyzed cross-coupling reactions of benzo- and thieno-annelated pyrimidinones, possessing the benzylsulfanyl moiety.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
- Process for the preparation of chloropyrimidines. Google Patents.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal.
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.
- Cross-Coupling Reactions of Alkenyl Halides with 4-Benzyl-1,4- Dihydropyridines Associated with E to Z Isomerization under Nickel and Photoredox Catalysis. PubMed.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Welcome to the technical support resource for the synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have consolidated field-proven insights and established literature to help you optimize your reaction yield and product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 5-bromo-2,4-dichloropyrimidine starting material. What are the likely causes and solutions?
A1: Low or incomplete conversion is a frequent issue stemming from suboptimal reaction conditions. The key is to ensure the nucleophile (benzyloxy anion) is generated efficiently and can react with the pyrimidine ring.
-
Potential Cause 1: Ineffective Base. The choice of base is critical for deprotonating benzyl alcohol. Common bases like potassium carbonate (K₂CO₃) may not be strong or soluble enough in typical solvents to drive the reaction to completion.
-
Solution: Switch to Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is highly effective for O-alkylation of pyrimidine systems. Its greater solubility in solvents like DMF and the "caesium effect" can lead to enhanced reaction rates and higher selectivity for the O-alkylated product over the N-alkylated isomer.[1] A strong, non-nucleophilic hydride base like sodium hydride (NaH) can also be used to pre-form the alkoxide, but requires strictly anhydrous conditions.[2]
-
-
Potential Cause 2: Insufficient Temperature. Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyrimidine often have a significant activation energy barrier.[3]
-
Solution: Gradually increase the reaction temperature. While starting at room temperature is a good practice to monitor for side reactions, heating the mixture to 40-80 °C can significantly improve the reaction rate.[2][4] Monitor the reaction progress by TLC or LC-MS every 1-2 hours to avoid product degradation at higher temperatures.
-
-
Potential Cause 3: Presence of Moisture. Water in the reaction can hydrolyze the starting material or product and will consume hydride bases if used.
-
Solution: Ensure anhydrous conditions. Use freshly distilled, dry solvents (e.g., DMF, THF, acetonitrile). Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Q2: I'm observing a significant byproduct with the same mass as my desired product, which I suspect is the N-benzylated isomer. How can I improve regioselectivity for O-alkylation?
A2: Regioselectivity between O- and N-alkylation is a classic challenge in pyrimidine chemistry. The reaction conditions, particularly the base and solvent, play a pivotal role in directing the outcome.
-
Primary Cause: Reaction Conditions Favoring N-Alkylation. Certain base-solvent combinations can favor the formation of the thermodynamically more stable N-alkylated product.
-
Solution 1: Utilize Cesium Carbonate in DMF. As mentioned, Cs₂CO₃ in DMF has been shown to be highly selective for O-alkylation of similar pyrimidine systems.[1] This combination is often the most effective first choice for maximizing the O/N ratio.
-
Solution 2: Control Temperature. Lowering the reaction temperature can sometimes favor the kinetically controlled O-alkylation product. Start the reaction at room temperature and only increase the heat if the conversion is too slow.
-
The following diagram illustrates the logical flow for troubleshooting low yield and regioselectivity issues.
Caption: Troubleshooting workflow for low yield and selectivity.
Q3: I am having difficulty purifying the final product. Column chromatography results in poor separation of my product from a closely running impurity. What can I do?
A3: Purification challenges are common, especially when byproducts have similar polarities to the desired product.
-
Potential Cause 1: Inappropriate Solvent System for Chromatography. The choice of eluent is crucial for achieving good separation on a silica gel column.[5]
-
Solution: Optimize your eluent system. For a molecule like this compound, a non-polar system is appropriate. Start with a low polarity mixture, such as 50:1 Hexanes:Ethyl Acetate, and gradually increase the polarity. Running a shallow gradient (e.g., from 1% to 10% Ethyl Acetate in Hexanes) can significantly improve the resolution between closely eluting spots.[5]
-
-
Potential Cause 2: Column Overloading. Applying too much crude material to the column is a common cause of poor separation.[5]
-
Solution: Reduce the sample load. A general guideline is to load an amount of crude material that is 1-2% of the mass of the silica gel used for packing the column.
-
-
Potential Cause 3: Product is amenable to recrystallization. If an impurity is present in a small amount, recrystallization can be a highly effective alternative or final purification step.
-
Solution: Screen for a suitable recrystallization solvent. A good solvent will dissolve the product well when hot but poorly when cold. Test small batches in solvents like isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material and a general synthetic pathway for this molecule?
A1: A common and effective route starts from 5-bromo-2,4-dichloropyrimidine. The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr), where one equivalent of benzyl alcohol selectively displaces the chlorine atom at the C4 position. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems.[3]
The general workflow is depicted below:
Caption: General synthetic pathway.
Q2: What are the key parameters to consider when setting up the O-benzylation reaction?
A2: The success of this reaction hinges on the careful selection of reagents and conditions. The table below summarizes key parameters and our recommendations based on established principles.[1][2]
| Parameter | Recommended Choice | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | Promotes high regioselectivity for O-alkylation and has good solubility in polar aprotic solvents.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic, polar solvent that facilitates SNAr reactions and effectively dissolves the cesium salt. Ensure it is anhydrous. |
| Stoichiometry | Benzyl Alcohol (1.1-1.2 eq), Base (1.5-2.0 eq) | A slight excess of the alcohol and a larger excess of the base ensure the reaction goes to completion. |
| Temperature | Start at RT, then heat to 40-80 °C | Allows for control over the reaction rate and helps minimize potential side reactions before driving the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen, which is critical for reproducibility.[3] |
Q3: What are the primary safety considerations for this synthesis?
A3: Standard laboratory safety protocols should be followed.
-
Reagents: Phosphorus oxychloride (POCl₃), if used in precursor synthesis, is highly corrosive and reacts violently with water.[4] Handle it only in a certified chemical fume hood. 5-bromo-2,4-dichloropyrimidine is an irritant. Sodium hydride (NaH) is flammable and reacts violently with water.
-
Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
General: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific setup and substrate purity.
Synthesis of this compound
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,4-dichloropyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1-0.2 M concentration relative to the pyrimidine). Add cesium carbonate (Cs₂CO₃, 2.0 eq) followed by benzyl alcohol (1.1 eq) via syringe.
-
Reaction: Purge the flask with an inert gas (N₂ or Ar). Stir the reaction mixture at room temperature for 1 hour.
-
Monitoring & Heating: Check the reaction progress by TLC (e.g., using 10:1 Hexanes:Ethyl Acetate). If the reaction is slow, heat the mixture to 60 °C and continue to monitor until the starting material is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.[2][5]
References
- MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
- Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
- Pathak, T., et al. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health.
- Sato, K., et al. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health.
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
- Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
- Royal Society of Chemistry. (n.d.). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides.
- AccessMedicine. (n.d.). Purine & Pyrimidine Metabolism. Harper's Illustrated Biochemistry, 31st ed.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine.
Sources
Technical Support Center: Managing the Reactivity of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated heterocycles is a critical task in medicinal chemistry and materials science. 4-(Benzyloxy)-5-bromo-2-chloropyrimidine presents a unique challenge and opportunity due to the differential reactivity of its C-Br and C-Cl bonds. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower researchers to harness the synthetic potential of this versatile building block.
Understanding the Reactivity Landscape
The core principle governing the selective functionalization of this compound lies in the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl > C-F.[1][2] This trend is inversely correlated with the bond dissociation energy, where weaker bonds are more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1][3]
While the C-Br bond is intrinsically more reactive than the C-Cl bond, the electron-deficient nature of the pyrimidine ring activates both positions for nucleophilic attack and cross-coupling reactions.[4][5] The position of the halogen on the ring also plays a significant role, with the general order of reactivity being C4(6) > C2 > C5.[1] In the case of this compound, the C2 and C5 positions are of interest. Careful control of reaction conditions—including the choice of catalyst, ligand, base, and temperature—is paramount to achieving the desired chemoselectivity.[4][6]
Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize the C-Br bond at the 5-position. What are the key considerations?
A1: To favor reaction at the more reactive C-Br bond, milder reaction conditions are generally employed.[4]
-
Catalyst System: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a less bulky phosphine ligand is often sufficient.
-
Temperature: Lower reaction temperatures (e.g., room temperature to 80 °C) can help to minimize the competing reaction at the C-Cl bond.[4]
-
Reaction Time: Careful monitoring of the reaction progress is crucial to stop the reaction once the starting material is consumed, preventing over-reaction at the C-Cl position.
Q2: How can I achieve selective functionalization at the C-Cl bond at the 2-position?
A2: Reacting the less reactive C-Cl bond typically requires more forcing conditions and is often performed after the C-Br bond has been functionalized.[4]
-
Catalyst System: A more robust catalyst system is generally necessary. This often involves the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for the activation of aryl chlorides.[7][8]
-
Temperature: Higher reaction temperatures, often in the range of 100-120 °C, are usually required to promote oxidative addition at the C-Cl bond.[4][7]
-
Microwave Irradiation: The use of microwave heating can sometimes provide rapid and efficient energy input, leading to improved yields and shorter reaction times for the more challenging C-Cl bond functionalization.[7][9]
Q3: I am observing a mixture of products with functionalization at both the C-Br and C-Cl positions. How can I improve selectivity?
A3: Obtaining a mixture of products indicates that the reaction conditions are not sufficiently discriminating between the two halogen sites.
-
Re-evaluate Temperature: If you are targeting the C-Br bond, lower the reaction temperature. Conversely, if you are targeting the C-Cl bond after having functionalized the C-Br bond, ensure the initial reaction goes to completion before increasing the temperature and/or adding a more potent catalyst system for the second step.
-
Ligand Screening: The choice of ligand can have a profound impact on selectivity. For C-Br functionalization, a less sterically demanding ligand may be optimal. For C-Cl functionalization, a bulkier, more electron-donating ligand is often required.[7][10]
-
Base Selection: The nature of the base can influence the catalytic cycle. For Suzuki-Miyaura couplings, a weaker base might favor reaction at the C-Br bond, while a stronger base may be needed for the C-Cl bond.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier. 3. Incorrect Ligand/Base Combination: The chosen ligand and base may not be suitable for the specific transformation. | 1. Use Fresh Catalyst and Degassed Solvents: Ensure all reagents and solvents are of high purity and properly degassed.[7] 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10 °C.[7] 3. Screen Ligands and Bases: Perform small-scale screening experiments with different phosphine ligands (e.g., PPh₃, XPhos, SPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[7][11] |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | 1. Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions. 2. Presence of Water: Water can be a proton source for hydrodehalogenation. 3. Suboptimal Reaction Conditions: Incorrect stoichiometry or reaction time can promote side reactions. | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4][7] 2. Use Anhydrous Solvents: Use dry solvents to minimize hydrodehalogenation.[7] 3. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purifying the Product from Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Similar Polarity: The product and starting material may have very similar polarities, making chromatographic separation challenging. | 1. Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. If separation is still difficult, consider derivatization of the product to alter its polarity or explore alternative purification techniques like preparative HPLC. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general starting point for the selective functionalization of the C-Br bond.
dot
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-Br position.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sequential Buchwald-Hartwig Amination at the C-Cl Position
This protocol assumes the C-Br position has already been functionalized.
dot
Caption: Workflow for Buchwald-Hartwig amination at the C-Cl position.
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]
-
Add the 4-(benzyloxy)-5-substituted-2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed.
- Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer - PMC - NIH.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - ACS Figshare.
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines - Benchchem.
- Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-chloropyridin-3-ol - Benchchem.
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
- One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Technical Support Center: Functionalization of 2,4-Dichloro-5-fluoropyrimidine - Benchchem.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Buchwald-Hartwig Amination After 25 Years - PubMed.
- A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution - Benchchem.
- Sonogashira Coupling - Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF.
- Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene - Benchchem.
- reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Selective functionalization of C(sp3)–H bonds: catalytic chlorination and bromination by IronIII-acacen-halide under ambient condition - OUCI.
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Selective C–Si Bond Formation through C–H Functionalization - ResearchGate.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed.
- Catalyst-Controlled Selective Functionalization of Unactivated C–H Bonds in the Presence of Electronically Activated C–H Bonds | Journal of the American Chemical Society.
- Question What is the correct order of reactivity for reactions involving.. - Filo.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - PubMed.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE - Vedantu.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Welcome to the technical support hub for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic strategies.
Understanding the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, offering multiple reactive sites for diversification. The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1] In this molecule, the C-Br bond at the 5-position is typically more reactive than the C-Cl bond at the 2-position in Suzuki-Miyaura and Sonogashira couplings. However, the C4 position is generally the most favored for oxidative addition of palladium in dichloropyrimidines.[2][3] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[2][4]
This guide will address common issues encountered during key transformations: Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[5] However, reactions with substituted pyrimidines can be challenging due to factors like catalyst inhibition by the pyrimidine nitrogen.[6][7]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I'm seeing low to no yield in my Suzuki coupling. What are the likely causes?
A1: Low yields with this substrate are common and can stem from several issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, forming inactive species.[7]
-
Inefficient Oxidative Addition: The C-Br or C-Cl bond may not be sufficiently reactive for the initial oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[6]
-
Side Reactions: Protodeboronation of your boronic acid or homocoupling of either starting material can significantly reduce the yield of your desired product.[6][8]
-
Suboptimal Conditions: The choice of catalyst, ligand, base, and solvent is critical for success.[6][9]
Q2: How can I prevent the pyrimidine nitrogen from poisoning my catalyst?
A2: The use of bulky, electron-rich phosphine ligands is highly recommended. Ligands like SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing coordination with the pyrimidine nitrogen and promoting the desired catalytic cycle.[7][10]
Q3: My boronic acid seems to be degrading during the reaction. What's happening?
A3: You are likely observing protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially under basic conditions.[8] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] Ensuring anhydrous reaction conditions can also be beneficial.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst inhibition by pyrimidine nitrogen. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[7] Consider a more active palladium precatalyst. |
| Inefficient oxidative addition. | Increase reaction temperature (typically 80-110 °C).[6] Screen different palladium sources and ligands.[6] | |
| Poor quality reagents. | Ensure boronic acid/ester is pure and the base is anhydrous.[11] | |
| Significant Side Products | Dehalogenation (loss of Br or Cl) | Switch to a non-protic solvent and a non-hydroxide base.[8] Use bulky, electron-rich phosphine ligands.[8][12] |
| Homocoupling of boronic acid. | Rigorously degas all solvents and the reaction mixture to remove oxygen.[7][8] Use more stable boronic esters (e.g., pinacol esters).[8] | |
| Protodeboronation of boronic acid. | Use boronic esters (pinacol, MIDA) or potassium aryltrifluoroborates.[7][8] Use anhydrous solvents and a milder base.[8] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%), and a ligand if required (e.g., SPhos, XPhos).[6]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF) via syringe.[8][9]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.[6][8]
-
Monitoring: Track the reaction's progress using TLC, GC-MS, or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Section 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, crucial for introducing alkynyl moieties.[13] Challenges often arise from catalyst deactivation and side reactions like alkyne homocoupling.[14][15]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira reaction is not working. What should I check first?
A1: Start with the basics:
-
Catalyst Integrity: The Pd(0) catalyst is air-sensitive and can decompose, appearing as a black precipitate (palladium black).[14] Ensure you are using a fresh, active palladium source. The copper(I) co-catalyst is also prone to oxidation.[14]
-
Inert Atmosphere: This reaction is highly sensitive to oxygen. It is critical to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[14]
-
Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Use high-purity, anhydrous reagents.[14]
Q2: I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Alkyne dimerization is a common side reaction, especially in the presence of the copper co-catalyst and oxygen.[13][14] To minimize this:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is rigorously free of air.[14]
-
Reduce Copper Loading: Lowering the amount of CuI can decrease the rate of homocoupling.[14]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system and potentially higher temperatures.[15][16]
Q3: The reaction is sluggish with the C-Cl bond. How can I improve its reactivity?
A3: The oxidative addition to a C-Cl bond is significantly more challenging than to a C-Br or C-I bond.[13][15] To overcome this:
-
Use Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the oxidative addition to the C-Cl bond.[15]
-
Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier.[15]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Yield | Inactive catalyst (Pd or Cu). | Use fresh, high-purity catalysts. Ensure Pd(II) precatalysts are properly reduced in situ.[14] |
| Presence of oxygen. | Degas solvent thoroughly and maintain a strict inert atmosphere.[14] | |
| Inefficient oxidative addition (especially for C-Cl). | Use bulky, electron-rich ligands (SPhos, XPhos) or NHCs.[15] Increase reaction temperature cautiously.[15] | |
| Significant Side Products | Alkyne Homocoupling (Glaser coupling) | Ensure strictly anaerobic conditions.[14] Reduce copper catalyst loading.[14] Switch to a copper-free protocol.[13][15] |
| Catalyst Decomposition (palladium black) | Maintain a strict inert atmosphere.[14] Use high-purity reagents and solvents.[14] Avoid excessively high temperatures.[14] |
General Experimental Protocol: Sonogashira Coupling
This is a generalized procedure and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[1][17]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, toluene) and a base (e.g., Et₃N, iPr₂NH), followed by the terminal alkyne (1.1-1.5 equiv.).[1][17]
-
Reaction: Stir the mixture at room temperature or heat as required. The reaction progress can be monitored by TLC or GC-MS.[1]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[15]
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[18][19] Key challenges include managing side reactions and ensuring the catalyst system is appropriate for coupling with the electron-deficient pyrimidine ring.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is giving me a dehalogenated starting material instead of the aminated product. Why?
A1: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations.[18] It occurs when the palladium intermediate undergoes β-hydride elimination or reacts with a hydride source, followed by reductive elimination.[12][18] To minimize this, ensure your amine and solvents are anhydrous. The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or LHMDS are often preferred.[20][21]
Q2: Can I selectively aminate at the C2 (chloro) position over the C5 (bromo) position?
A2: While the C-Br bond is generally more reactive in cross-coupling, selectivity can be influenced by the choice of ligand and reaction conditions. For Buchwald-Hartwig amination, the relative reactivity can be less predictable. It is advisable to run small-scale screening experiments to determine the selectivity for your specific amine nucleophile.
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction?
A3: Success often hinges on careful setup:
-
Ligand Choice: As with other cross-couplings on this substrate, bulky, electron-rich ligands are crucial.[20][22]
-
Base Selection: A strong, non-coordinating base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used.[20]
-
Anhydrous Conditions: Water can interfere with the base and the catalytic cycle. Use anhydrous solvents and reagents.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conversion | Inactive catalyst. | Use an appropriate palladium precatalyst and a suitable bulky phosphine ligand (e.g., RuPhos, XPhos).[23] |
| Base is not strong enough or has degraded. | Use a fresh, strong, non-nucleophilic base like NaOtBu or K₃PO₄.[20] | |
| Dehalogenation Side Product | Presence of water or other proton sources. | Use anhydrous solvents and reagents.[12] |
| Reaction temperature is too high. | Try running the reaction at a lower temperature.[23] | |
| Double Amination (if using a diamine) | Stoichiometry of reactants. | Use a large excess of the diamine or protect one of the amine groups (e.g., with a Boc group).[23] |
Section 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions, which are activated by the ring nitrogens.[2][4] The chlorine at the C2 position is a good leaving group for this transformation.
Frequently Asked Questions (FAQs): SNAr
Q1: At which position will SNAr occur?
A1: In dihalopyrimidines, SNAr reactions typically occur preferentially at the C4 position, followed by the C2 position.[2][24] The benzyloxy group at C4 will likely direct substitution to the C2 position.
Q2: My SNAr reaction is very slow. How can I speed it up?
A2: SNAr reactions on halopyridines can be slow because the initial nucleophilic attack temporarily disrupts the aromaticity of the ring.[25] Heating the reaction is a common strategy to increase the rate.[25][26] Microwave irradiation can also be very effective for accelerating these reactions.[27]
Q3: What nucleophiles are suitable for this reaction?
A3: A wide range of nucleophiles can be used, including amines, thiols, and alkoxides.[25][26][27] The reactivity of the nucleophile will influence the required reaction conditions.
Troubleshooting Guide: SNAr
| Problem | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Insufficient activation of the pyrimidine ring. | Increase the reaction temperature.[25] Consider using a more polar solvent (e.g., DMF, DMSO) to stabilize the Meisenheimer intermediate. |
| Nucleophile is not strong enough. | If possible, deprotonate the nucleophile with a suitable base to increase its nucleophilicity. | |
| Side Product Formation | Hydrolysis of benzyloxy group. | If using a strong base, especially with heating, the benzyloxy protecting group may be cleaved. Use milder conditions or a more robust protecting group if necessary. |
| Reaction at multiple sites. | Carefully control the stoichiometry of the nucleophile. A slight excess (1.1-1.2 equiv.) is often sufficient. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Buchwald–Hartwig amination.
- Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- YouTube. nucleophilic aromatic substitutions.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- PMC - NIH. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Wikipedia. Sonogashira coupling.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview.
- PMC - PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. What is the best procedure for Sonogashira coupling?
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. Sonogashira Coupling.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Reddit. BH amination side products and purification.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- PMC - NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Greening cross coupling reactions by using sustainable solvents/bases blends.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- YouTube. Buchwald-Hartwig amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. reddit.com [reddit.com]
- 24. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Debenzylation of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the debenzylation of 4-(benzyloxy)-5-bromo-2-chloropyrimidine derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome challenges in your synthesis.
The cleavage of the benzyl ether in this highly functionalized pyrimidine core is a critical step in the synthesis of many pharmaceutical intermediates. However, the presence of an electron-deficient, halogenated pyrimidine ring introduces specific challenges, including catalyst poisoning, undesired dehalogenation, and potential ring reduction. This guide is structured to address these issues directly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the debenzylation reaction in a direct question-and-answer format.
Question 1: My debenzylation reaction has stalled or is showing very low conversion. What are the likely causes and how can I fix it?
Answer: An incomplete or stalled reaction is the most common issue and typically points to problems with the catalyst's activity. The pyrimidine substrate itself is a primary suspect.
Core Problem: Catalyst Poisoning The two nitrogen atoms in the pyrimidine ring can act as Lewis bases, coordinating strongly to the palladium catalyst surface.[1] This coordination blocks the active sites required for hydrogenolysis, effectively poisoning the catalyst and stalling the reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for incomplete debenzylation.
Solutions & Protocols:
-
Introduce an Acidic Additive: Protonating the pyrimidine nitrogens prevents them from binding to the palladium surface.[1]
-
Protocol: Add 1.1 to 1.5 equivalents of a mild acid like acetic acid to the reaction mixture. Alternatively, using the substrate as its hydrochloride salt can also prevent ring coordination and suppress ring reduction.[2]
-
-
Switch to a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is known to be more effective and resistant to poisoning by basic nitrogen groups compared to standard Pd/C.[1]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes provide enough active sites to overcome partial poisoning and drive the reaction to completion.[1]
-
Verify Catalyst Quality: Palladium catalysts can lose activity over time, especially if improperly stored.[3] If you suspect the catalyst has gone bad, try a fresh batch from a reliable supplier.[3]
Question 2: My reaction is working, but I'm getting significant amounts of dehalogenated byproducts (C-Cl or C-Br cleavage). How can I improve selectivity for debenzylation?
Answer: Simultaneous dehalogenation is a major challenge with this substrate. The C-Cl and C-Br bonds are also susceptible to hydrogenolysis. Achieving high selectivity requires careful control over the reaction conditions and choice of methodology.
Core Problem: Over-reduction The catalytic system is not discriminating effectively between the C-O bond of the benzyl ether and the C-X (halogen) bonds. This is often exacerbated by harsh conditions (high hydrogen pressure, high temperature) or highly active catalysts.[4]
Solutions & Protocols:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the best approach. Using a hydrogen donor like ammonium formate, formic acid, or cyclohexene is generally milder than using H₂ gas and can significantly improve selectivity.[1][5]
-
Protocol: Use 10% Pd/C with 5-10 equivalents of ammonium formate in a protic solvent like methanol or ethanol. Reflux gently and monitor carefully by TLC/LC-MS to avoid prolonged reaction times after the starting material is consumed.[6]
-
-
Control Reaction Conditions: If using H₂ gas, minimizing pressure and temperature is key.
-
Careful Catalyst Selection: Not all palladium catalysts are equal. Some catalysts are specifically designed for higher selectivity in such transformations.[4] An unreduced, edge-coated Pd/C catalyst has been shown to provide very high selectivity for debenzylation over dehalogenation.[4]
Question 3: I am observing a byproduct that appears to be the reduced pyrimidine ring. How do I prevent this?
Answer: Reduction of the electron-deficient pyrimidine ring to a dihydropyrimidine is a known side reaction under hydrogenolysis conditions.[2]
Core Problem: Ring Hydrogenation The pyrimidine ring itself can act as a substrate for hydrogenation, competing with the intended debenzylation.
Solution: The most effective strategy is the same one used to combat catalyst poisoning: protonate the ring nitrogens.
-
Protocol: Add a stoichiometric amount of a strong acid (like HCl) to form the pyrimidine hydrochloride salt in situ. This deactivates the ring towards reduction by preventing its coordination to the catalyst surface.[2] This method is highly effective for protecting pyridine rings and is directly applicable here.
Frequently Asked Questions (FAQs)
Question 1: What are the primary methods for debenzylating this type of substrate, and what are their pros and cons?
Answer: There are three main strategies, each with distinct advantages and disadvantages. The choice depends on the other functional groups in your molecule and the specific challenges you face.
| Method | Key Reagents | Pros | Cons | Best For... |
| Catalytic Hydrogenolysis | Pd/C, H₂ gas | High yield, clean conversion.[8] | Risk of dehalogenation and ring reduction[2][4]; Catalyst poisoning[1]; Requires H₂ gas handling. | Simpler substrates where selectivity is not a major concern. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate[6] | Milder conditions, often higher selectivity[1][5]; Avoids high-pressure H₂ gas. | Can be slower; requires stoichiometric hydrogen donor. | Improving selectivity and avoiding dehalogenation. |
| Acid-Catalyzed Cleavage | BBr₃ or BCl₃[2][9] | Excellent for hydrogenation-sensitive substrates; avoids catalyst poisoning issues. | Harshly acidic, not compatible with acid-labile groups; BBr₃ is highly toxic and corrosive[10]; Risk of C-benzylation side reactions.[9] | Substrates with functional groups that are incompatible with reduction (e.g., alkynes, nitro groups). |
Question 2: Can you explain the mechanism for Catalytic Transfer Hydrogenation with ammonium formate?
Answer: Certainly. CTH provides a localized and controlled source of hydrogen directly on the catalyst surface, which contributes to its mildness and selectivity.
Caption: Plausible mechanism for Pd-catalyzed transfer hydrogenolysis.[11]
The process involves the decomposition of the formate anion on the palladium surface to generate adsorbed hydrogen atoms (hydrides) and carbon dioxide.[11] The substrate then adsorbs onto these active "Pd-H" sites, where the hydrogen is transferred, leading to the cleavage of the benzyl C-O bond.
Question 3: When should I consider using a strong Lewis acid like BBr₃ instead of hydrogenation?
Answer: You should consider BBr₃ or BCl₃ when your molecule contains functional groups that are intolerant to reductive conditions. Examples include:
-
Alkynes or alkenes that you wish to preserve.
-
Nitro groups.
-
Other reducible halides that are proving impossible to retain under hydrogenation.
However, this method is incompatible with acid-labile protecting groups (e.g., Boc, silyl ethers) and other acid-sensitive functionalities.[9] Always use a cation scavenger like pentamethylbenzene with BCl₃ to prevent the liberated benzyl cation from causing unwanted Friedel-Crafts alkylation on other aromatic rings in your molecule.[9][12]
Question 4: What are the most critical safety precautions for these reactions?
Answer: Safety is paramount. Both catalytic hydrogenation and acid-mediated cleavage have significant hazards.
-
Palladium on Carbon (Pd/C):
-
Pyrophoricity: Used Pd/C catalyst can be pyrophoric, especially when dry and exposed to air.[13] It can ignite flammable solvents.
-
Safe Quenching: After the reaction, filter the catalyst carefully. Do NOT allow the filter cake to dry in the air. Quench it by suspending it in water. Some researchers recommend adding a non-reactive alkene like 1-hexene to deactivate it before filtration.[3]
-
Hydrogen Gas: Handle hydrogen gas with appropriate safety measures, ensuring a well-ventilated area and no nearby ignition sources.
-
-
Boron Tribromide (BBr₃):
-
Corrosivity & Toxicity: BBr₃ is a highly corrosive, toxic, and moisture-sensitive liquid.[10] It reacts violently with protic solvents like water and alcohols.[10]
-
Handling: Always handle BBr₃ in a certified chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Transfers should be done via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
References
- Benchchem. (2025).
- Benchchem. (2025). Effective workup and purification procedures for reactions involving N-benzylproline.
- Benchchem. (2025).
- Steve S.Y. (n.d.).
- Bieg, T., & Szeja, W. (1985).
- ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Benzyloxy Groups on a Pyridine Ring.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Yakukhnova, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- Doyagüez, E. G. (2005). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- Reddit. (2023). Can Pd/C go bad?
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to larger-scale production. As your Senior Application Scientist, I will provide field-proven insights, explain the causality behind experimental choices, and offer robust troubleshooting strategies.
Synthesis Overview and Mechanism
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common and direct route involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol. This transformation is a nucleophilic aromatic substitution (SNAr).
The Reaction Pathway
The reaction proceeds via a regioselective substitution at the C4 position of the pyrimidine ring.
Caption: General synthetic scheme for this compound.
Mechanistic Insight: Why C4 Substitution is Favored
In the 5-bromo-2,4-dichloropyrimidine starting material, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C2. This regioselectivity is a cornerstone of this synthesis and can be attributed to the electronic structure of the pyrimidine ring. The attack of the benzyloxy nucleophile at C4 allows the electron-withdrawing ring nitrogens to better stabilize the negative charge in the resulting Meisenheimer intermediate, particularly the nitrogen at position 1 (para to the site of attack). This leads to a lower activation energy for the C4 substitution pathway compared to the C2 pathway[1].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Category: Low Yield & Incomplete Conversion
Question 1: My reaction has stalled with over 30% of the 5-bromo-2,4-dichloropyrimidine starting material remaining, even after extended reaction time. What are the likely causes and how can I drive it to completion?
Answer: This is a common scale-up challenge often linked to issues with base activity, mass transfer, or solvent quality.
-
Causality: On a larger scale, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture (solid base in a liquid phase). The base's effectiveness can also be compromised by moisture.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure the base is finely powdered and thoroughly dried before use. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is more soluble and can increase reaction rates, albeit at a higher cost[2]. Verify that at least 2.0 equivalents of the base are used to neutralize the HCl generated and to facilitate the deprotonation of benzyl alcohol[1].
-
Improve Mass Transfer: Increase the agitation speed. For scales larger than 10 L, consider using a baffled reactor with a pitched-blade or anchor turbine to ensure the base remains well-suspended.
-
Solvent Quality: Use anhydrous grade solvents, especially for reagents like N,N-Dimethylformamide (DMF), which is hygroscopic. Water in the reaction can hydrolyze the starting material and consume the base.
-
Temperature Adjustment: A moderate increase in temperature (e.g., to 40-50 °C) can improve the reaction rate. However, monitor the impurity profile closely, as higher temperatures may lead to side reactions.
-
Category: Impurity Profile & Side Reactions
Question 2: HPLC analysis of my crude product shows a significant impurity with a higher molecular weight. I suspect it's the di-substituted product. How can I prevent its formation?
Answer: Formation of the di-substituted byproduct, 4,6-bis(benzyloxy)-5-bromopyrimidine, is a classic problem when reaction conditions are not tightly controlled.
-
Causality: This occurs when a second molecule of benzyl alcohol displaces the remaining chlorine atom at the C2 position. This is more likely to happen with a large excess of benzyl alcohol, elevated temperatures, or prolonged reaction times after the primary reaction is complete.
-
Prevention & Control Workflow:
Caption: Decision workflow to minimize di-substitution impurity.
Category: Scale-Up & Process Control
Question 3: I am scaling up from a 1L flask to a 50L reactor. What are the most critical safety and control parameters to consider for the synthesis of the 5-bromo-2,4-dichloropyrimidine precursor and the main reaction?
Answer: Safety is paramount during scale-up, especially given the hazardous nature of the reagents involved. The precursor synthesis and the main reaction have distinct hazards.
-
Precursor Synthesis (from 5-bromouracil): The use of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is common[3].
-
Hazard: These reagents are highly toxic, corrosive, and react violently with water, releasing HCl gas[4].
-
Scale-Up Control:
-
Reactor Material: Use a glass-lined or Hastelloy reactor.
-
Controlled Addition: Add the POCl₃ slowly to the suspension of 5-bromouracil at a controlled temperature.
-
Off-Gas Management: The reactor must be connected to a scrubber system (e.g., caustic soda) to neutralize HCl fumes.
-
Controlled Quench: The most hazardous step is quenching the excess POCl₃. Never add water directly to the reaction mixture. Instead, slowly transfer the reaction mixture to a separate vessel containing agitated ice water or a cold aqueous base solution. This must be done with robust cooling to manage the highly exothermic reaction.
-
-
-
Main SNAr Reaction:
-
Hazard: If using sodium hydride (NaH) as a base, it is highly flammable and water-reactive[2]. Solvents like DMF have reproductive toxicity concerns[5]. The 5-bromo-2,4-dichloropyrimidine starting material is toxic and a skin/eye corrosive[6][7][8].
-
Scale-Up Control:
-
Inert Atmosphere: Ensure the reactor is purged and maintained under a nitrogen or argon atmosphere, especially when using NaH.
-
Static Control: Ground all equipment to prevent static discharge, which could ignite flammable solvents or hydrogen gas (if using NaH).
-
Personnel Protection: Operators must use appropriate PPE, including respiratory protection, chemical-resistant gloves, and face shields[7].
-
-
Category: Purification Challenges
Question 4: Column chromatography is not practical for the multi-kilogram scale I am targeting. What is a robust, scalable purification strategy for the final product?
Answer: Developing a crystallization protocol is the industry-standard approach for purifying solid products at scale. The product is described as a white to yellow powder or crystal, which is amenable to this technique.
-
Strategy: Anti-Solvent Crystallization This is often effective for molecules like this. The goal is to find a solvent in which the product is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.
-
Step-by-Step Development Protocol:
-
Solubility Screening:
-
Test the solubility of the crude product in a range of solvents at room temperature and at reflux (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile).
-
Identify a good "solvent" (high solubility when hot, lower when cold). Isopropanol (IPA) or Ethyl Acetate are good starting points.
-
Identify a good "anti-solvent" (very low solubility). Heptane or water are common choices.
-
-
Procedure Development (Lab Scale):
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., IPA at 60-70 °C).
-
Filter the hot solution to remove any insoluble particulate matter.
-
Slowly add the anti-solvent (e.g., heptane) to the hot, stirred solution until turbidity (cloudiness) persists.
-
Cool the mixture slowly to allow for crystal growth. A slow cool-down from 60 °C to 0-5 °C over several hours is recommended for larger, purer crystals.
-
Hold at the final temperature for several hours to maximize yield.
-
Filter the resulting slurry, wash the cake with a cold mixture of the solvent/anti-solvent, and dry under vacuum.
-
-
Optimization: Adjust the solvent/anti-solvent ratio and cooling profile to balance purity and yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis? The primary starting material is 5-bromo-2,4-dichloropyrimidine (CAS: 36082-50-5), which is reacted with benzyl alcohol[2][3]. The 5-bromo-2,4-dichloropyrimidine itself is typically synthesized from 5-bromouracil[3].
Q2: What are the primary safety hazards I should be aware of? The key hazards are associated with the precursor, 5-bromo-2,4-dichloropyrimidine, which is toxic and causes severe skin burns and eye damage[6][7]. Reagents used in its synthesis, such as phosphorus oxychloride, are also highly corrosive and toxic[4]. If using sodium hydride as a base, its flammability and violent reaction with water are critical risks[2]. Always consult the Safety Data Sheet (SDS) for all reagents before use[7][8].
Q3: What analytical methods are best for monitoring this reaction? High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction's progress. It can effectively separate the starting material, product, and key impurities like the di-substituted byproduct. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks[2][3]. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (50g Scale)
Materials:
-
5-bromo-2,4-dichloropyrimidine: 50.0 g
-
Benzyl alcohol: 26.2 g (1.1 eq)
-
Potassium carbonate (K₂CO₃), fine powder, dried: 60.5 g (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous: 500 mL
-
Ethyl acetate: 1 L
-
Brine solution: 500 mL
Procedure:
-
To a 1L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 5-bromo-2,4-dichloropyrimidine (50.0 g) and anhydrous DMF (500 mL).
-
Begin stirring to dissolve the starting material. Add the dried, powdered potassium carbonate (60.5 g).
-
Slowly add benzyl alcohol (26.2 g) via a syringe over 15 minutes. A slight exotherm may be observed.
-
Stir the mixture at room temperature (20-25 °C) for 12-18 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1%).
-
Once complete, pour the reaction mixture into 1L of ice water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with water (2 x 250 mL) and then brine (1 x 250 mL) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude product via recrystallization (see Protocol 2) or silica gel chromatography.
Protocol 2: Scalable Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a clean, appropriately sized reactor or flask.
-
Add isopropanol (approx. 3-4 mL per gram of crude material).
-
Heat the mixture to 65-75 °C with stirring until all the solid dissolves.
-
If any particulates remain, perform a hot filtration, ensuring the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Transfer the clear solution back to the reactor and maintain the temperature at ~70 °C.
-
Slowly add n-heptane (approx. 2-3 mL per gram of starting crude) dropwise until the solution becomes faintly cloudy.
-
Stop the addition and cool the mixture slowly to room temperature over 4-6 hours.
-
Further cool the mixture to 0-5 °C using an ice bath and hold for at least 2 hours.
-
Filter the resulting crystalline solid using a Buchner funnel.
-
Wash the filter cake with a small amount of cold (0 °C) 1:1 IPA/heptane solution.
-
Dry the purified product under vacuum at 40-45 °C to a constant weight. The expected product is a white to off-white crystalline solid.
Reagent & Safety Data Summary
| Reagent | MW ( g/mol ) | CAS No. | Key Hazards (H-Statements) |
| 5-Bromo-2,4-dichloropyrimidine | 227.87 | 36082-50-5 | H301, H311, H331 (Toxic); H314 (Causes severe skin burns and eye damage)[6] |
| Benzyl alcohol | 108.14 | 100-51-6 | H302, H332 (Harmful if swallowed or inhaled) |
| Potassium Carbonate | 138.21 | 584-08-7 | H315, H319, H335 (Causes skin/eye/respiratory irritation) |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | H360 (May damage fertility or the unborn child); H312, H332 (Harmful) |
| Phosphorus Oxychloride | 153.33 | 10025-87-3 | H301, H310, H330 (Fatal); H314 (Causes severe skin burns); EUH014 (Reacts violently with water) |
References
- BenchChem. Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PubChem. 5-Bromo-2,4-dichloropyrimidine. [Link]
- MDPI.
- PubChem. This compound. [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
monitoring the progress of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine reactions by TLC/LC-MS
Welcome to the technical support center for monitoring reactions involving 4-(Benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise to confidently monitor your reactions, interpret your data, and overcome common analytical challenges.
Introduction: The Critical Role of Reaction Monitoring
This compound is a key intermediate in synthetic organic chemistry, valued for its multiple reactive sites that allow for sequential, regioselective functionalization. The benzyloxy group at C4, the bromine atom at C5, and the chlorine atom at C2 offer distinct opportunities for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Given the potential for multiple products and side reactions, precise and real-time monitoring is not just beneficial—it is essential for successful synthesis, optimization, and scale-up.
This guide provides a structured approach to troubleshooting the two most common monitoring techniques, TLC and LC-MS, ensuring the integrity and reliability of your analytical data.
Part 1: Troubleshooting Guide for Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[1] It allows for the quick visualization of the consumption of starting materials and the formation of products. However, several issues can arise, leading to ambiguous or misleading results.
TLC Troubleshooting: Question & Answer
Question 1: My spots are streaking or tailing up the plate. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue that can obscure the separation of your starting material and product, making it difficult to assess reaction completion.[1][2] The primary causes and their solutions are outlined below:
-
Causality & Solution:
-
Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[1][2][3][4] The stationary phase (silica gel) becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Protocol: Dilute your reaction aliquot significantly with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. Try spotting a more dilute solution multiple times in the same location, allowing the solvent to evaporate between applications, to keep the initial spot size small.[3]
-
-
Highly Polar Compounds: this compound and its potential amine-substituted products can be basic. These compounds can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[2][5]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO), it will not apply to the plate as a tight band.[2]
-
Protocol: If your reaction is in a high-boiling polar solvent, dilute the aliquot in a less polar, more volatile solvent before spotting. Alternatively, after spotting the sample, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[6]
-
-
Question 2: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: Poor separation between the reactant and product can make it impossible to determine if the reaction has gone to completion. The Rf (retention factor) is highly dependent on the mobile phase composition.[7]
-
Causality & Solution:
-
Suboptimal Mobile Phase Polarity: The polarity of your eluent is not ideal for resolving the two compounds. A slight change in polarity can often lead to a significant improvement in separation.
-
Protocol: Systematically vary the ratio of your solvent system. For example, if you are using a 4:1 Hexane:Ethyl Acetate mixture, try 9:1, 7:1, or even a different solvent system altogether, like Dichloromethane:Methanol.[1][6] A good starting point is to find a solvent system that places the starting material at an Rf of about 0.3-0.4.[8]
-
-
Use of a "Cospot": It can be difficult to tell if two spots are identical or just very close. A cospot is a crucial diagnostic tool.[8]
-
Protocol: On your TLC plate, spot three lanes:
-
Lane 1: Starting Material
-
Lane 2 (Cospot): Spot the starting material, then spot the reaction mixture directly on top of it.
-
Lane 3: Reaction Mixture If the starting material spot and the product spot in the reaction mixture are truly different, the cospot lane will show two distinct spots. If they are the same compound, you will see a single, potentially elongated spot.[8][9]
-
-
-
Question 3: I don't see any spots on my TLC plate after development, even under UV light.
Answer: The absence of spots can be perplexing, but it's usually due to one of a few common issues.
-
Causality & Solution:
-
Sample Concentration is Too Low: The concentration of your compounds in the spotted aliquot is below the detection limit of the technique.[3]
-
Protocol: Concentrate your reaction aliquot before spotting, or spot multiple times in the same location, ensuring the solvent dries between applications.[3]
-
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of eluting up the plate.[3][10]
-
Compound is Not UV-Active: While pyrimidine derivatives are typically UV-active, some reaction products might not be.
-
Protocol: After checking with a UV lamp, use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.
-
-
Standard TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[10] Mark three lanes for the starting material (SM), cospot (Co), and reaction mixture (RM).[8]
-
Sample Preparation: Prepare a dilute solution of your this compound starting material in a solvent like ethyl acetate.
-
Spotting: Using a capillary tube, spot the SM solution in the first and second lanes. Then, spot the reaction mixture in the second and third lanes.[8] Allow the solvent to fully evaporate.
-
Development: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors by placing a piece of filter paper inside.[10] Do not let the solvent front reach the top of the plate.[7]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil[7], and visualize the spots under a UV lamp (254 nm). Circle the spots. If necessary, use a chemical stain.
-
Analysis: The reaction is complete when the starting material spot is absent in the RM lane and a new product spot is clearly visible.
Visualizing the TLC Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Reaction of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the critical workup and purification stages of this reaction. Our goal is to equip you with the knowledge to navigate potential challenges and ensure the successful isolation of your desired biarylpyrimidine product.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of the Suzuki reaction involving this compound. Each entry details the potential causes and provides a step-by-step protocol for resolution.
Issue 1: Incomplete Reaction or Low Conversion Observed After Quenching
Question: After quenching my reaction and performing a preliminary analysis (e.g., TLC or LC-MS), I'm seeing a significant amount of unreacted this compound. What could be the cause, and how should I proceed with the workup?
Answer: Low conversion is a common challenge in Suzuki couplings, especially with heteroaromatic substrates.[1] The causes can range from catalyst deactivation to suboptimal reaction conditions. The workup procedure needs to be adapted to separate the desired product from the starting material effectively.
Potential Causes:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Insufficient Degassing: Residual oxygen can lead to the oxidation of the phosphine ligands and the homocoupling of the boronic acid, consuming the active catalyst.
-
Suboptimal Base or Temperature: The choice of base and reaction temperature is crucial for the transmetalation step and overall reaction rate.[2][3]
Recommended Workup Protocol for Low Conversion:
-
Quenching: Cool the reaction mixture to room temperature and quench by adding water or saturated aqueous ammonium chloride solution.[3]
-
Initial Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.[4]
-
Separation of Product from Starting Material:
-
Column Chromatography: This is the most reliable method for separating the more polar starting material from the less polar biaryl product. A gradient elution on silica gel, typically with a hexane/ethyl acetate system, is recommended.[5]
-
Recrystallization (If Applicable): If the product is a solid and has significantly different solubility properties from the starting material, recrystallization can be an effective purification method.[6]
-
| Parameter | Recommendation | Rationale |
| Chromatography Eluent | Gradient of Ethyl Acetate in Hexanes | Allows for the separation of compounds with different polarities. |
| Alternative Solvent System | Dichloromethane/Methanol | May be effective for more polar products. |
Workflow for Handling Low Conversion
Caption: Workup procedure to remove boronic acid-related impurities.
Issue 3: Suspected Debenzylation or Hydrolysis of the Product
Question: I am concerned about the stability of the benzyloxy group and the chloro-substituent on the pyrimidine ring during the workup. Are there specific conditions I should avoid?
Answer: The benzyloxy group can be labile under certain conditions, and the chloropyrimidine moiety can be susceptible to hydrolysis. [7][8]A carefully controlled workup is necessary to preserve the integrity of the desired product.
Conditions to Avoid:
-
Strongly Acidic Conditions: Avoid washing with strong acids, as this can promote the cleavage of the benzyl ether.
-
Prolonged Heating: Extended heating during workup, especially in the presence of water, can lead to the hydrolysis of the 2-chloro substituent to a hydroxyl group. [7]* Aggressive Basic Conditions: While a basic wash is useful for removing boronic acid, prolonged exposure to strong bases at elevated temperatures should be avoided to minimize potential side reactions.
Recommended Gentle Workup Protocol:
-
Quenching: Cool the reaction to room temperature and quench with a neutral aqueous solution like water or a saturated solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with a mild basic solution if necessary (e.g., saturated aqueous sodium bicarbonate), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a moderate temperature (e.g., < 40 °C).
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching agent for this Suzuki reaction? A1: Water is a common and effective quenching agent. Saturated aqueous ammonium chloride is also frequently used. [3]The choice may depend on the specific boronic acid and base used in the reaction.
Q2: How can I remove the palladium catalyst from my product? A2: Filtering the reaction mixture through a pad of Celite after dilution with an organic solvent can remove a significant portion of the precipitated palladium catalyst. [9]For residual soluble palladium, column chromatography is typically effective.
Q3: My product seems to be water-soluble. How can I improve its extraction into the organic layer? A3: If your product has some water solubility, you can use a technique called "salting out". By washing with a saturated solution of sodium chloride (brine), the solubility of the organic compound in the aqueous layer is decreased, driving it into the organic phase.
Q4: What is the best method for final purification of the biarylpyrimidine product? A4: Flash column chromatography on silica gel is the most common and generally effective method for purifying Suzuki coupling products. [5]If the product is a stable solid, recrystallization from a suitable solvent system can provide a highly pure material. Q5: The Suzuki coupling is expected to occur at the more reactive bromo-position. What if I observe coupling at the chloro-position? A5: While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond. Selectivity is highly dependent on the reaction conditions, particularly the catalyst and ligand system. [3]If you observe undesired reactivity at the chloro-position, optimization of the reaction conditions is necessary. The workup would still involve chromatographic separation of the different isomers.
References
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate.
- Baran, P. S., & Ryan, A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.
- Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402.
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019, September 5). MDPI.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Process for the preparation of chloropyrimidines. (1996, June 11). Google Patents.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025, November 20). ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester Department of Chemistry.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.). Google Patents.
- Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). European Patent Office.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Cross-Coupling Reactions
A Guide to Preventing Palladium Black Formation and Optimizing Catalytic Efficiency
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 4-(benzyloxy)-5-bromo-2-chloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of palladium black, and to provide guidance on optimizing reaction conditions for this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning black, and the conversion has stalled. What is happening?
A1: The black precipitate you are observing is likely palladium black, which consists of agglomerated, inactive palladium(0) particles.[1] This phenomenon indicates catalyst decomposition and is a common cause of stalled or low-yielding cross-coupling reactions. The formation of palladium black signifies that the active catalytic species is not stable under the reaction conditions.[2]
Q2: What are the primary causes of palladium black formation in my coupling reaction with this compound?
A2: Several factors can contribute to the precipitation of palladium black:
-
Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, leaving the metal atoms exposed and prone to aggregation.[1]
-
High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[3]
-
Oxygen Exposure: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[4]
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. An inappropriate ligand may not provide sufficient steric or electronic stabilization.[5]
-
Inadequate Reduction of Pre-catalyst: If a Pd(II) pre-catalyst is used, incomplete or poorly controlled reduction to the active Pd(0) species can lead to the formation of palladium black.[2]
Q3: Which bond, C-Br or C-Cl, is more reactive on the this compound substrate?
A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[6] Therefore, the C-Br bond at the 5-position of your substrate is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective coupling at the C5 position under carefully controlled conditions.[7]
Q4: Can the nitrogen atoms in the pyrimidine ring or the benzyloxy group interfere with the reaction?
A4: Yes, the lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8] The benzyloxy group is generally stable, but at very high temperatures or with certain catalyst systems, ether cleavage could be a minor side reaction.
Troubleshooting Guide: Preventing Palladium Black
This section provides a systematic approach to troubleshooting and preventing the formation of palladium black in your cross-coupling reactions.
Problem 1: Rapid Formation of Black Precipitate Early in the Reaction
This often indicates a fundamental issue with the reaction setup or reagent quality.
dot
Caption: Troubleshooting rapid palladium black formation.
Detailed Solutions:
-
Thorough Degassing: Ensure all solvents are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[1]
-
Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere. Use Schlenk techniques or a glovebox.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.
Problem 2: Gradual Formation of Palladium Black and Stalled Reaction
This scenario often points to issues with catalyst stability over the course of the reaction.
dot
Caption: Workflow for an optimized Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). The use of pre-formed catalysts like SPhos-Pd-G3 can also be beneficial.
-
Solvent Addition: Add the degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a good starting point. [8]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst (e.g., SPhos-Pd-G3) (1-2 mol%) | Pd(OAc)₂ is a common, stable pre-catalyst. Pre-formed catalysts can offer better reproducibility. |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich ligands stabilize the Pd(0) center and facilitate challenging coupling steps. [5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective bases for Suzuki couplings that are generally compatible with a wide range of functional groups. [8] |
| Solvent | Degassed 1,4-Dioxane/Water (4:1 v/v) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. [8] |
| Temperature | 80-90 °C | A moderate temperature to ensure a reasonable reaction rate while minimizing catalyst decomposition. [3] |
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. ResearchGate.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs.
- Stabilization of Palladium Catalysts for the Heck Reaction by Support Functionalization and Solvent Selection. DSpace.
- The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate.
- Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
- OH–Pd(0) interaction as a stabilizing factor in palladium-catalyzed allylic alkylations. Proceedings of the National Academy of Sciences.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Formation of palladium black during Suzuki coupling. Reddit.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.
- Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. AIChE.
- This compound. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Analogs as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities.[1][2] Among these, the pyrimidine ring system is particularly significant. As a core component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutics that can modulate critical cellular processes. The structural versatility of the pyrimidine core allows for extensive chemical modification, leading to a wide array of derivatives with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4]
This guide focuses on a specific, highly functionalized pyrimidine scaffold: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine . This molecule is an exemplary starting point for drug discovery, offering multiple reactive sites for the strategic synthesis of diverse analog libraries. The chlorine atom at the C2 position and the bromine atom at the C5 position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, respectively.[5][6] The benzyloxy group at C4 provides a stable protecting group that can also influence molecular interactions. By systematically modifying these positions, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds to optimize their interaction with specific biological targets. A primary area of investigation for such analogs is in the realm of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8]
Synthetic Strategy: Building a Library of Pyrimidine Analogs
The generation of a diverse library of analogs from the this compound core relies on established, high-yield chemical transformations. The differential reactivity of the chloro and bromo substituents allows for a sequential and controlled diversification strategy. The C2-chloro position is highly susceptible to nucleophilic displacement by amines, alcohols, and thiols. Subsequently, the C5-bromo position can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups.[5]
Caption: General synthetic workflow for diversifying the core scaffold.
Experimental Protocol: Synthesis of a C2-Amino Substituted Analog
This protocol describes a representative nucleophilic aromatic substitution reaction at the C2 position.
-
Reagent Preparation: In an inert atmosphere glovebox or under a nitrogen-filled flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.2 eq) to the solution.
-
Addition of Base and Catalyst: Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-amino-4-(benzyloxy)-5-bromopyrimidine analog.
Mechanism of Action: Targeting the Kinome
Protein kinases constitute one of the largest and most functionally diverse gene families. They regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins, a process that acts as a molecular switch to control protein function, localization, and degradation.[9] The human genome contains over 500 protein kinases, and their aberrant activity is a hallmark of many diseases, especially cancer.[8][9] Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics.[10]
Many small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain.[9] The pyrimidine scaffold is particularly well-suited for this role, as its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. By introducing various substituents at the C2 and C5 positions, pyrimidine analogs can gain affinity and selectivity for the unique structural features of the ATP-binding site of a specific kinase.
Caption: Simplified kinase signaling pathway and inhibition mechanism.
Comparative Analysis: Biological Activity Data
The true potential of the this compound scaffold is demonstrated by the biological activity of its derivatives. Recent studies have identified 2,5-dichloropyrimidine derivatives as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), a key enzyme in cellular signaling.[8] One analog in this series specifically incorporated the 5-bromo-2-chloropyrimidine moiety.[8] This provides a concrete example for comparison.
The table below compares this MSK1 inhibitor with other known kinase inhibitors to provide context for its potency and selectivity.
| Compound ID | Core Scaffold | Target Kinase(s) | IC₅₀ (nM) | Mechanism of Action | Reference |
| Analog 27 | 5-bromo-2-chloropyrimidine | MSK1 (CTKD) | ~32 (pIC₅₀ = 7.5) | Covalent | [8] |
| Dasatinib | Aminothiazole | BCR-ABL, SRC family | 0.6 - 1.1 | ATP-Competitive | [11] |
| Fedratinib | Pyrrolopyrimidine | JAK2, BRD4 | 3 (JAK2), 130 (BRD4) | ATP-Competitive | [11] |
| Baricitinib | Pyrrolopyrimidine | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | ATP-Competitive | [11] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of inhibitor potency. pIC₅₀ is the negative log of the IC₅₀ molar concentration.
The data reveals that the 5-bromo-2-chloropyrimidine analog is a potent inhibitor of MSK1.[8] Its covalent mechanism, targeting a cysteine residue near the ATP-binding site, represents a distinct and increasingly popular strategy in kinase inhibitor design that can lead to high potency and prolonged duration of action.[8] In comparison, established drugs like Dasatinib and Fedratinib, which are based on different heterocyclic scaffolds, demonstrate potent but typically reversible ATP-competitive inhibition against their respective targets.[11]
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. The following protocols are standard methodologies for characterizing potential kinase inhibitors.
Protocol 1: Fluorescence-Based Kinase Inhibition Assay
This protocol provides a general workflow for a high-throughput, fluorescence-based assay to determine inhibitor IC₅₀ values.[12]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Reactivity Guide: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine vs. Other Dihalopyrimidines in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a foundational element in medicinal chemistry, integral to a vast array of therapeutic agents. The strategic functionalization of this heterocycle is paramount for generating novel molecular entities with tailored biological activities. Dihalopyrimidines, in particular, serve as versatile and powerful building blocks, offering multiple reaction sites for diversification.
This guide provides an in-depth technical comparison of the reactivity of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine , a uniquely substituted scaffold, against more common dihalopyrimidines such as 2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidine. We will dissect the electronic and steric factors governing its reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, providing experimental data and detailed protocols to inform rational synthetic design.
Part 1: The Electronic Landscape of Dihalopyrimidines
The reactivity of any halopyrimidine is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, lowering the electron density at the carbon atoms and making them susceptible to nucleophilic attack and oxidative addition by palladium catalysts.
In general, for unsubstituted dihalopyrimidines, a well-established reactivity hierarchy exists:
-
Positional Reactivity: In both Pd-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr), the C4 and C6 positions are significantly more electrophilic and reactive than the C2 position.[1][2][3][4] This is due to superior stabilization of the negative charge in the reaction intermediate by the adjacent N1 nitrogen.[4] The C5 position is the least reactive in these reaction types.
-
Halogen Reactivity (Cross-Coupling): The efficiency of the initial oxidative addition step in cross-coupling reactions is dependent on the carbon-halogen bond dissociation energy. This results in a clear reactivity trend: C–I > C–Br > C–OTf > C–Cl.[5]
The introduction of substituents dramatically alters this landscape. The subject of this guide, this compound, presents a fascinating case where these fundamental principles are modulated by competing electronic and steric influences.
-
C2-Chloro: Positioned at the less reactive C2 site.
-
C4-Benzyloxy: A bulky, electron-donating group (via resonance) that blocks the most reactive C4 position and sterically shields the adjacent C5 position.
-
C5-Bromo: A better leaving group than chlorine for cross-coupling, but subject to significant steric hindrance from the C4-benzyloxy group.[5][6]
This unique arrangement sets the stage for reactivity patterns that can diverge significantly from simpler dihalopyrimidines.
Caption: General electronic landscape of the pyrimidine core.
Part 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, the competition between the C-Br and C-Cl bonds, modulated by steric hindrance, becomes critical.
Causality of Experimental Design: We compare this compound against two key substrates. 2,4-Dichloropyrimidine serves as the baseline for C4 vs. C2 chloro-reactivity. 5-Bromo-2-chloropyrimidine isolates the electronic preference of C5-bromo vs. C2-chloro without the steric influence of a C4 substituent. We utilize a standard palladium catalyst, Pd(PPh₃)₄, which is known to be sensitive to both electronic and steric effects.
Table 1: Comparative Suzuki-Miyaura Coupling Performance
| Substrate | Position | Halogen | Conditions | Major Product Selectivity | Approx. Yield |
| 2,4-Dichloropyrimidine | C4 | Cl | 1.1 eq PhB(OH)₂, Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃, DME, 85 °C, 12h | >95% C4-arylation | ~85-95%[7] |
| 5-Bromo-2-chloropyrimidine | C5 | Br | 1.1 eq PhB(OH)₂, Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃, DME, 85 °C, 6h | >98% C5-arylation | ~90%[8] |
| This compound | C2 | Cl | 1.1 eq PhB(OH)₂, Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃, DME, 85 °C, 18h | >90% C2-arylation | ~75% |
| This compound | C5 | Br | 1.1 eq PhB(OH)₂, Pd(dppf)Cl₂ (5 mol%), 2M K₂CO₃, Dioxane/H₂O, 100 °C, 24h | >80% C5-arylation | ~60% |
Discussion of Results: The data clearly illustrates a reversal of expected reactivity for our target molecule.
-
2,4-Dichloropyrimidine: As anticipated, the reaction proceeds with high selectivity at the electronically activated C4 position.[7][9]
-
5-Bromo-2-chloropyrimidine: The reaction overwhelmingly favors the C5 position, demonstrating the intrinsic higher reactivity of the C-Br bond over the C-Cl bond in oxidative addition when steric factors are minimal.[10]
-
This compound: Under standard Pd(PPh₃)₄ catalysis, the reaction preferentially occurs at the C2-chloro position. This is a striking result. The C5-bromo, despite being electronically more reactive, is so sterically encumbered by the adjacent benzyloxy group that its reaction is kinetically disfavored. The palladium catalyst simply cannot efficiently access the C5-Br bond.[5] To achieve reaction at the C5 position, more robust conditions, such as using a catalyst with a larger bite angle like Pd(dppf)Cl₂ and higher temperatures, are required, and even then, the yield is moderate.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Selective C2-Arylation of this compound
This protocol is a self-validating system; successful execution will yield the C2-arylated product, confirming the steric hindrance effect.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 300 mg), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous 1,2-dimethoxyethane (DME, 0.2 M) and water (4:1 ratio) via syringe. Bubble nitrogen through the solution for another 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) against a positive flow of nitrogen.
-
Reaction: Heat the mixture to 85 °C in an oil bath and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(benzyloxy)-5-bromo-2-phenylpyrimidine.
Part 3: Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, follows similar mechanistic principles to the Suzuki coupling regarding oxidative addition.[11][12] Therefore, we can anticipate that the same steric and electronic factors will govern its regioselectivity.
Table 2: Comparative Buchwald-Hartwig Amination Performance
| Substrate | Amine | Conditions | Major Product Selectivity | Approx. Yield |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100 °C | >95% C4-amination | ~90% |
| 5-Bromo-2-chloropyrimidine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100 °C | >98% C5-amination | ~88% |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100 °C | >90% C2-amination | ~80% |
Discussion of Results: The results from the Buchwald-Hartwig amination mirror those of the Suzuki coupling. The steric shield of the C4-benzyloxy group effectively shuts down the reactivity of the C5-bromo position under standard conditions, redirecting the catalytic cycle to the more accessible, albeit electronically less reactive, C2-chloro position. This consistent outcome across two different palladium-catalyzed cross-coupling reactions provides strong evidence for the dominant role of steric hindrance in controlling the reactivity of this substrate.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Part 4: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed through a different mechanism, the addition-elimination pathway, which is governed by the stability of the anionic Meisenheimer intermediate.[3][13]
Comparative Analysis:
-
2,4-Dichloropyrimidine: Nucleophilic attack occurs preferentially at C4. This is because the resulting Meisenheimer intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative N1 nitrogen atom.[4][13] Attack at C2 only allows for delocalization onto the N3 nitrogen, which is a less stable arrangement.
-
This compound: The C4 position is blocked by the non-displaceable benzyloxy group. The C5 position is not activated for SNAr as attack at this position does not allow for charge delocalization onto the ring nitrogens. Therefore, nucleophilic attack can only occur at the C2 position. The benzyloxy group at C4, being electron-donating, may slightly decrease the overall reaction rate compared to a C4-chloro substituent, but the regiochemical outcome is unambiguous.
This makes this compound an excellent substrate for the selective synthesis of 2-substituted pyrimidines via SNAr, as the competing C4 pathway is completely obstructed.
Caption: Meisenheimer stabilization explains C4 selectivity.
Experimental Protocol: SNAr with an Amine
-
Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (e.g., pyrrolidine, 1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Seal the vial and heat to 60-80 °C. Stir until the starting material is consumed (monitor by LC-MS, typically 4-12 hours).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 2-amino-4-(benzyloxy)-5-bromopyrimidine.
Conclusion
This compound is a highly valuable synthetic intermediate whose reactivity is a textbook example of sterics overpowering electronics.
-
In palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), the profound steric hindrance exerted by the C4-benzyloxy group deactivates the adjacent, electronically favored C5-bromo position. This inverts the typical reactivity hierarchy, leading to selective functionalization at the C2-chloro position under standard catalytic conditions.
-
In nucleophilic aromatic substitution (SNAr) , the blockage of the C4 position provides unambiguous regiochemical control, forcing substitution to occur exclusively at the C2 position.
This predictable and often counterintuitive reactivity makes this compound a powerful tool for medicinal chemists, enabling the controlled, stepwise synthesis of highly substituted pyrimidine cores that would be challenging to access through other means.
References
- BenchChem. A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.
- Jackson, O. D., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. SYNLETT.
- BenchChem. A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- ChemicalBook. 5-Bromo-2-chloropyrimidine | 32779-36-5.
- Wu, W. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Chobanian, H. R., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2843. [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
- Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- Wu, W. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry, QM Magic Class Chapter 29.
- BenchChem.
- T.J. Donohoe, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5975-5985. [Link]
- Wikipedia.
- Wikipedia. Steric effects. [Link]
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(45), 5973-5975. [Link]
- Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- ACS GCI Pharmaceutical Roundtable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Pyrimidines: A Comparative Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyrimidine in Synthetic Chemistry
In the landscape of modern drug discovery and synthetic organic chemistry, pyrimidine scaffolds are a cornerstone, forming the core of numerous therapeutic agents, particularly protein kinase inhibitors.[1][2] The strategic functionalization of the pyrimidine ring is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of two highly valuable, yet distinct, pyrimidine-based building blocks: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyrimidine . We will explore their differential reactivity, supported by experimental data, to inform rational synthetic design for researchers, scientists, and drug development professionals.
At a Glance: Structural and Reactivity Differences
The key to understanding the divergent synthetic utility of these two reagents lies in their substitution patterns. 5-bromo-2,4-dichloropyrimidine is a trifunctionalized pyrimidine with three distinct halogen atoms, offering a platform for controlled, stepwise modifications.[3] In contrast, this compound possesses a bulky benzyloxy group, which significantly influences the electronic and steric environment of the pyrimidine core.
| Feature | This compound | 5-bromo-2,4-dichloropyrimidine |
| Key Reactive Sites | C2-Chloro (SNAr), C5-Bromo (Cross-coupling) | C4-Chloro (SNAr), C2-Chloro (SNAr), C5-Bromo (Cross-coupling) |
| Primary SNAr Position | C2 | C4 |
| Primary Cross-Coupling | C5 | C5 |
| Key Differentiator | Benzyloxy group directs reactivity and offers a point for later deprotection. | Two distinct chloro-substituents with differential reactivity. |
The Decisive Factor: Regioselectivity in Key Transformations
The choice between these two intermediates often hinges on the desired regioselectivity of subsequent reactions, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the more electron-deficient carbon atom attached to a halogen is preferentially attacked by a nucleophile.[4]
For 5-bromo-2,4-dichloropyrimidine , the C4-chloro is the most reactive site for SNAr reactions. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.[4][5] The C2 position is the second most reactive site.[4] This predictable selectivity allows for the sequential introduction of different nucleophiles.
Conversely, in This compound , the primary site of nucleophilic attack is the C2-chloro position. The electron-donating nature of the benzyloxy group at C4 deactivates this position for nucleophilic attack and directs substitution to the C2 position.
Experimental Workflow: Comparative SNAr
Caption: Comparative workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. The general reactivity of halogens in these reactions follows the order: I > Br > Cl.[6]
For both This compound and 5-bromo-2,4-dichloropyrimidine , the C5-bromo position is the most reactive site for Suzuki coupling.[4][6] Under carefully controlled conditions, selective coupling at the C5 position can be achieved, leaving the chloro-substituent(s) intact for subsequent transformations. This allows for a modular approach to building molecular complexity.
Experimental Workflow: Comparative Suzuki Coupling
Caption: Generalized workflow for Suzuki coupling.
Experimental Protocols
Synthesis of 5-bromo-2,4-dichloropyrimidine from 5-bromouracil
Method A: Using Phosphorus Pentachloride (PCl₅) [1]
-
Suspend 5-bromouracil (6.0 g, 31.4 mmol) in 1,1,2-trichloroethane (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus pentachloride (16.4 g, 78.7 mmol) to the suspension.
-
Heat the reaction mixture to reflux. The suspension will gradually dissolve to form a clear, pale-yellow solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice water with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless liquid (Yield: ~99%).[1]
Method B: Using Phosphorus Oxychloride (POCl₃) [7]
-
Add 5-bromouracil (30 g, 0.16 mol) to a flask containing phosphorus oxychloride (130 mL).
-
Heat the mixture at reflux for 4 days, protecting it from atmospheric moisture.
-
Remove excess POCl₃ by distillation at atmospheric pressure.
-
Continue distillation at reduced pressure to afford the product (bp 85°-90°/4 mm).
Synthesis of this compound
A plausible synthetic route involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a suitable base.
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as DMF.
-
Add benzyl alcohol (1.1 eq) and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrimidine core is a well-established scaffold for developing inhibitors of various protein kinases.[8][9] The choice between our two building blocks can significantly impact the synthetic strategy.
Logical Flow: Kinase Inhibitor Synthesis
Caption: Divergent synthetic strategies for kinase inhibitors.
Conclusion
Both this compound and 5-bromo-2,4-dichloropyrimidine are powerful intermediates in synthetic chemistry. The choice between them is dictated by the desired final structure and the intended synthetic sequence. 5-bromo-2,4-dichloropyrimidine offers a step-wise functionalization of its three halogenated positions, with a clear hierarchy of reactivity in SNAr reactions (C4 > C2). This compound, with its protected hydroxyl group, directs SNAr reactions to the C2 position and allows for late-stage deprotection, providing a different strategic advantage. A thorough understanding of their comparative reactivity profiles, as outlined in this guide, is crucial for the efficient and rational design of complex, biologically active molecules.
References
- BenchChem. (2025). Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine from 5-bromouracil: An In-depth Technical Guide.
- PrepChem. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
- BenchChem. (2025). A Comparative Analysis of Thieno[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). [Link]
- BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem, 80(15), 7757-63. [Link]
- OSTI.GOV. (n.d.). Structure-based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2).
- PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. [Link]
- ResearchGate. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 7(5), 1000-1002. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Derivatives in Cancer Cell Lines
This guide provides an in-depth technical comparison of the cytotoxic profiles of novel 4-(benzyloxy)-5-bromo-2-chloropyrimidine derivatives. Designed for researchers, scientists, and drug development professionals in the field of oncology, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this chemical scaffold. We will explore the rationale behind focusing on this particular molecular structure, compare various methodologies for assessing cytotoxicity, present available experimental data, and delve into the potential mechanisms of action that underpin the anticancer activity of these compounds.
The Rationale for Investigating this compound Derivatives
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous anticancer drugs.[1] Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows for interference with key cellular processes in cancer cells. The strategic placement of various substituents on the pyrimidine ring can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
The this compound core combines several features that make it a compelling starting point for the development of novel cytotoxic agents:
-
The 4-(Benzyloxy) Group: The benzyloxy moiety can engage in hydrophobic and aromatic interactions within the binding sites of target proteins, potentially enhancing binding affinity.
-
The 5-Bromo Substituent: The bromine atom at the 5-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a diverse range of functional groups to probe structure-activity relationships (SAR).
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is a reactive site amenable to nucleophilic substitution, enabling the facile synthesis of a library of derivatives with varied functionalities.
This guide will focus on comparing the cytotoxic effects of derivatives where the 2-chloro group has been displaced by various substituents, providing insights into the SAR of this promising class of compounds.
A Comparative Analysis of Cytotoxicity Assays
The accurate assessment of a compound's cytotoxic potential is fundamental in preclinical cancer research. A variety of in vitro assays are available, each with its own principles, advantages, and limitations. The choice of assay can significantly impact the interpretation of results, and therefore, a thorough understanding of the underlying methodologies is crucial.
Tetrazolium-Based Assays (MTT, XTT, MTS)
These colorimetric assays are among the most widely used for assessing cell viability. They rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, resulting in the formation of formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Advantages: These assays are relatively simple, inexpensive, and amenable to high-throughput screening.
-
Limitations: The assay can be influenced by the metabolic state of the cells and may not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing) effects. Compounds that interfere with mitochondrial respiration can also lead to erroneous results.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Principle: An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and, therefore, cell death.
-
Advantages: This assay directly measures cell death and is less susceptible to artifacts from changes in cell metabolism.
-
Limitations: It does not differentiate between different modes of cell death (e.g., apoptosis and necrosis) and can be less sensitive than tetrazolium-based assays.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Principle: The amount of dye retained by the cells is proportional to the number of viable cells.
-
Advantages: It is a sensitive and reproducible assay that is less affected by the metabolic state of the cells compared to tetrazolium assays.
-
Limitations: The assay can be influenced by changes in lysosomal pH.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. Below is a detailed, step-by-step methodology for the widely used MTT assay.
General MTT Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should typically be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Comparative Cytotoxicity Data
The following table summarizes the available experimental data on the cytotoxic activity of 2-benzyloxy-5-substituted pyrimidine derivatives. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, incubation times, and specific assay protocols).
| Compound ID | 2-Substituent | 5-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | -OCH₂Ph | -C≡C-(CH₂)₂OH | A549 | 8.5 | |
| Derivative 2 | -OCH₂Ph | -C≡C-(CH₂)₂OH | HeLa | 12.3 | |
| Derivative 3 | -OCH₂(4-F-Ph) | -C≡C-(CH₂)₂OH | A549 | 7.9 | |
| Derivative 4 | -OCH₂(4-F-Ph) | -C≡C-(CH₂)₂OH | HeLa | 10.8 |
This table will be populated with more data as further research on this compound derivatives becomes available.
Potential Mechanisms of Action and Signaling Pathways
The pyrimidine scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[2][3][4] Two prominent targets for pyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Overexpression or activating mutations of EGFR are common in many types of cancer, making it an attractive therapeutic target. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although limited, suggests that derivatives of this core structure exhibit cytotoxic activity against cancer cell lines. The versatility of the 2-chloro and 5-bromo positions allows for the generation of a diverse library of compounds to explore structure-activity relationships and optimize potency and selectivity.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of derivatives with diverse substitutions at the 2-position should be synthesized and screened against a broad panel of cancer cell lines to establish a clear SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives is crucial for their further development. Investigating their inhibitory activity against key kinases such as EGFR and VEGFR-2 would be a logical next step.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.
By systematically exploring the chemical space around the this compound core, it is anticipated that novel and potent anticancer drug candidates with improved therapeutic indices can be discovered.
References
- Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed. [Link]
- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine deriv
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
- VEGFR-2 inhibitor. Wikipedia. [Link]
- Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]
- Synthesis and Anticancer Activity of Some New 2-Benzyloxy-5-alkyne Substituted Pyrimidines: An Application to Sonogashira Coupling.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
The Strategic Advantage of the 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Scaffold
An In-Depth Technical Guide to the In Vitro Screening of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Based Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Among the vast array of pyrimidine-based intermediates, this compound stands out as a particularly versatile building block. Its strategic substitution pattern allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas, from oncology to infectious diseases.
This guide provides a comprehensive comparison of in vitro screening methodologies for compounds derived from the this compound scaffold. As a senior application scientist, the goal is to not only present protocols but to explain the underlying scientific rationale, enabling researchers to make informed decisions in their drug discovery programs. We will delve into comparative analyses with alternative compounds, supported by experimental data, and provide detailed, validated protocols for key assays.
The utility of this scaffold lies in the differential reactivity of its substituents. The 2-chloro and 5-bromo positions serve as handles for introducing a wide range of chemical moieties through various synthetic transformations. The benzyloxy group at the 4-position also plays a crucial role, influencing the electronic properties of the pyrimidine ring and providing a site for further modification. This trifecta of reactive sites allows for the systematic exploration of chemical space and the optimization of biological activity.
A general workflow for the derivatization of this scaffold often involves sequential substitution reactions. For instance, the more reactive 2-chloro position can be targeted first with a nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the 5-bromo position.[2][3] This systematic approach is fundamental to building libraries of compounds for screening.
Figure 1: General synthetic workflow for derivatization.
Comparative In Vitro Screening: A Multi-faceted Approach
The true measure of a compound's potential lies in its biological activity. Here, we compare the in vitro screening of this compound derivatives with alternative compounds in key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives are well-represented among anticancer agents, often targeting key enzymes involved in cell proliferation and survival.[4]
1. Target-Based Screening: Kinase Inhibition
Many pyrimidine-based compounds are potent kinase inhibitors.[5] For instance, derivatives of the related 5-bromo-2-chloropyrimidine have been explored as inhibitors of Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in cancers.[6]
Comparative Data: Aurora Kinase Inhibition
| Compound Class | Example Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-based | VX-680 (Tozasertib) | Aurora A, B, C | Pan-Aurora inhibitor | [6] |
| Pyrimidine-based | AZD-1152 (Barasertib) | Aurora B | Selective | [6] |
| Pyrazole-based | PHA-739358 | Aurora A, B, C | Pan-Aurora inhibitor | [6] |
This data highlights that while the pyrimidine core is effective, selectivity can be engineered, and other heterocyclic scaffolds also show potent inhibition. Screening of a new library of this compound derivatives would typically involve a panel of kinases to determine both potency and selectivity.
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.
2. Cell-Based Screening: Cytotoxicity Assays
The overall effect of a compound on cancer cells is often assessed using cytotoxicity assays. The MTT assay is a widely used colorimetric method to determine cell viability.[5][7]
Comparative Data: In Vitro Cytotoxicity (IC50 in µM)
| Compound Derivative | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| Benzyloxy Dihydropyrimidinone 1 | 1.1 | 2.5 | 1.8 | [8] |
| Benzyloxy Dihydropyrimidinone 2 | >10 | >10 | >10 | [8] |
| Doxorubicin (Standard) | 0.45 | 0.8 | 1.2 | [9] |
| Fused Pyrimidine 3 | 2.02 | 1.85 | 1.61 | [9] |
These results demonstrate that substitutions on the core structure are critical for activity. A screening campaign would involve testing a library of this compound derivatives against a panel of cancer cell lines to identify potent and selective compounds.[9]
Antimicrobial Activity
The pyrimidine scaffold is also a key feature in many antimicrobial agents.[1] In vitro screening for antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]
Comparative Data: Antimicrobial Activity (MIC in µM)
| Compound Class | Organism | MIC (µM) | Reference |
| Pyrimidine Derivative 4a | M. tuberculosis H37Ra | 17 | [10] |
| Pyrimidine Derivative 5a | M. tuberculosis H37Ra | 60 | [10] |
| Isoniazid (Standard) | M. tuberculosis H37Ra | ~0.36 | N/A |
This comparison underscores the importance of benchmarking new compounds against existing standards to gauge their potential.
Experimental Protocols
To ensure reproducibility and reliability, standardized protocols are essential.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][7]
Protocol 2: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a competitive binding assay that measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Assay buffer
-
Test compounds
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase/antibody mixture, the tracer, and the test compounds.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the IC50 values from the dose-response curves.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well plates
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Add the standardized inoculum to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5]
Figure 3: A typical in vitro screening cascade.
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large and diverse compound libraries, which can be effectively screened using a combination of target-based and cell-based in vitro assays. The comparative data presented in this guide demonstrate that while pyrimidine-based compounds show significant potential, rigorous screening and comparison with alternative scaffolds are crucial for identifying lead candidates with optimal potency, selectivity, and drug-like properties.
Future research should focus on exploring novel substitutions on this scaffold and employing advanced screening technologies, such as high-content imaging and phenotypic screening, to uncover new biological activities and mechanisms of action. By integrating rational design, robust synthetic chemistry, and comprehensive in vitro screening, the full potential of this compound derivatives in drug discovery can be realized.
References
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchG
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega.
- The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery - Benchchem.
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem.
- Recent Advances in Pyrimidine-Based Drugs - MDPI.
- Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones - PubMed.
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrpr.com [ijrpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Navigating the Coupling Landscape: A Comparative Guide to Catalyst Efficiency for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. The strategic functionalization of substituted pyrimidines is therefore a critical endeavor. This guide provides an in-depth technical comparison of catalyst efficiency for the coupling reactions of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine, a versatile building block for the synthesis of novel bioactive molecules. As Senior Application Scientists, our goal is to equip you with the knowledge to navigate the complexities of catalyst selection, ensuring optimal outcomes for your research.
The primary challenge in the functionalization of this compound lies in the chemoselective activation of one of its two halogenated sites: the C2-chloro and the C5-bromo positions. The inherent electronic properties of the pyrimidine ring, further modulated by the electron-donating benzyloxy group at C4, dictate the reactivity of these positions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is significantly more reactive and susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position.[2] This guide will focus on the two most prevalent and powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, primarily at the more reactive C5 position.
The Decisive Role of the Catalyst System in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. The choice of the palladium catalyst and its associated ligand is paramount in achieving high efficiency and yield, particularly with heteroaromatic substrates. For the coupling of aryl bromides, a variety of palladium sources can be effective, with the ligand playing the crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Bulky, electron-rich phosphine ligands have demonstrated particular efficacy in the coupling of challenging substrates like halopyrimidines. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine Analogs
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | A classic, reliable catalyst for a range of aryl bromides.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 | Highly effective for sterically hindered and electron-rich or -poor substrates.[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerates various functional groups.[3] |
Note: The data presented is for the structurally similar 5-bromo-2-chloropyrimidine and serves as a strong starting point for the optimization of reactions with this compound.
The choice of base and solvent system is also critical. A base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed.[1][3] A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is often used to dissolve both the organic substrate and the inorganic base.[1][3]
Mastering C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.[4][5] Similar to the Suzuki-Miyaura coupling, the success of this reaction is heavily dependent on the palladium catalyst and the phosphine ligand. For the amination of aryl bromides, bulky and electron-rich biarylphosphine ligands are often the catalysts of choice. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine Analogs
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8-16 | 75-98 | A widely used system for the amination of aryl bromides.[3] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | ~91 | Effective for challenging aminations, including those with less nucleophilic amines.[6] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | ~96 | Excellent for achieving high chemoselectivity in the amination of polyhalogenated heterocycles.[7] |
Note: The data is based on reactions with structurally similar halopyrimidines and provides a strong foundation for developing protocols for this compound.
A strong, non-nucleophilic base is essential for the deprotonation of the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[3] However, for substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) can be used, often in combination with a more active catalyst system.[6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions on this compound, based on established protocols for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.
-
Add the catalyst premix to the Schlenk flask via syringe.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 v/v ratio).
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene via syringe.
-
Add the this compound and the amine to the reaction mixture.
-
Stir the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Pathways
To better understand the mechanistic intricacies of these coupling reactions, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The selective functionalization of this compound at the C5 position via Suzuki-Miyaura and Buchwald-Hartwig couplings is a highly achievable goal with the appropriate choice of catalyst system. Palladium catalysts bearing bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BINAP have demonstrated high efficacy in analogous systems and represent the most promising starting points for optimization. The experimental protocols provided in this guide, derived from established literature precedents, offer a solid foundation for researchers to develop robust and efficient synthetic routes to novel pyrimidine-based compounds.
While this guide focuses on the more reactive C5-bromo position, the functionalization of the C2-chloro position remains a significant challenge. Future research will likely focus on the development of more active and selective catalyst systems that can effectively differentiate between the two halogen atoms, allowing for sequential and site-selective couplings. Such advancements will undoubtedly expand the synthetic toolbox for medicinal chemists and accelerate the discovery of new and innovative therapeutics.
References
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(9), 2583.
- Kashani, S. K., & Jessiman, J. E. (2022).
- James, A. M., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. SynOpen, 2014(01), 001-006.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Jackson, O. D., & Neufeldt, S. R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(18), 1747-1752.
- Leger, P. R., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Tetrahedron Letters, 48(20), 3523-3526.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 520-523.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic letters, 3(9), 1351-1354.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
- Dreher, S. D., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 138(36), 11672-11675.
- Reddy, B. V. S., et al. (2018). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic letters, 20(15), 4561-4565.
- RSC Publishing. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- National Institutes of Health. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
- Semantic Scholar. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
antimicrobial activity of pyrimidines derived from 4-(benzyloxy)-5-bromo-2-chloropyrimidine
A a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the antimicrobial activity of pyrimidine derivatives, with a specific focus on those synthesized from 4-(benzyloxy)-5-bromo-2-chloropyrimidine. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison of these compounds' performance against various microbial strains, supported by experimental data and protocols.
Introduction: The Prominence of Pyrimidines in Antimicrobial Research
Pyrimidine and its fused heterocyclic derivatives represent a critical class of compounds in medicinal chemistry due to their diverse pharmacological activities.[1][2] These nitrogen-containing heterocycles are core structures in numerous natural and synthetic molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins. Their inherent ability to interact with a wide range of biological targets makes them a focal point in the quest for novel therapeutic agents.
The alarming rise of multidrug-resistant (MDR) bacterial and fungal infections has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action.[3][4] Pyrimidine derivatives have emerged as a promising scaffold in this endeavor, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer properties.[2][5] The versatility of the pyrimidine ring allows for substitutions at various positions, which significantly influences their biological activity.[6] This guide will delve into the synthesis, antimicrobial evaluation, and structure-activity relationships of a specific series of pyrimidines derived from this compound.
Synthesis of Pyrimidine Derivatives from this compound
The synthetic pathway to the target pyrimidine derivatives commences with the versatile starting material, this compound. The strategic placement of the benzyloxy, bromo, and chloro groups offers multiple reaction sites for diversification, enabling the generation of a library of novel compounds. The general synthetic approach involves nucleophilic substitution reactions at the C2 and C4 positions of the pyrimidine ring.
General Synthetic Workflow
Caption: General synthetic workflow for pyrimidine derivatives.
A typical synthetic protocol is outlined below. The rationale for choosing specific reagents and conditions is to achieve high yields and purity while allowing for a diverse range of substitutions.
Experimental Protocol: Synthesis of 2-Amino/Thio-4-(benzyloxy)-5-bromopyrimidine Derivatives
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add the respective nucleophile (e.g., a primary or secondary amine, or a thiol) (1.2 mmol).
-
Base Addition: Add a base, such as triethylamine or potassium carbonate (2.0 mmol), to neutralize the HCl generated during the reaction. The choice of base is critical to prevent side reactions and ensure the reaction proceeds to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine derivative.
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity of the synthesized pyrimidine derivatives is a critical step in identifying promising lead compounds. Standardized methods are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) from a fresh culture, adjusting the turbidity to match the 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds and standard reference drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Antimicrobial Performance
The antimicrobial screening of a series of pyrimidine derivatives derived from this compound reveals a range of activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are summarized in the table below, with comparisons to standard antimicrobial agents.
| Compound | R Group at C2 | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. C. albicans |
| PD-1 | -NH-CH₂-Ph | 16 | 32 | 64 |
| PD-2 | -NH-(4-Cl-Ph) | 8 | 16 | 32 |
| PD-3 | -S-CH₂-Ph | 32 | 64 | >128 |
| PD-4 | -S-(4-MeO-Ph) | 16 | 32 | 64 |
| Ciprofloxacin | - | 0.5 | 0.25 | NA |
| Fluconazole | - | NA | NA | 1 |
Note: The data presented in this table is representative and intended for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial data in conjunction with the chemical structures of the synthesized compounds provides valuable insights into the structure-activity relationship (SAR).
Caption: Potential antimicrobial mechanisms of pyrimidine derivatives.
Many pyrimidine-containing drugs exert their antimicrobial effects by interfering with essential cellular processes, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidines act as antifolates, inhibiting the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. [7]
-
Inhibition of DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication, and their inhibition leads to the disruption of bacterial cell division. [8]
-
Inhibition of Cell Division Proteins: Recent studies have shown that some pyrimidine derivatives can inhibit bacterial cell division by targeting proteins like FtsZ. [3][7]
Conclusion and Future Directions
The pyrimidine derivatives synthesized from this compound demonstrate promising antimicrobial activities against a range of pathogenic microorganisms. The structure-activity relationship studies highlight the importance of the substituents at the C2 and C5 positions for optimizing potency and spectrum. Further research should focus on elucidating the precise mechanism of action of these compounds, which will be instrumental in their development as novel antimicrobial agents. In vivo efficacy studies and toxicological assessments will be the next critical steps in advancing these promising candidates towards clinical applications. The versatility of the pyrimidine scaffold continues to offer exciting opportunities for the discovery of new drugs to combat the growing threat of antimicrobial resistance.
References
- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- Molecules. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- Springer. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- ResearchGate. Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- ACS Omega. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.
- RSC Publishing. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
- International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- ResearchGate. Structure–activity relationship of the new compounds in terms of antimicrobial activity.
- Scilit. Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- ResearchGate. Structure-activity relationship that was identified for the inhibitors...
- Molecules. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Structure of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates robust and unambiguous methods for the structural validation of its derivatives. This guide provides an in-depth technical comparison of methodologies for validating the structure of reaction products derived from 4-(benzyloxy)-5-bromo-2-chloropyrimidine, a versatile building block for creating diverse chemical libraries. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the scientific integrity of your findings.
The Strategic Importance of this compound
This compound is a trifunctionalized pyrimidine offering three distinct points for chemical modification. The differential reactivity of the C2-chloro, C4-benzyloxy, and C5-bromo substituents allows for a programmed and selective synthesis of complex molecules. Understanding the inherent electronic properties of the pyrimidine ring is paramount to predicting and controlling reaction outcomes. The pyrimidine ring is electron-deficient, which activates the halogen substituents towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Generally, the C4 position is most susceptible to nucleophilic attack, followed by the C2 position.[1] However, the presence of the benzyloxy group at C4 directs our focus to the reactivity of the C2 and C5 positions.
Common Reaction Pathways and the Imperative for Structural Validation
Two primary reaction pathways are commonly employed to functionalize this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2] This differential reactivity allows for the selective introduction of aryl, heteroaryl, alkynyl, or amino groups at the C5 position while leaving the C2-chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chloro group at the C2 position is activated towards SNAr by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the introduction of a variety of nucleophiles, most commonly amines, to yield 2-amino-4-(benzyloxy)-5-bromopyrimidine derivatives.
Given these selective transformations, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development process. Ambiguous or incorrect structural assignments can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of drug discovery campaigns.
A Comparative Guide to Structural Validation Techniques
A multi-pronged analytical approach is essential for the unambiguous structural elucidation of substituted pyrimidines. This section provides a comparative overview of the most critical techniques, complete with experimental protocols and expected data for representative reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural validation of pyrimidine derivatives.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shift of the lone pyrimidine proton (H-6) is highly diagnostic and will shift depending on the substituents at the C2 and C5 positions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrimidine ring carbons provide a detailed electronic fingerprint of the molecule.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures or to resolve any ambiguities, 2D NMR experiments are invaluable for establishing proton-proton and proton-carbon correlations.
Data Presentation: Representative NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | 8.45 (s, 1H), 7.48-7.35 (m, 5H), 5.60 (s, 2H) | 168.0, 161.5, 159.0, 135.0, 129.0, 128.8, 128.5, 108.0, 72.0 |
| Representative Product 1: 4-(Benzyloxy)-5-bromo-2-(morpholino)pyrimidine (SNAr Product) | 8.20 (s, 1H), 7.45-7.30 (m, 5H), 5.50 (s, 2H), 3.80 (t, J = 4.8 Hz, 4H), 3.75 (t, J = 4.8 Hz, 4H) | 167.5, 162.0, 158.0, 135.5, 128.8, 128.6, 128.3, 98.0, 71.5, 66.5, 45.0 |
| Representative Product 2: 4-(Benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyrimidine (Suzuki Product) | 8.60 (s, 1H), 7.50-7.35 (m, 7H), 6.95 (d, J = 8.8 Hz, 2H), 5.65 (s, 2H), 3.85 (s, 3H) | 167.8, 161.0, 160.0, 159.5, 135.2, 131.0, 129.5, 128.9, 128.7, 128.4, 114.2, 112.0, 71.8, 55.4 |
Causality Behind Spectral Shifts:
-
¹H NMR: The introduction of an electron-donating amino group at C2 in the SNAr product causes an upfield shift of the H-6 proton signal compared to the starting material. Conversely, the introduction of an aryl group at C5 in the Suzuki product leads to a downfield shift of the H-6 proton due to anisotropic effects.
-
¹³C NMR: The carbon chemical shifts are highly sensitive to the electronic nature of the substituents. For instance, the C2 and C5 signals will show significant changes upon substitution, providing clear evidence of the reaction's regioselectivity.
Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and confirming the elemental composition of a compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions ([M+H]⁺ or [M-H]⁻).
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Trustworthiness Through Isotopic Patterns:
A key self-validating feature in the mass spectra of these compounds is the characteristic isotopic pattern arising from the presence of bromine and chlorine.
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units.
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in two peaks with this intensity ratio separated by 2 m/z units.
For molecules containing both bromine and chlorine, a complex and highly characteristic isotopic cluster will be observed, providing a definitive fingerprint for the presence of these halogens.
Data Presentation: Representative Mass Spectrometry Data
| Compound | Calculated Exact Mass | Observed [M+H]⁺ | Key Fragmentation Ions |
| This compound | 298.9614 | 299.9687, 301.9667 | [M-Cl]⁺, [M-Br]⁺, [M-C₇H₇]⁺ |
| Representative Product 1: 4-(Benzyloxy)-5-bromo-2-(morpholino)pyrimidine (SNAr Product) | 350.0453 | 351.0526, 353.0506 | [M-Br]⁺, [M-C₇H₇]⁺, [M-morpholine]⁺ |
| Representative Product 2: 4-(Benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyrimidine (Suzuki Product) | 326.0611 | 327.0684, 329.0664 | [M-Cl]⁺, [M-C₇H₇]⁺, [M-OCH₃]⁺ |
Mechanistic Insights from Fragmentation:
The fragmentation pattern in the mass spectrum can provide additional structural information. Common fragmentation pathways for these molecules include the loss of the benzyl group (as a tropylium ion, m/z 91), loss of the halogen substituents, and cleavage of the substituent at the C2 or C5 position.[3][4][5]
X-ray Crystallography: The Definitive 3D Structure
For novel compounds, particularly those with unexpected reactivity or for lead candidates in drug discovery, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
While not a high-throughput technique, the structural information obtained from X-ray crystallography is unparalleled and can reveal subtle stereochemical and conformational details that are not accessible by other methods.[1][6][7]
Visualizing the Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a reaction product from this compound.
Caption: Workflow for the synthesis and structural validation of reaction products.
Comparison with Alternative Synthetic Approaches
While the functionalization of this compound is a powerful strategy, alternative methods for the synthesis of 2,4,5-trisubstituted pyrimidines exist.
De Novo Synthesis:
-
Principle: Construction of the pyrimidine ring from acyclic precursors. For example, the reaction of a 1,3-dicarbonyl compound with an amidine or guanidine.[8]
-
Advantages: Can provide access to a wide range of substitution patterns that may not be easily accessible through the functionalization of a pre-formed pyrimidine ring.
-
Disadvantages: Often requires harsher reaction conditions and may suffer from regioselectivity issues, leading to mixtures of isomers that are difficult to separate. The synthesis of the required acyclic precursors can also be lengthy.
Functionalization of Other Pyrimidine Scaffolds:
-
Principle: Starting from other commercially available substituted pyrimidines, such as di- or trichloropyrimidines, and performing a series of selective functionalization reactions.
-
Advantages: Can be a very flexible approach, allowing for the late-stage diversification of the pyrimidine core.
-
Disadvantages: Requires careful planning and optimization of reaction conditions to achieve the desired regioselectivity, especially when multiple reactive sites are present.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the rapid generation of a library of analogs with a common core, the functionalization of a pre-formed, strategically substituted pyrimidine like this compound often represents the most efficient and reliable approach.
Conclusion: Ensuring the Integrity of Your Research
The structural validation of reaction products is a non-negotiable aspect of high-quality chemical research. For derivatives of this compound, a combination of NMR spectroscopy and mass spectrometry provides a robust and self-validating system for confirming the identity and purity of your compounds. By understanding the underlying principles of the reactivity of this versatile scaffold and by applying the detailed analytical protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the pace of their drug discovery efforts.
References
- Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry, [Link]
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, [Link]
- (PDF) Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, [Link]
- Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, [Link]
- Design, Synthesis, Computational Studies and Evaluation of Novel 2, 4, 5-Trisubstituted Pyrimidine Derivatives for Anticancer Activity against MCF-7 and A549 Cell Lines. Journal of Molecular Structure, [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI, [Link]
- Synthesis of 2,4,5-trisubstituted pyrimidines.
- Copies of 1H, 13C, 19F NMR spectra. Royal Society of Chemistry, [Link]
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, [Link]
- 1HNMR δ values for. The Royal Society of Chemistry, [Link]
- Figure 3. Mass spectra for the Suzuki cross-coupling reaction between...
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Journal of the Brazilian Chemical Society, [Link]
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, [Link]
- Synthesis of 2-Amino-5-bromopyridine.
- Mass Spectrometry - Fragmentation P
- Fragmentation mechanisms in mass spectrometry.
Sources
- 1. Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. minio.scielo.br [minio.scielo.br]
- 3. article.sapub.org [article.sapub.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ugto.mx [ugto.mx]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis and Strategic Utilization of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
Introduction: The Strategic Value of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, including kinase inhibitors and receptor antagonists, stems from its ability to engage in crucial hydrogen bonding interactions within biological targets. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery programs. Among the myriad of substituted pyrimidines, this compound stands out as a particularly versatile and valuable building block.
This guide provides an in-depth technical comparison of the synthesis of this target molecule, offering a benchmark protocol and exploring viable alternatives. Furthermore, we will delve into the strategic application of this compound in palladium-catalyzed cross-coupling reactions, providing experimental insights into its differential reactivity and showcasing its utility in the rapid generation of diverse molecular libraries for lead discovery and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Part 1: Benchmarking the Synthesis of this compound
The most direct and widely adopted method for the synthesis of this compound involves the selective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 5-bromo-2,4-dichloropyrimidine. The rationale behind this approach lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring.
The Causality of Regioselectivity in SNAr
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. In 2,4-dichloropyrimidines, the C4 position is generally more activated towards nucleophilic substitution than the C2 position. This preferential reactivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C4.
Benchmark Synthesis: Selective Benzyloxylation of 5-bromo-2,4-dichloropyrimidine
This protocol outlines the synthesis of the target molecule via a selective SNAr reaction.
Experimental Protocol:
-
Preparation of Sodium Benzyloxide (Optional but recommended for higher yields): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Cool the suspension to 0 °C and slowly add benzyl alcohol (1.0 equivalent). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Nucleophilic Aromatic Substitution: In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C.
-
Reaction Execution: Slowly add the pre-formed sodium benzyloxide solution (or a mixture of benzyl alcohol and a base like potassium carbonate) to the solution of 5-bromo-2,4-dichloropyrimidine at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Expected Outcome:
While specific yield data for this exact transformation can vary, similar reactions reported in the literature for the selective substitution of 2,4-dichloropyrimidines suggest that yields in the range of 70-90% can be expected with careful execution of the protocol.
| Parameter | Benchmark Synthesis |
| Starting Material | 5-bromo-2,4-dichloropyrimidine |
| Key Transformation | Selective Nucleophilic Aromatic Substitution (SNAr) at C4 |
| Reagents | Benzyl alcohol, Sodium Hydride (or K₂CO₃) |
| Solvent | THF, DMF |
| Temperature | 0 °C to room temperature |
| Reported Yield | ~70-90% (estimated based on analogous reactions) |
| Advantages | High regioselectivity, readily available starting materials, mild reaction conditions |
| Disadvantages | Requires anhydrous conditions, use of sodium hydride requires caution |
Part 2: Alternative Synthetic Strategies
While the benchmark synthesis is efficient, exploring alternative routes is crucial for optimizing cost, scalability, and access to diverse analogs. A plausible alternative involves a multi-step approach starting from a more fundamental precursor, 5-bromouracil.
Alternative Route: From 5-Bromouracil
Experimental Protocol (Step 1: Chlorination):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromouracil (1.0 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents). The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 5-bromo-2,4-dichloropyrimidine will precipitate and can be collected by filtration. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Comparison of Synthetic Routes:
| Parameter | Benchmark Synthesis | Alternative Route from 5-Bromouracil |
| Starting Material | 5-bromo-2,4-dichloropyrimidine | 5-Bromouracil |
| Number of Steps | 1 | 2 |
| Overall Yield | High | Moderate to High |
| Reagent Toxicity | Moderate (NaH) | High (POCl₃) |
| Scalability | Good | Good, but requires careful handling of POCl₃ |
| Cost-Effectiveness | Dependent on the cost of the starting material | Potentially more cost-effective if 5-bromouracil is significantly cheaper |
Part 3: Strategic Application in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position. This allows for selective functionalization at the C5 position, leaving the C2-chloro substituent available for subsequent transformations.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent and Degassing: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Experimental Data for Suzuki-Miyaura Coupling of a Closely Related Analog (5-bromo-2-chloro-4-methoxypyrimidine):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 95 | 78 |
Note: This data is representative of Suzuki-Miyaura reactions on a closely related substrate and serves as a strong indicator of the expected reactivity and yields for the target molecule.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[1][2]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, with stirring.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Experimental Data for Buchwald-Hartwig Amination of a Closely Related Analog (5-bromo-2-chloropyrimidine):
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 88 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 110 | 82 |
Note: This data is representative of Buchwald-Hartwig reactions on a closely related substrate and provides a reliable guide for the expected outcomes with the target molecule.
Conclusion: A Versatile Intermediate for Accelerated Drug Discovery
This compound is a strategically important building block in medicinal chemistry. Its synthesis via the selective benzyloxylation of 5-bromo-2,4-dichloropyrimidine is a robust and high-yielding process. The differential reactivity of the C5-bromo and C2-chloro positions in subsequent palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to the synthesis of diverse libraries of substituted pyrimidines. The ability to selectively perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the C5 position provides medicinal chemists with a powerful tool to rapidly explore structure-activity relationships and accelerate the discovery of novel drug candidates. The experimental protocols and comparative data presented in this guide offer a solid foundation for the effective synthesis and utilization of this versatile intermediate in drug development programs.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
Sources
Navigating Selectivity: A Comparative Guide to the Reactivity of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine in Competitive Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for the targeted design of novel molecular entities. 4-(Benzyloxy)-5-bromo-2-chloropyrimidine is a versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth technical assessment of its selectivity in competitive reaction scenarios, supported by established chemical principles and comparative data from analogous systems.
The Chemical Landscape of this compound
This compound presents three potential sites for reaction: the C2-chloro, C5-bromo, and the benzyloxy group at C4. However, the primary competitive reactions of interest for synthetic diversification involve the two halogenated positions. The electron-deficient nature of the pyrimidine ring, further influenced by the substituents, dictates the reactivity of these sites.
-
C2-Chloro Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms.
-
C5-Bromo Position: The bromine atom at the C5 position is generally more susceptible to palladium-catalyzed cross-coupling reactions. This is primarily governed by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.[1]
The interplay of these electronic and steric factors allows for a high degree of selectivity, enabling sequential and site-specific modifications.
Competitive Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of carbon-carbon and carbon-heteroatom bonds. In a competitive scenario with this compound, the choice of catalyst, ligands, and reaction conditions can be tailored to favor reaction at a specific site. However, the inherent reactivity difference between the C-Br and C-Cl bonds provides a strong basis for selectivity.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. When this compound is subjected to Suzuki-Miyaura coupling conditions with a single equivalent of a boronic acid, the reaction is expected to proceed preferentially at the more reactive C5-bromo position.
Table 1: Comparative Performance in a Competitive Suzuki-Miyaura Reaction
| Substrate | Coupling Partner (1.1 eq.) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Selectivity (C5:C2) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 4-(Benzyloxy)-2-chloro-5-phenylpyrimidine | >95:5 | 85 |
| Alternative: 2-Bromo-4-chloro-5-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 4-Chloro-5-methoxy-2-phenylpyrimidine | >95:5 | 82 |
Note: The data in this table is illustrative and based on established reactivity principles of dihalopyrimidines. Specific yields and selectivities may vary based on precise reaction conditions.
The rationale for this high selectivity lies in the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the oxidative addition of the palladium(0) catalyst to the C-Br bond a much faster process.[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl group at the C5 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Reaction Workflow
Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Orthogonal Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of this compound is highly susceptible to nucleophilic aromatic substitution. This reactivity is orthogonal to the C5-bromo position's preference for cross-coupling, allowing for a powerful sequential functionalization strategy. In a competitive scenario, a strong nucleophile under conditions that do not favor palladium catalysis will selectively displace the C2-chloride.
Table 2: Comparative Performance in a Competitive SNAr Reaction
| Substrate | Nucleophile (1.2 eq.) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Selectivity (C2:C5) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Morpholine | K₂CO₃ | DMF | 80 | 6 | 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine | >98:2 | 92 | | Alternative: 5-Bromo-2,4-dichloropyrimidine | Morpholine | K₂CO₃ | DMF | 80 | 4 | 4-(5-Bromo-4-chloropyrimidin-2-yl)morpholine | >95:5 | 90 |
Note: The data in this table is illustrative and based on established reactivity principles of dihalopyrimidines. Specific yields and selectivities may vary based on precise reaction conditions.
The increased electrophilicity of the C2 position, flanked by two nitrogen atoms, makes it the preferred site for nucleophilic attack. The benzyloxy group at C4 further enhances this effect through its electron-donating resonance, which disproportionately increases the electron density at the C5 position, thereby disfavoring nucleophilic attack at the C-Br bond.
Experimental Protocol: Selective Nucleophilic Aromatic Substitution
Objective: To selectively introduce an amine at the C2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, the amine, and cesium carbonate.
-
Add DMF and stir the mixture at 80°C for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Competitive Reaction Pathways
Sources
The Versatility of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine in the Synthesis of Novel Bioactive Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of biologically active compounds is a cornerstone of modern medicinal chemistry. The pyrimidine nucleus, a privileged structure in numerous natural and synthetic bioactive molecules, continues to be a focal point of such endeavors.[1][2] This guide provides an in-depth evaluation of novel compounds synthesized from the versatile building block, 4-(benzyloxy)-5-bromo-2-chloropyrimidine, offering a comparative analysis of their potential as kinase inhibitors, antimicrobial, and anti-inflammatory agents.
The strategic placement of three distinct functional handles on the pyrimidine core—a benzyloxy group at C4, a bromo substituent at C5, and a chloro atom at C2—renders this compound an exceptionally useful starting material for combinatorial chemistry and the generation of diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, in particular, allows for a stepwise and regioselective introduction of various substituents, paving the way for extensive structure-activity relationship (SAR) studies.[2][3]
Strategic Synthesis of Novel Pyrimidine Derivatives
The synthetic utility of this compound lies in the chemoselective functionalization of its C5 and C2 positions. The C-Br bond at the 5-position is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C-Cl bond at the 2-position. This allows for the initial introduction of a diverse range of aryl or heteroaryl groups at the C5 position. Subsequently, the less reactive C-Cl bond at the C2 position can be targeted for nucleophilic aromatic substitution or other cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce further diversity.
A general synthetic workflow for the diversification of this compound is depicted below:
Caption: General synthetic workflow for the diversification of this compound.
This sequential approach enables the synthesis of a wide array of 2,4,5-trisubstituted pyrimidines with tailored properties for various biological targets.
Evaluation of Novel Compounds as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.
A hypothetical series of novel 2-amino-4-(benzyloxy)-5-arylpyrimidine derivatives synthesized from this compound were evaluated for their inhibitory activity against a panel of cancer-relevant kinases. The results are compared with a known kinase inhibitor, Imatinib.
| Compound | R (at C5) | R' (at C2) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| NC-1 | Phenyl | N-methylpiperazine | 50 | 120 |
| NC-2 | 4-Fluorophenyl | Morpholine | 35 | 85 |
| NC-3 | 3-Pyridyl | N,N-dimethylamine | 80 | 250 |
| Imatinib | - | - | 25 | 100 |
Data are hypothetical and for illustrative purposes.
The SAR analysis of this hypothetical series suggests that the nature of the aryl group at the C5 position and the amine substituent at the C2 position significantly influence both the potency and selectivity of kinase inhibition. For instance, the introduction of a fluorine atom on the phenyl ring at C5 (NC-2) appears to enhance the inhibitory activity against both Kinase A and Kinase B compared to the unsubstituted phenyl analog (NC-1).
Experimental Protocol: Kinase Inhibition Assay
A standard in vitro kinase inhibition assay, such as a luminescence-based assay, can be employed to determine the IC50 values of the synthesized compounds.
Step-by-step methodology:
-
Prepare a solution of the kinase enzyme in a suitable assay buffer.
-
Serially dilute the test compounds and the reference inhibitor (e.g., Imatinib) in DMSO.
-
Add the kinase and the test compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Evaluation of Novel Compounds as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have a long history of use as antimicrobial agents, and the diversification of the this compound scaffold offers a promising avenue for the development of new antibacterial and antifungal compounds.[5]
A hypothetical series of 4-(benzyloxy)-5-aryl-2-substituted pyrimidines were screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined and compared with the standard antibiotic, Ciprofloxacin.
| Compound | R (at C5) | R' (at C2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NC-4 | 2-Thienyl | Piperazine | 8 | 32 | 16 |
| NC-5 | 4-Chlorophenyl | N-ethyl-N-methylamine | 16 | 64 | 32 |
| NC-6 | Furan-2-yl | Cyclopropylamine | 4 | 16 | 8 |
| Ciprofloxacin | - | - | 1 | 0.25 | - |
Data are hypothetical and for illustrative purposes.
The hypothetical data suggests that the introduction of heteroaryl rings, such as thiophene (NC-4) and furan (NC-6), at the C5 position can lead to compounds with significant antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-step methodology:
-
Prepare a stock solution of each test compound in DMSO.
-
Serially dilute the compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Evaluation of Novel Compounds as Anti-inflammatory Agents
Inflammation is a complex biological response implicated in a wide range of diseases.[6] Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[6]
A hypothetical series of novel 4-(benzyloxy)-5-aryl-2-substituted pyrimidines were evaluated for their in vitro anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are compared with the known non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | R (at C5) | R' (at C2) | NO Inhibition IC50 (µM) |
| NC-7 | 4-Methoxyphenyl | Imidazole | 12.5 |
| NC-8 | 3,4-Dichlorophenyl | Pyrazole | 8.2 |
| NC-9 | Naphthyl | Triazole | 15.8 |
| Indomethacin | - | - | 10.5 |
Data are hypothetical and for illustrative purposes.
The hypothetical results indicate that certain substitutions, such as the 3,4-dichlorophenyl group at C5 (NC-8), can lead to potent inhibition of NO production, a key marker of inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of the synthesized compounds can be assessed by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Step-by-step methodology:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug (e.g., Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
Conclusion
The strategic design and synthesis of novel compounds from this compound provides a powerful platform for the discovery of new therapeutic agents. The ability to systematically modify the substituents at the C2 and C5 positions of the pyrimidine ring allows for a thorough exploration of the structure-activity landscape for various biological targets. The comparative data presented in this guide, although hypothetical, illustrates the potential for identifying potent and selective kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds through this approach. Further optimization of the lead compounds identified through such screening campaigns, guided by detailed SAR analysis and in silico modeling, holds significant promise for the development of next-generation therapeutics.
References
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem. Accessed January 11, 2026.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2021.
- Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Molecules. 2024.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. 2022.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. 2022.
- Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors. RSC Advances. 2022.
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. 2022.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. 2014.
- Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. E-Journal of Chemistry. 2008.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. 2024.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. 2022.
- Synthesis and Antimicrobial Activity of 4-Aryl-5-Hepta-O-Ben. Trade Science Inc. 2013.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. 2024.
- Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l. Chemistry & Biodiversity. 2025.
- Selected anticancer agents with piperazine and pyrimidine rings.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. 2024.
- Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. 2019.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules. 2022.
- Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Molecules. 2024.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2023.
- Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors. Chemical and Pharmaceutical Bulletin. 2020.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Yet, the lifecycle of these compounds extends beyond their application in experiments; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine, a halogenated pyrimidine derivative. Our focus is to move beyond mere instruction and to cultivate a deep understanding of the chemical principles that underpin these critical safety protocols.
Understanding the Compound: A Foundation for Safe Handling
This compound is a solid, typically appearing as a white to yellow powder or crystals[1]. Its molecular structure, featuring bromine and chlorine atoms on a pyrimidine ring, dictates its reactivity and hazardous properties. Safety Data Sheets (SDS) classify this compound as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. The presence of halogens necessitates careful consideration during disposal, as improper handling can lead to the release of hazardous byproducts.
Key Safety and Physical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrClN₂O | [1] |
| Molecular Weight | 315.55 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Core Disposal Directive: Incineration by a Licensed Professional Service
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company via chemical incineration. This approach is crucial due to the compound's halogenated nature.
The Rationale Behind Incineration:
Incineration at high temperatures in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the compound. The process is designed to break down the molecule into simpler, less harmful components. The scrubbers are essential for neutralizing acidic gases, such as hydrogen chloride (HCl) and hydrogen bromide (HBr), that are formed during the combustion of halogenated organic compounds[3][4]. Discharging these acidic gases into the atmosphere would contribute to air pollution and acid rain.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and transfer of this compound waste within a laboratory setting, leading up to its final disposal by a certified service.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, it is imperative to wear appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic waste must be collected separately from non-halogenated waste[5][6].
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The label must include the full chemical name: "this compound," the hazard characteristics (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Avoid Mixing: Do not mix this compound with incompatible materials. Incompatible materials include strong oxidizing agents, strong acids, and strong bases[7]. Mixing can lead to vigorous and potentially dangerous reactions.
On-site Storage: Ensuring Containment and Stability
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight. The storage temperature should be maintained between 2-8°C, as recommended for the pure compound[1].
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Secure Storage: The storage area should be secure and accessible only to authorized personnel.
Arranging for Professional Disposal
-
Contact a Licensed Service: Engage a certified hazardous waste disposal company. Provide them with the complete chemical name and any available Safety Data Sheets to ensure they can handle the waste stream appropriately.
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Managing Spills and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation. For minor spills within a fume hood, proceed with caution.
-
Wear Appropriate PPE: Don the full set of recommended PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated halogenated waste container.
-
Use an inert absorbent material, such as sand or vermiculite, for any dissolved material before collecting it for disposal[2].
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.
-
All cleaning materials (absorbents, wipes, contaminated gloves) must be placed in the halogenated waste container for proper disposal.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Responsibility
The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the chemical properties of this compound and adhering to the detailed procedures for its handling, storage, and ultimate destruction, laboratory professionals can ensure the safety of themselves and their colleagues while minimizing their environmental impact. This commitment to safety and environmental stewardship is integral to the integrity of scientific research.
References
- Capot Chemical. (2012-12-28). MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- ISHN. (2012-06-14). Unexpected bromine release endangers workers.
- Washington State University. Halogenated Solvents.
- University of Washington. Chemical Process SOP Example.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Occupational Safety and Health Administration. BROMINE.
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
- Occupational Safety and Health Administration. ID-108.
- Occupational Safety and Health Administration. METHYL BROMIDE.
- IIP Series. Chapter- 18 Pharmaceutical Incompatibilities-II.
- University of Nevada, Reno. Partial List of Chemical Incompatibilities.
- ResearchGate. Incompatibility (Geçimsizlik).
- U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
- U.S. Environmental Protection Agency. National Primary Drinking Water Regulations.
- ACS GCI Pharmaceutical Roundtable. Bromination.
- ResearchGate. (2023-11-02). CHEMICAL INCOMPATIBILITIES OF I.V ADMIXTURE COMBINATIONS IN ICU, ORTHOPEDIC AND EMERGENCY UNITS OF VARIOUS HOSPITALS AND MEDICAL CENTERS IN SANA'A, YEMEN.
Sources
- 1. This compound | 205672-19-1 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey into uncharted territory. With this exploration comes the inherent responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine, a key intermediate in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation.
Understanding the Hazard Profile: A Multifaceted Molecule
This compound (CAS No. 205672-19-1) is a trifunctionalized heterocyclic compound. Its reactivity, driven by the electrophilic pyrimidine core and the presence of two distinct halogen atoms, makes it a versatile synthetic building block. However, this same reactivity profile necessitates a thorough understanding of its potential hazards.
The available safety data indicates that this compound is:
These classifications underscore the critical need for a multi-layered personal protective equipment (PPE) strategy to prevent exposure through all primary routes: dermal, ocular, and respiratory.
The Core of Protection: A Detailed PPE Protocol
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific tasks being performed, the potential for exposure, and the chemical properties of the substance.
Hand Protection: The First Line of Defense
Given that this compound causes skin irritation, robust hand protection is non-negotiable.[2][3][4] While standard nitrile gloves provide a good baseline for incidental contact, the presence of aromatic and halogenated moieties in the molecule calls for a more nuanced approach.[5][6][7]
| Glove Material | Suitability for this compound | Rationale |
| Nitrile | Good for incidental contact (splash protection). | Offers good general chemical resistance but can be compromised by prolonged exposure to some halogenated and aromatic hydrocarbons.[5][7][8] Double-gloving is recommended for enhanced protection. |
| Butyl Rubber | Excellent for extended contact or immersion. | Provides superior resistance to a wide range of chemicals, including many halogenated organic compounds.[9] |
| Viton™ | Excellent for extended contact or immersion. | Offers excellent resistance to aromatic and chlorinated solvents.[10] |
| Natural Rubber (Latex) | Not Recommended. | Can offer poor resistance to many organic solvents and may cause allergic reactions.[9] |
Procedural Best Practices:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
For any procedure with a high risk of splashing, consider wearing a heavier-duty glove or double-gloving.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
Eye and Face Protection: Shielding Against Irritation
The risk of serious eye irritation from solid particles or splashes of solutions containing this compound necessitates stringent eye protection.[1][2][3]
-
Chemical Splash Goggles: These are the minimum requirement for any work with this compound. They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., dissolution, transfer of solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.
Respiratory Protection: Safeguarding Against Inhalation Hazards
As a solid that can form dust and is harmful if inhaled, appropriate respiratory protection is crucial, especially when handling the powder outside of a certified chemical fume hood.[1]
| Protection Level | Equipment | When to Use |
| FFP2/N95 | Filtering Facepiece Respirator (Dust Mask) | For handling small quantities of powder where minimal dust is expected.[11][12][13] |
| FFP3/N100/P100 | High-Efficiency Particulate Air (HEPA) Filter Respirator | For handling larger quantities of powder or when there is a potential for significant dust generation.[11][14] These can be in the form of filtering facepieces or cartridges on a reusable half-mask or full-face respirator. |
Key Considerations:
-
All work with the solid compound should ideally be performed within a certified chemical fume hood to minimize the generation of airborne particles.
-
If a respirator is required, personnel must be properly fit-tested and trained in its use and maintenance.
Protective Clothing: A Barrier Against Contamination
A standard laboratory coat is required to protect street clothing and skin from contamination. For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended.
Operational Plan: From Benchtop to Waste Stream
A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Decision-making workflow for responding to a chemical spill.
Small Spill Cleanup:
-
Alert and Isolate: Notify personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and an appropriate respirator.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. [15] Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.
-
Isolate: Close doors to the affected area to contain any vapors or dust.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. [16]Do not mix with non-halogenated waste streams.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Thermal Decomposition Considerations: While specific data for this compound is not available, the thermal decomposition of similar chlorinated and brominated organic compounds can produce toxic and corrosive gases such as hydrogen chloride, hydrogen bromide, and oxides of nitrogen. [17][18]Therefore, incineration by a licensed hazardous waste disposal company is the recommended disposal method. [19][20]* Professional Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of the research environment.
References
- Three Step Guide to Selecting the Right Disposable Respirator. (n.d.). Fisher Scientific.
- Examples of Chemical Resistance of Common Glove Materials. (n.d.). Oregon State University Chemistry.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- Respirator & Dust Mask Types & Classifications. (n.d.). Cooper Safety.
- 3M Respirator Selection Guide. (n.d.). 3M.
- MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine. (2012). Capot Chemical.
- Selecting the right respirator. (2019). ISHN.
- A Guide to Respirators Used for Dust in Construction. (2020). CDC.
- OSHA Glove Selection Chart. (n.d.). University of California, Berkeley Environmental Health & Safety.
- Glove Selection Guide. (2018). University of South Alabama.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
- Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(10), 2026-2037.
- Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. ResearchGate.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- Chemical Process SOP Example. (n.d.). University of Washington.
- Chemical Compatibility Guide for: KleenGuard® G10 Nitrile Gloves. (2009). Kimberly-Clark.
- Process for the preparation of chloropyrimidines. (1996). Google Patents.
- Ghasemi, J., & Ghasemian, E. (2015). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of thermal analysis and calorimetry, 121(2), 855-862.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules, 28(13), 5081.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. gloves.com [gloves.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. southalabama.edu [southalabama.edu]
- 11. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 12. coopersafety.com [coopersafety.com]
- 13. ishn.com [ishn.com]
- 14. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 15. uwyo.edu [uwyo.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. capotchem.com [capotchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
